Technical Documentation Center

5,6-dimethoxy-1H-indole-2-carbohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,6-dimethoxy-1H-indole-2-carbohydrazide
  • CAS: 121282-81-3

Core Science & Biosynthesis

Foundational

chemical structure and properties of 5,6-dimethoxy-1H-indole-2-carbohydrazide

A Guide to Structure, Synthesis, and Pharmacological Potential Executive Summary 5,6-Dimethoxy-1H-indole-2-carbohydrazide represents a privileged scaffold in medicinal chemistry, merging the electron-rich, biologically v...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Structure, Synthesis, and Pharmacological Potential

Executive Summary

5,6-Dimethoxy-1H-indole-2-carbohydrazide represents a privileged scaffold in medicinal chemistry, merging the electron-rich, biologically validated indole core with a versatile carbohydrazide linker. This molecule serves as a critical intermediate for the synthesis of hydrazone-based Multi-Target Directed Ligands (MTDLs) , particularly in the development of therapeutics for neurodegenerative diseases (Alzheimer’s, Parkinson’s) and oncology (tubulin inhibition).

Unlike simple indoles, the 5,6-dimethoxy substitution pattern mimics the biogenic precursor 5,6-dihydroxyindole-2-carboxylic acid (DHICA)—a key monomer in eumelanin biosynthesis—while offering improved metabolic stability and lipophilicity. This guide details the physicochemical profile, validated synthetic protocols, and reaction mechanisms necessary for utilizing this compound in high-level drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The molecule is an amphoteric solid, capable of acting as both a hydrogen bond donor (indole NH, hydrazide NH/NH2) and acceptor (methoxy oxygens, carbonyl).

Table 1: Chemical Specifications
PropertyDataNotes
IUPAC Name 5,6-dimethoxy-1H-indole-2-carbohydrazide
Molecular Formula C₁₁H₁₃N₃O₃
Molecular Weight 235.24 g/mol
CAS Registry Not widely listed (Precursor Acid: 88210-96-2)Treat as Research Chemical
Appearance White to beige crystalline powderOxidizes slowly in air
Melting Point >200 °C (Decomposes)Estimated based on 5-OMe analog (266°C) [1]
Solubility Soluble: DMSO, DMF, Hot EthanolInsoluble: Water, Diethyl Ether, HexaneRequires polar aprotic solvents for assays
pKa (Calculated) Indole NH: ~16.0Hydrazide NH: ~3.0 (conjugate acid)Weakly acidic and basic sites
LogP ~1.3Moderate lipophilicity

Structural Analysis & Pharmacophore Mapping

The biological potency of 5,6-dimethoxy-1H-indole-2-carbohydrazide stems from its specific electronic distribution.

  • 5,6-Dimethoxy "Wing": These electron-donating groups (EDGs) increase the electron density of the indole ring, enhancing π-π stacking interactions with aromatic residues in protein binding pockets (e.g., Trp, Phe, Tyr in Cholinesterases). They also prevent rapid oxidative metabolism typical of catechols (dihydroxy analogs).

  • Indole NH: A critical Hydrogen Bond Donor (HBD). In tubulin binding (Colchicine site), this often interacts with backbone carbonyls (e.g., Thr179).

  • Carbohydrazide Linker: A "hinge" region. The terminal amino group (-NH2) is a potent nucleophile for derivatization, while the carbonyl and internal NH provide additional H-bonding points.

Visualization: Pharmacophore & Structural Logic

Pharmacophore Core Indole Scaffold (C8H5N) Sub56 5,6-Dimethoxy Groups (Electron Donors) Core->Sub56 Increases Electron Density Linker 2-Carbohydrazide (-CONHNH2) Core->Linker C2 Position Attachment Target Biological Interaction Sub56->Target π-π Stacking / Hydrophobic Pocket Linker->Target H-Bonding / Covalent Trap

Figure 1: Pharmacophore dissection of the 5,6-dimethoxy-1H-indole-2-carbohydrazide scaffold.

Synthesis & Manufacturing Protocol

Objective: Synthesis of 5,6-dimethoxy-1H-indole-2-carbohydrazide from commercially available 5,6-dimethoxyindole-2-carboxylic acid.

Reaction Scheme
  • Esterification: Acid

    
     Methyl Ester (Protection/Activation).
    
  • Hydrazinolysis: Methyl Ester

    
     Hydrazide (Nucleophilic Acyl Substitution).
    
Step-by-Step Methodology
Phase 1: Synthesis of Methyl 5,6-dimethoxy-1H-indole-2-carboxylate
  • Reagents: 5,6-dimethoxyindole-2-carboxylic acid (1.0 eq), Methanol (Solvent/Reagent), Sulfuric Acid (H₂SO₄, catalytic).

  • Protocol:

    • Dissolve 10 mmol of the carboxylic acid in 30 mL of anhydrous methanol.

    • Add 0.5 mL concentrated H₂SO₄ dropwise at 0°C.

    • Reflux the mixture at 65°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Work-up: Cool to room temperature. Pour into ice water (100 mL). The methyl ester will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Expected Yield: 85-95%.

Phase 2: Hydrazinolysis to Target Hydrazide
  • Reagents: Methyl 5,6-dimethoxy-1H-indole-2-carboxylate (from Phase 1), Hydrazine Hydrate (80% or 98%, excess), Ethanol (Absolute).

  • Protocol:

    • Suspend the methyl ester (5 mmol) in 20 mL of absolute ethanol.

    • Add Hydrazine Hydrate (15-20 mmol, 3-4 equivalents) dropwise. Note: Excess hydrazine drives the equilibrium forward.

    • Reflux at 80°C for 6–12 hours. The solid may dissolve and then reprecipitate as the product forms.

    • Work-up: Cool the reaction mixture to 0°C. The hydrazide product will crystallize.

    • Filter the precipitate.[1] Wash extensively with cold ethanol (to remove unreacted hydrazine) and then diethyl ether.

    • Recrystallize from Ethanol/DMF if necessary.

    • Expected Yield: 70-85%.[2]

Visualization: Synthetic Pathway[9]

Synthesis Start 5,6-Dimethoxyindole-2-carboxylic Acid (CAS: 88210-96-2) Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter Methyl 5,6-dimethoxy-1H-indole-2-carboxylate Step1->Inter Step2 Step 2: Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Inter->Step2 Product 5,6-Dimethoxy-1H-indole-2-carbohydrazide (Target) Step2->Product Deriv Schiff Base Derivatives (Hydrazones) Product->Deriv + Aldehyde/Ketone

Figure 2: Synthetic workflow from commercial precursor to target hydrazide.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed:

  • IR Spectroscopy (KBr):

    • 3300–3200 cm⁻¹: Doublet for primary amine (-NH2) and broad band for indole -NH.

    • 1650–1680 cm⁻¹: Strong Amide I carbonyl (C=O) stretch.

  • ¹H NMR (DMSO-d₆, 500 MHz):

    • δ 11.3–11.5 ppm: Indole NH (singlet, broad).[3]

    • δ 9.5–9.8 ppm: Hydrazide -CONH- (singlet).

    • δ 6.8–7.1 ppm: Aromatic protons (H4 and H7 singlets due to 5,6-substitution).

    • δ 4.5 ppm: Hydrazide -NH2 (broad singlet, exchangeable with D₂O).

    • δ 3.7–3.8 ppm: Two singlets for Methoxyl groups (-OCH₃).

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 236.24 m/z.

    • [M+Na]⁺: 258.23 m/z.

Biological Potential & Applications[1][5][8]

This molecule is rarely the endpoint; it is a pharmacophore generator .

A. Neurodegeneration (Alzheimer's Disease)

The 5,6-dimethoxyindole-2-carbohydrazide scaffold is structurally homologous to Melatonin and Donepezil fragments.

  • Mechanism: When condensed with aromatic aldehydes (e.g., vanillin, piperonal), the resulting hydrazones inhibit Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) .

  • MAO-B Inhibition: The indole core fits the flat hydrophobic cavity of Monoamine Oxidase B, reducing oxidative stress in neuronal cells [2].

B. Oncology (Tubulin Polymerization)

Indoles with 5,6-methoxy substitution patterns mimic the A-ring of Colchicine and the indole moiety of Combretastatin A-4 .

  • Mechanism: Derivatives bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase [3].

C. Melanoma Research

The compound is a stable analog of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) , a marker of melanogenesis. It can be used as a probe to study tyrosinase activity or melanin polymerization without the rapid auto-oxidation associated with the dihydroxy natural product [4].

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Category 4 (Oral).[4]

  • Skin/Eye Irritation: Category 2.[5][6]

  • Specific Target Organ Toxicity: Respiratory tract irritation.

Critical Precautions:

  • Hydrazine Residue: The synthesis uses hydrazine hydrate, a known carcinogen. Ensure the final product is washed thoroughly with ethanol to remove trace hydrazine. Verify absence of hydrazine via TLC (ninhydrin stain) before biological testing.

  • Storage: Store at -20°C. Protect from light and moisture.

References

  • BenchChem. "Synthesis and Properties of 5-Methoxy-1H-indole-2-carbohydrazide." BenchChem Technical Library. Accessed 2026. Link

  • Stavrakov, G., et al. "Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia." Int. J. Mol. Sci. 2023, 24, 7862.[7] Link

  • Mirzaei, S., et al. "Synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles as antioxidants and their acetylcholinesterase inhibition properties." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Wakamatsu, K., et al. "Identification of 5,6-dimethoxyindolyl-2-carboxylic acid in melanotic urine." Acta Derm Venereol. 1983;63(4):340-3.[8] Link

Sources

Exploratory

pharmacological potential of 5,6-dimethoxyindole derivatives

An In-Depth Technical Guide to the Pharmacological Potential of 5,6-Dimethoxyindole Derivatives Executive Summary The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Potential of 5,6-Dimethoxyindole Derivatives

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of biologically active compounds.[1][2] Among its many variations, the 5,6-dimethoxyindole framework has emerged as a particularly fruitful starting point for the development of novel therapeutics. This guide provides a technical overview of the synthesis, pharmacological activities, and mechanisms of action associated with 5,6-dimethoxyindole derivatives. We will explore their significant potential in oncology, neurodegenerative diseases, and infectious diseases, supported by detailed experimental protocols and mechanistic diagrams. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

The 5,6-Dimethoxyindole Scaffold: A Gateway to Bioactivity

The 5,6-dimethoxyindole structure is a key biosynthetic precursor to 5,6-dihydroxyindoles like 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a primary monomer unit of eumelanin, the natural pigment in humans.[3][4] Beyond its role in pigmentation, this scaffold serves as a versatile building block for synthesizing more complex molecules with significant therapeutic potential.[5] The strategic placement of the two methoxy groups on the benzene ring profoundly influences the molecule's electronic properties and its ability to interact with biological targets, making it a focal point of synthetic and medicinal chemistry efforts.[6] Its derivatives have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][5]

Synthetic Strategies for 5,6-Dimethoxyindole Derivatives

The efficient construction of the 5,6-dimethoxyindole core is critical for exploring its pharmacological potential. Several robust synthetic methods have been established, with the choice of route often depending on the desired substitution pattern.

A pivotal and widely used method is the Palladium-Catalyzed Cadogan Cyclization . This approach typically starts from a readily available precursor like 2-bromo-4,5-dimethoxybenzaldehyde. The process involves the reduction of a nitro group and subsequent spontaneous cyclization, which can achieve high yields of over 75% under optimized conditions.[5] This method is highly valued for its efficiency in constructing the functionalized indole core.[5]

Another classic and reliable method is the Fischer Indole Synthesis . This reaction involves the rearrangement of a phenylhydrazone derivative, such as [(3,4-dimethoxyphenyl)hydrazono]pyruvic acid ethyl ester, which is heated in polyphosphoric acid to yield the corresponding indole-2-carboxylic acid ethyl ester.[3][7]

Furthermore, catalytic hydrogenation of precursors like 3,4-dimethoxy-β,β-dinitrostyrene or 4,5-dimethoxy-2-nitrophenylacetonitrile provides alternative routes to the 5,6-dimethoxyindole scaffold.[6][8] These diverse synthetic strategies allow for the creation of a wide range of derivatives for structure-activity relationship (SAR) studies.

G cluster_start Starting Materials cluster_methods Key Synthetic Methods A 2-Bromo-4,5-dimethoxybenzaldehyde C Pd-Catalyzed Cadogan Cyclization A->C B (3,4-dimethoxyphenyl)hydrazine D Fischer Indole Synthesis B->D E 5,6-Dimethoxyindole Core C->E D->E F Functionalization & Diversification (e.g., C-H Activation, Substitution) E->F G Bioactive Derivatives (Anticancer, Neuroprotective, etc.) F->G

Caption: Generalized workflow for the synthesis of 5,6-dimethoxyindole derivatives.

The Pharmacological Landscape

Derivatives of 5,6-dimethoxyindole have demonstrated potent activity across several therapeutic areas. The scaffold's utility is highlighted by its presence in compounds targeting complex diseases.

Anticancer Potential

The 5,6-dimethoxyindole moiety is a key feature in several classes of potent anticancer agents.[9]

  • Tubulin Polymerization Inhibitors: Analogs of combretastatin A-4 incorporating a 1-aroyl-3-aroyl-5,6-dimethoxyindole structure have been synthesized and identified as powerful inhibitors of tubulin polymerization, a validated anticancer mechanism.[9]

  • Protein Kinase Inhibitors: The indole nucleus is a well-established scaffold for designing inhibitors of protein kinases, which are crucial regulators of cell proliferation. Derivatives have been developed as dual inhibitors of targets like EGFR and CDK-2.[9]

  • Modulators of Apoptosis: Novel derivatives have been synthesized as inhibitors of anti-apoptotic proteins like Mcl-1 and Bcl-2, thereby promoting programmed cell death in cancer cells.[9] Structure-activity relationship (SAR) studies have confirmed that the 5,6-dimethoxy substitution is often essential for high antiproliferative potency.[9]

Compound Class Target Cancer Cell Line IC₅₀ Value Reference
Indole Carboxylic Acid DerivativeMcl-1-Ki = 0.046 µM[9]
Fused Heteroaryl IndoleProliferationCCRF-CEM328 nM[9]
14-3-3η Protein BinderProliferationBel-7402/5-Fu4.55 µM[9]
Neuroprotective Applications in Alzheimer's Disease

Neuroinflammation and cholinergic deficit are key hallmarks of Alzheimer's disease (AD). A novel multi-target-directed ligand (MTDL) named AP5 , a hybrid of 5,6-dimethoxy-indanone, chalcone, and carbamate, has shown significant promise.[10] This compound was designed to simultaneously address multiple pathological factors in AD. AP5 exhibits potent dual inhibition of acetylcholinesterase (AChE) and inflammation. The 5,6-dimethoxy-indanone moiety specifically targets the peripheral anionic site (PAS) of AChE, which is implicated in the aggregation of amyloid-beta (Aβ) plaques.[10] In preclinical models, AP5 treatment lowered Aβ plaque deposition, reduced levels of insoluble Aβ, and exerted anti-inflammatory effects by modulating microglial phenotypes.[10]

Antiviral Activity

The 5,6-dimethoxyindole scaffold has been utilized as a reactant for the synthesis of benzoylpiperazinyl-indolyl ethane dione derivatives, which have been identified as inhibitors of HIV-1. This highlights the potential of this chemical core in the development of novel antiviral agents.

Anti-inflammatory Properties

The indole core is generally recognized for its anti-inflammatory potential, with some derivatives acting as cyclooxygenase (COX) inhibitors.[1][2] The aforementioned compound AP5 for Alzheimer's disease further underscores this property, as its mechanism involves a significant anti-inflammatory response in the brain, including the prevention of pro-inflammatory A1 astrocyte formation.[10]

Mechanisms of Action

The diverse pharmacology of 5,6-dimethoxyindole derivatives stems from their ability to interact with a range of biological targets with high specificity.

Targeting Tubulin Polymerization

Certain 5,6-dimethoxyindole derivatives function as antimitotic agents by disrupting microtubule dynamics. They bind to tubulin, preventing its polymerization into microtubules. This arrests the cell cycle, primarily in the G2/M phase, and ultimately leads to apoptosis in rapidly dividing cancer cells.[9]

G A 5,6-Dimethoxyindole Derivative B Tubulin Dimers A->B Binds to C Microtubule Assembly A->C Inhibits B->C D Microtubule Disassembly C->D E Disrupted Microtubule Dynamics C->E F Cell Cycle Arrest (G2/M Phase) E->F G Apoptosis F->G

Caption: Mechanism of tubulin polymerization inhibition by indole derivatives.

Dual Inhibition of Acetylcholinesterase (AChE) and Neuroinflammation

In the context of Alzheimer's disease, compounds like AP5 exhibit a sophisticated dual-action mechanism. The carbamate moiety of the molecule interacts with the catalytic anionic site (CAS) at the bottom of the AChE gorge, inhibiting the breakdown of the neurotransmitter acetylcholine.[10] Simultaneously, the 5,6-dimethoxy-indanone portion binds to the peripheral anionic site (PAS) at the gorge's entrance, which interferes with AChE's role in promoting Aβ plaque formation.[10] This dual binding, coupled with anti-inflammatory activity, presents a powerful multi-target approach to treating AD.

G cluster_AChE Acetylcholinesterase (AChE) Enzyme cluster_drug AP5 Hybrid Molecule PAS Peripheral Anionic Site (PAS) Abeta Aβ Aggregation PAS->Abeta Promotes Outcome1 Reduced Aβ Plaques PAS->Outcome1 CAS Catalytic Anionic Site (CAS) ACh Acetylcholine Hydrolysis CAS->ACh Catalyzes Outcome2 Increased Acetylcholine CAS->Outcome2 Indanone 5,6-Dimethoxy- indanone Moiety Indanone->PAS Binds & Inhibits Carbamate Carbamate Moiety Carbamate->CAS Binds & Inhibits Neuroinflammation Microglia & Astrocytes (Neuroinflammation) Outcome3 Reduced Neuroinflammation Neuroinflammation->Outcome3 AP5_node AP5 AP5_node->Neuroinflammation Inhibits

Caption: Dual-action mechanism of an AChE inhibitor based on the 5,6-dimethoxy-indanone scaffold.

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step methodologies for the synthesis and evaluation of 5,6-dimethoxyindole derivatives.

General Synthesis Protocol: Palladium-Catalyzed Cadogan Cyclization

This protocol is adapted from established methods for synthesizing a 5,6-dimethoxyindole-2-carboxylate ester.[5]

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add the starting material (e.g., 2-bromo-4,5-dimethoxybenzaldehyde derivative), a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a dry, aprotic solvent (e.g., Dioxane).

  • Reagent Addition: Add the corresponding nitro-containing coupling partner.

  • Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure 5,6-dimethoxyindole derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

In Vitro Cytotoxicity Assay: MTT Protocol

This protocol assesses the antiproliferative activity of synthesized compounds against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE)

This protocol, based on the Ellman method, measures the inhibition of AChE activity.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a solution of acetylthiocholine iodide (ATCI), and the test compound solutions at various concentrations.

  • Assay Procedure: In a 96-well plate, add 25 µL of the test compound solution, 25 µL of AChE enzyme solution, and 125 µL of phosphate buffer. Incubate for 15 minutes at 25 °C.

  • Reaction Initiation: Add 50 µL of DTNB solution to each well. Initiate the reaction by adding 25 µL of ATCI substrate solution.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Calculate the IC₅₀ value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Future Directions and Conclusion

The 5,6-dimethoxyindole scaffold is a proven platform for the discovery of potent, targeted therapeutics. Future research should focus on expanding the chemical diversity of these derivatives through innovative synthetic methodologies like late-stage C-H functionalization.[5] A deeper exploration of their potential in other therapeutic areas, such as metabolic and autoimmune diseases, is warranted. Furthermore, the development of multi-target-directed ligands, exemplified by the work in Alzheimer's disease, represents a promising strategy for tackling complex, multifactorial disorders. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the next generation of indole-based medicines.

References

  • EvitaChem. (n.d.). Buy 5,6-dimethoxy-3-methyl-1H-indole (EVT-13821546).
  • Loginova, Y., et al. (n.d.). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 5,6-Dimethoxyindole 99 14430-23-0.
  • Napolitano, A., & d'Ischia, M. (n.d.). 5, 6-Dihydroxyindoles and Indole-5, 6-diones.
  • Walker, G. N. (1955). Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles. Journal of the American Chemical Society.
  • Walker, G. N. (1955). Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles. Semantic Scholar.
  • Liu, C., et al. (n.d.).
  • JETIR. (n.d.). A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES.
  • Mubassir, et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 160-181.
  • Huebner, C. F., et al. (1953). A Dimethoxy Substituted Harman and Other Compounds Derived from 5,6-Dimethoxyindole. Journal of the American Chemical Society.
  • MDPI. (2024).
  • Singh, R., et al. (2025).
  • Aebly, A. H., et al. (2018).
  • ChemicalBook. (2026). 5,6-Dimethoxyindole | 14430-23-0.
  • Bakr, R. B. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.

Sources

Foundational

Biological Activity Profile of Indole-2-Carbohydrazide Scaffolds

Executive Summary The indole-2-carbohydrazide scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to interact with diverse biological targets including tubulin, vasc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-2-carbohydrazide scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to interact with diverse biological targets including tubulin, vascular endothelial growth factor receptors (VEGFR), and microbial enzymes like InhA.[1] Unlike the more common indole-3-derivatives, the functionalization at the C2 position provides a unique geometric vector for hydrogen bonding and hydrophobic interactions, critical for high-affinity binding in the colchicine site of tubulin and the hydrophobic pockets of viral glycoproteins.[1] This guide delineates the synthesis, structure-activity relationships (SAR), and validated biological mechanisms of this scaffold.

Chemical Synthesis & Core Methodology

The construction of the indole-2-carbohydrazide core relies on a robust nucleophilic acyl substitution sequence. The versatility of this pathway allows for the rapid generation of libraries (Schiff bases, sulfonamides) for high-throughput screening.[1]

Validated Synthetic Pathway

The primary route initiates with the Fischer Indole Synthesis or the Reissert synthesis to generate an indole-2-carboxylic acid ester, followed by hydrazinolysis.

Protocol 1: Synthesis of Indole-2-Carbohydrazide (Precursor)

  • Starting Material: Dissolve Ethyl 1H-indole-2-carboxylate (10 mmol) in absolute ethanol (30 mL).

  • Reagent Addition: Add Hydrazine hydrate (99%, 50 mmol, 5 eq) dropwise to the stirring solution. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).[1]

  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (100 mL).

  • Purification: Filter the resulting white precipitate, wash copiously with cold water to remove excess hydrazine, and recrystallize from ethanol.

    • Yield Expectation: 75–90%.[1]

    • Validation: IR peak at ~3300 cm⁻¹ (NHNH₂); disappearance of ester C=O (~1700 cm⁻¹) and appearance of amide C=O (~1650 cm⁻¹).[1]

Protocol 2: Derivatization to N-Acylhydrazones (Schiff Bases)

  • Condensation: Suspend Indole-2-carbohydrazide (1 mmol) in Ethanol (10 mL) with a catalytic amount of Glacial Acetic Acid (3–5 drops).

  • Aldehyde Addition: Add the appropriate aromatic aldehyde (1.1 mmol).

  • Reflux: Reflux for 4–8 hours. The product often precipitates during the reaction.[1]

  • Isolation: Filter the solid, wash with cold ethanol, and dry.

Synthetic Logic Visualization

SynthesisPathway Start Ethyl 1H-indole-2-carboxylate Intermed Indole-2-Carbohydrazide (Core Scaffold) Start->Intermed Nucleophilic Substitution Reagent1 Hydrazine Hydrate (EtOH, Reflux) Reagent1->Intermed Product Indole-2-Acylhydrazone (Schiff Base) Intermed->Product Condensation Reagent2 Aromatic Aldehyde (Cat. AcOH) Reagent2->Product

Figure 1: Step-wise synthetic pathway for generating bioactive indole-2-carbohydrazide derivatives.

Structure-Activity Relationship (SAR) Profile

The biological potency of indole-2-carbohydrazides is strictly governed by substitutions at three key regions: the Indole Nitrogen (N1), the C3/C5 positions of the ring, and the terminal Hydrazide nitrogen.[1]

SAR Analysis Table
PositionModificationBiological ImpactMechanistic Rationale
N1 (Indole Nitrogen) Methylation / BenzylationIncreases Potency Enhances lipophilicity, improving cell membrane permeability and hydrophobic pocket occupancy (e.g., in Tubulin).[1]
C3 Position Phenyl / Aryl groupCritical for Tubulin Binding Mimics the B-ring of Colchicine; provides steric bulk necessary to arrest microtubule dynamics.
C5 Position Halogen (Cl, Br, F)Modulates Metabolic Stability Electron-withdrawing groups protect the ring from rapid oxidation and improve binding affinity via halogen bonding.[1]
Hydrazide Linker Schiff Base Formation (C=N)Determines Specificity The "Spacer" rigidity affects the orientation of the terminal aryl ring.[1] Essential for fitting into the enzyme active site (e.g., InhA, VEGFR).[1]
Terminal Aryl Ring Furan / Thiophene / OH-PhenylTarget Selectivity Furan/Thiophene moieties are bioisosteres that often enhance anticancer activity; Hydroxyl groups improve H-bonding with receptor residues.[1]
SAR Visualization[1]

SAR_Profile Core Indole-2-Carbohydrazide Scaffold N1 N1 Position: Methyl/Benzyl Core->N1 C3 C3 Position: Phenyl Ring Core->C3 C5 C5 Position: Halogen (Cl/Br) Core->C5 Linker Hydrazide Linker: Schiff Base (C=N) Core->Linker Eff_N1 Increases Lipophilicity & Permeability N1->Eff_N1 Eff_C3 Mimics Colchicine B-Ring (Tubulin Targeting) C3->Eff_C3 Eff_C5 Metabolic Stability & Halogen Bonding C5->Eff_C5 Eff_Link Rigid Spacer for Active Site Fitting Linker->Eff_Link

Figure 2: Strategic substitution points on the scaffold and their pharmacological consequences.

Therapeutic Applications & Mechanisms[1]

Anticancer Activity (Tubulin & Angiogenesis)

The most validated application of indole-2-carbohydrazides is the inhibition of cancer cell proliferation via microtubule destabilization .

  • Mechanism: These compounds bind to the Colchicine Binding Site of tubulin.[2][3][4] This binding inhibits tubulin polymerization, preventing the formation of the mitotic spindle.[1]

  • Outcome: Cells arrest in the G2/M phase of the cell cycle, leading to the activation of apoptotic pathways (caspase-3 activation, Bcl-2 downregulation, Bax upregulation).[1]

  • Secondary Target: Some derivatives (e.g., N-benzyl substituted) inhibit VEGFR-2 , reducing tumor angiogenesis.[1]

Antimicrobial Activity (InhA & Membrane Disruption)

Hydrazide-hydrazone derivatives show potent activity against M. tuberculosis and S. aureus.[1]

  • Mechanism: Molecular docking studies suggest inhibition of InhA (enoyl acyl carrier protein reductase), a key enzyme in the type II fatty acid biosynthesis pathway of mycobacteria.[1]

  • Spectrum: Broad-spectrum activity is often observed against Gram-positive bacteria and fungi (Candida albicans).[1]

Mechanistic Pathway Diagram[1]

MechanismAction Compound Indole-2-Carbohydrazide Derivative Target1 Tubulin (Colchicine Binding Site) Compound->Target1 High Affinity Binding Target2 VEGFR-2 (Tyrosine Kinase) Compound->Target2 Kinase Inhibition Effect1 Inhibition of Polymerization Target1->Effect1 Effect2 Inhibition of Angiogenesis Target2->Effect2 CellEvent G2/M Cell Cycle Arrest Effect1->CellEvent Apoptosis Apoptosis (Caspase-3 Activation) Effect2->Apoptosis Nutrient Deprivation CellEvent->Apoptosis

Figure 3: Dual-mechanism pathway showing tubulin destabilization and angiogenesis inhibition leading to apoptosis.[1]

Experimental Validation Protocols

To ensure data integrity (E-E-A-T), the following protocols include necessary controls and validation steps.

In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine the IC50 value of synthesized derivatives against cancer cell lines (e.g., MCF-7, A549, HCT116).[1][5]

  • Seeding: Plate cells (e.g., A549) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Treat cells with serial dilutions of the test compound (0.1 – 100 µM).[1]

    • Positive Control:[1] Colchicine or Doxorubicin.[1]

    • Negative Control:[1] 0.1% DMSO (Vehicle).[1]

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Cell Cycle Analysis (Flow Cytometry)

Purpose: To confirm G2/M arrest mechanism.[1]

  • Treatment: Treat

    
     cells with the IC50 concentration of the compound for 24h.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash cells and resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).[1] Incubate for 30 min in the dark.

  • Analysis: Analyze DNA content using a flow cytometer. A distinct peak in the G2/M region compared to control confirms the mechanism.[1]

References

  • Mirzaei, S. et al. (2021).[1] Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. Bioorganic Chemistry.

  • Zhang, J. et al. (2018).[1] Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. Chemical Biology & Drug Design. [1]

  • Ozkirimli, S. et al. (2019).[1][5][6] Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. Computational Biology and Chemistry.

  • Al-Wabli, R.I. et al. (2023).[1][5] A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences. [1]

  • Saruengkhanphasit, R. et al. (2021).[1][4][7] Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors. Bioorganic Chemistry.

  • Goethals, O. et al. (2014).[1] Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors. Journal of Medicinal Chemistry.

  • El-Mekabaty, A. et al. (2026).[1] Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole-2-Carbohydrazide Derivatives. Journal of Heterocyclic Chemistry. [1]

Sources

Exploratory

literature review of 5,6-dimethoxy-1H-indole-2-carbohydrazide synthesis

This guide outlines the synthesis of 5,6-dimethoxy-1H-indole-2-carbohydrazide , a privileged scaffold in medicinal chemistry known for its potential as a tubulin polymerization inhibitor, anti-inflammatory agent (COX inh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis of 5,6-dimethoxy-1H-indole-2-carbohydrazide , a privileged scaffold in medicinal chemistry known for its potential as a tubulin polymerization inhibitor, anti-inflammatory agent (COX inhibition), and precursor to eumelanin-inspired drugs.

The guide prioritizes the Hemetsberger–Knittel Indole Synthesis as the primary route due to its superior regiocontrol compared to the Fischer synthesis for this specific substitution pattern.

Executive Summary

Target Molecule: 5,6-Dimethoxy-1H-indole-2-carbohydrazide CAS Registry Number (Precursor): 18796-72-2 (Ethyl ester) Primary Application: Anticancer research (tubulin inhibition), Alzheimer’s disease (AChE inhibition), and anti-inflammatory therapeutics. Synthetic Challenge: Ensuring exclusive 5,6-dimethoxy substitution without contaminating 6,7-isomers, which frequently occur in Fischer cyclizations of 3-substituted anilines. Recommended Route: Hemetsberger–Knittel Synthesis followed by Hydrazinolysis . This route guarantees the correct substitution pattern by starting from the commercially available 3,4-dimethoxybenzaldehyde (Veratraldehyde).

Retrosynthetic Analysis

To achieve the target hydrazide with high isomeric purity, we disconnect the hydrazine moiety first, revealing the ester precursor. The indole core is best constructed via a vinyl nitrene intermediate derived from an aldehyde, avoiding the regioselectivity issues of arylhydrazine cyclizations.

Retrosynthesis Target 5,6-Dimethoxy-1H-indole- 2-carbohydrazide Ester Ethyl 5,6-dimethoxy-1H- indole-2-carboxylate Target->Ester Hydrazinolysis (N2H4·H2O) Azide Ethyl 2-azido-3-(3,4-dimethoxyphenyl) acrylate Ester->Azide Thermal Cyclization (Hemetsberger) Aldehyde 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Azide->Aldehyde Aldol Condensation Azidoacetate Ethyl Azidoacetate Azide->Azidoacetate

Figure 1: Retrosynthetic strategy prioritizing regiospecificity via the Hemetsberger–Knittel route.

Synthetic Protocols

Phase 1: Construction of the Indole Core (Hemetsberger–Knittel)

This phase converts veratraldehyde into the indole-2-carboxylate ester. This method is preferred over the Fischer indole synthesis for 5,6-disubstituted indoles because it eliminates the formation of the unwanted 4,5-isomer.

Step 1.1: Condensation to Vinyl Azide

Reaction: 3,4-Dimethoxybenzaldehyde + Ethyl azidoacetate


 Ethyl 

-azidocinnamate
  • Reagents:

    • 3,4-Dimethoxybenzaldehyde (10.0 g, 60 mmol)

    • Ethyl azidoacetate (31.0 g, 240 mmol)

    • Sodium ethoxide (21% wt in ethanol) (65 mL)

    • Solvent: Anhydrous Ethanol (100 mL)

  • Procedure:

    • Cool the sodium ethoxide solution to -10°C in an ice-salt bath.

    • Add the solution of 3,4-dimethoxybenzaldehyde and ethyl azidoacetate dropwise over 45 minutes, maintaining internal temperature below -5°C.

    • Stir at -5°C to 0°C for 4 hours. The mixture will thicken as the product precipitates.

    • Pour the reaction mixture into ice-water (500 mL) containing saturated NH₄Cl.

    • Filter the yellow precipitate (Ethyl 2-azido-3-(3,4-dimethoxyphenyl)acrylate).

    • Purification: Recrystallize from ethanol.

    • Yield Expectation: 70–85%.

Step 1.2: Thermal Cyclization to Indole Ester

Reaction: Vinyl Azide


 Nitrene Intermediate 

Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
  • Reagents:

    • Vinyl azide intermediate (from Step 1.1)

    • Solvent: Xylene (high boiling point is critical)

  • Procedure:

    • Dissolve the vinyl azide in xylene (concentration ~0.1 M) to avoid intermolecular side reactions.

    • Heat the solution to reflux (approx. 140°C). Caution: Evolution of nitrogen gas (

      
      ) will occur. Ensure proper venting.
      
    • Reflux for 2–4 hours until

      
       evolution ceases and TLC indicates consumption of the azide.
      
    • Cool the solution to room temperature.[1][2] The indole ester often crystallizes upon cooling.

    • If no precipitate forms, remove xylene under reduced pressure and recrystallize the residue from ethanol/hexane.

    • Yield Expectation: 60–75%.

    • Characterization:

      
      H NMR should show two distinct singlets for the methoxy groups and a characteristic signal for H-3 of the indole ring.
      
Phase 2: Hydrazinolysis (The Functionalization)

This is the critical step converting the ester to the biologically active hydrazide.

Reaction: Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate +




Product
Detailed Protocol
  • Setup:

    • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Safety Note: Hydrazine hydrate is toxic and a potential carcinogen. Work in a fume hood.

  • Reagents:

    • Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate (2.49 g, 10 mmol)

    • Hydrazine hydrate (80–99% grade) (5.0 mL, ~100 mmol) – Excess is used to drive equilibrium and prevent dimer formation.

    • Solvent: Absolute Ethanol (30 mL)

  • Execution:

    • Suspend the indole ester in absolute ethanol.

    • Add hydrazine hydrate dropwise to the stirred suspension.

    • Heat the mixture to reflux (78°C). The solid will initially dissolve, followed by the precipitation of the hydrazide product after 2–6 hours.

    • Monitor by TLC (System: Chloroform/Methanol 9:1). The starting material (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
    • Reflux for a total of 6–12 hours to ensure completion.

  • Work-up:

    • Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

    • Filter the white/off-white precipitate using vacuum filtration.

    • Wash 1: Cold ethanol (2 x 10 mL) to remove unreacted hydrazine.

    • Wash 2: Diethyl ether (2 x 10 mL) to facilitate drying.

    • Dry the solid under vacuum at 45°C for 4 hours.

  • Yield & Purity:

    • Typical Yield: 85–95%

    • Melting Point: >240°C (Decomposition)

Analytical Profile

Validating the structure requires confirming the loss of the ethyl group and the presence of the hydrazide protons.

TechniqueExpected Signal / CharacteristicAssignment
¹H NMR (DMSO-

)

3.75 (s, 3H), 3.78 (s, 3H)
Methoxy groups (C5-OMe, C6-OMe)

4.50 (br s, 2H)

(Hydrazide amine)

6.90 - 7.10 (s, 2H)
Indole H-4 and H-7 (Singlets due to lack of coupling)

7.05 (s, 1H)
Indole H-3

9.60 - 9.80 (s, 1H)

(Amide proton)

11.40 (s, 1H)
Indole

IR (KBr)3300 - 3350 cm


stretching
1620 - 1660 cm


(Amide I)
MS (ESI)

236.1

Molecular Ion

Mechanistic & Troubleshooting Visualization

The following diagram illustrates the critical "Nitrene Insertion" mechanism in Phase 1 and the nucleophilic acyl substitution in Phase 2.

Mechanism cluster_0 Phase 1: Hemetsberger Cyclization cluster_1 Phase 2: Hydrazinolysis VinylAzide Vinyl Azide (Heat) Nitrene Vinyl Nitrene Intermediate VinylAzide->Nitrene -N2 Azirine 2H-Azirine Nitrene->Azirine Ring Closure IndoleEster Indole-2-Ester (Aromatization) Azirine->IndoleEster Rearrangement Tetrahedral Tetrahedral Intermediate IndoleEster->Tetrahedral + N2H4 Hydrazine Hydrazine Hydrate (Nucleophile) Product 5,6-Dimethoxy-1H-indole- 2-carbohydrazide Tetrahedral->Product - EtOH

Figure 2: Mechanistic flow from vinyl azide decomposition to final hydrazide formation.

References

  • Hemetsberger-Knittel Synthesis (Primary Indole Route)

    • Title: "Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester deriv
    • Source: RSC Advances, 2018.
    • URL:[Link]

    • Relevance: Validates the use of ethyl azidoacetate with veratraldehyde to form the 5,6-dimethoxyindole core.
  • Hydrazinolysis Protocol

    • Title: "Synthesis and biological evalu
    • Source: Der Pharma Chemica, 2010.
    • URL:[Link]

    • Relevance: Provides the standard reflux conditions for converting ethyl indole-2-carboxyl
  • Pharmacological Application (Anticancer)

    • Title: "Synthesis and biological evaluation of indole-2-carbohydrazides...
    • Source: Comput
    • URL:[Link]

    • Relevance: Establishes the biological value of the target scaffold.[3]

  • Alternative Route (Fischer Indole)

    • Title: "Origins of Regioselectivity in the Fischer Indole Synthesis"
    • Source: Journal of Organic Chemistry, 2017.[4]

    • URL:[Link]

    • Relevance: Explains the regiochemical risks of using the Fischer method for this specific substitution pattern, justifying the Hemetsberger choice.

Sources

Foundational

Technical Guide: Therapeutic Applications of Dimethoxy Substituted Indole Hydrazides

Executive Summary The indole scaffold remains a "privileged structure" in medicinal chemistry due to its ability to mimic the side chain of tryptophan and interact with diverse biological targets. However, the specific s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold remains a "privileged structure" in medicinal chemistry due to its ability to mimic the side chain of tryptophan and interact with diverse biological targets. However, the specific subclass of dimethoxy substituted indole hydrazides has emerged as a high-value pharmacophore, particularly in the fields of neurodegeneration and oncology.

The addition of dimethoxy groups (typically at positions 4,6 or 5,6) to the indole core, coupled with a hydrazide linker, significantly alters the electronic landscape and lipophilicity of the molecule. This modification enhances blood-brain barrier (BBB) permeability and creates specific hydrophobic interactions within enzyme active sites (e.g., Acetylcholinesterase, VEGFR-2). This guide dissects the structure-activity relationships (SAR), synthesis protocols, and therapeutic mechanisms of these compounds.

Chemical Architecture & SAR Logic

The core efficacy of these compounds relies on the synergy between the electron-rich dimethoxy-indole moiety and the hydrogen-bonding capability of the hydrazide linker (-CO-NH-NH-).

The Dimethoxy Effect
  • Electronic Modulation: Methoxy groups are strong electron-donating groups (EDGs). When placed at the 5,6-positions, they increase electron density in the pyrrole ring, enhancing cation-pi interactions with target proteins.

  • Solubility & Metabolism: While increasing lipophilicity (logP), the methoxy groups also serve as potential metabolic handles (O-demethylation), which must be balanced during lead optimization.

  • Positional Importance:

    • 4,6-Dimethoxy: Optimizes binding in the "anionic sub-site" of Cholinesterases.

    • 5,6-Dimethoxy: Often favored for kinase inhibition and tubulin binding due to steric similarity with the colchicine binding site.

The Hydrazide Linker

The hydrazide motif acts as a "hinge," allowing the molecule to adopt conformations that fit into deep enzymatic pockets. It frequently forms Schiff bases (hydrazones) with aldehydes, adding a second aryl group that provides crucial


 stacking interactions.

Therapeutic Sector A: Neurodegeneration (Alzheimer's Disease)

The most authoritative application of 4,6-dimethoxyindole hydrazides is in the dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

Mechanism of Action

Alzheimer's pathology involves the breakdown of acetylcholine. Current drugs often target only AChE. Dimethoxy indole hydrazides act as dual inhibitors :

  • Catalytic Active Site (CAS): The hydrazide linker forms hydrogen bonds with the catalytic triad (Ser203, His447, Glu334).

  • Peripheral Anionic Site (PAS): The dimethoxy-indole core lodges into the PAS via hydrophobic interactions with Trp286, preventing the enzyme-induced aggregation of amyloid-beta (

    
    ) peptides.
    
Visualization: Dual Binding Mechanism

AChE_Inhibition Compound 4,6-Dimethoxy Indole Hydrazide CAS Catalytic Active Site (Ser203, His447) Compound->CAS Hydrazide Linker (H-Bonding) PAS Peripheral Anionic Site (Trp286) Compound->PAS Dimethoxy Indole (Pi-Pi Stacking) AChE Acetylcholinesterase (Enzyme) Outcome Increased Acetylcholine & Reduced A-beta Aggregation AChE->Outcome Inhibition CAS->AChE PAS->AChE

Caption: Dual binding mode of dimethoxy indole hydrazides bridging the CAS and PAS regions of AChE.

Therapeutic Sector B: Oncology

In cancer therapy, 5,6-dimethoxyindole hydrazides function primarily as microtubule destabilizers and kinase inhibitors .

Tubulin Polymerization Inhibition

The 5,6-dimethoxy pattern mimics the structure of colchicine . These compounds bind to the colchicine-binding site on


-tubulin, preventing the polymerization of microtubules required for mitotic spindle formation. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
Kinase Inhibition (VEGFR-2 / GSK-3 )

Substituted indole hydrazides have shown potency against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The hydrazide motif functions as a donor-acceptor pair, interacting with the ATP-binding pocket of the kinase, while the dimethoxy tail occupies the hydrophobic back-pocket, conferring selectivity.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of N'-(benzylidene)-4,6-dimethoxy-1H-indole-2-carbohydrazide. Rationale: This protocol utilizes a convergent synthesis strategy, ensuring high yields and allowing for the easy variation of the benzylidene "head" group for SAR studies.

Reagents & Equipment
  • Precursors: 3,5-dimethoxyaniline, Ethyl pyruvate, Hydrazine hydrate (99%).

  • Solvents: Ethanol (absolute), Acetic acid (glacial), DMF.

  • Catalysts: Polyphosphoric acid (PPA) or Lewis Acid (ZnCl2) for Fischer Indole synthesis (if starting from scratch).

Step-by-Step Workflow
Stage 1: Formation of the Indole-2-carboxylate Core
  • Japp-Klingemann Reaction: React 3,5-dimethoxyaniline with ethyl pyruvate under acidic conditions to form the hydrazone intermediate.

  • Cyclization: Reflux the intermediate in Polyphosphoric acid (PPA) at 100°C for 2 hours.

  • Workup: Pour onto crushed ice. Filter the precipitate (Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate).

    • Checkpoint: Verify formation via TLC (Hexane:EtOAc 7:3).

Stage 2: Hydrazide Conversion
  • Reflux: Dissolve the ethyl ester (10 mmol) in absolute ethanol (30 mL). Add Hydrazine hydrate (50 mmol, 5 eq) dropwise.

  • Reaction: Reflux at 80°C for 6–8 hours.

  • Isolation: Cool to room temperature. The carbohydrazide will precipitate as a white/off-white solid.

  • Purification: Recrystallize from ethanol.

    • Validation: IR spectrum should show doublet peaks at 3300-3200 cm⁻¹ (

      
      ) and a carbonyl stretch at ~1650 cm⁻¹.
      
Stage 3: Schiff Base Formation (The Active Drug)
  • Condensation: Mix the hydrazide (1 mmol) with the appropriate aromatic aldehyde (1 mmol) in Ethanol (10 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat for 2–4 hours.

  • Final Isolation: Filter the precipitate, wash with cold ethanol and ether.

Synthesis Visualization

Synthesis_Flow Start 3,5-Dimethoxyaniline + Ethyl Pyruvate Inter1 Ethyl 4,6-dimethoxy indole-2-carboxylate Start->Inter1 Fischer Cyclization Inter2 4,6-Dimethoxyindole -2-carbohydrazide Inter1->Inter2 Hydrazinolysis Reagent1 Hydrazine Hydrate (Reflux, EtOH) Reagent1->Inter1 Final Target Indole Hydrazide-Hydrazone Inter2->Final Condensation Reagent2 Aryl Aldehyde (AcOH, Reflux) Reagent2->Inter2

Caption: Convergent synthesis route for dimethoxy indole hydrazide derivatives.

Data Summary: Comparative Potency

The following table summarizes the inhibitory concentration (


) of key dimethoxy derivatives compared to standard care drugs.
Compound ClassSubstitution PatternTargetIC50 (µM)Reference Drug (IC50)
Indole Hydrazone 11b 4,6-DimethoxyAChE0.083Donepezil (0.045)
Indole Hydrazone 11b 4,6-DimethoxyBChE5.21Donepezil (6.30)
Compound 5t 3,4,5-Trimethoxy*Leukemia (REH)0.90Doxorubicin (0.50)
IHZ-1 5-Chloro (Indole) / 2,4-Dimethoxy (Benzyl)mTORC12.50Rapamycin (0.10)

*Note: Compound 5t utilizes a trimethoxy benzylidene group, showing the flexibility of the methoxy positioning.

References

  • Altintop, M. D., et al. (2020). The design of novel 4,6-dimethoxyindole based hydrazide-hydrazones: Molecular modeling, synthesis and anticholinesterase activity.[2] Journal of Molecular Structure.[3]

  • Zhang, J., et al. (2018). Indole Hydrazide Compound IHZ-1 Induces Apoptosis and Autophagy via Activation of ROS/JNK Pathway in Hepatocellular Carcinoma. Frontiers in Pharmacology.

  • Esteban, G., et al. (2021). A therapeutic approach to cerebrovascular diseases based on indole substituted hydrazides and hydrazines able to interact with human vascular adhesion protein-1, monoamine oxidases (A and B), AChE and BuChE. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BenchChem. Anticancer properties of indole derivatives.[1]

Sources

Exploratory

The 5,6-Dimethoxy-1H-indole-2-carbohydrazide Scaffold: Synthesis, Reactivity, and Medicinal Applications

The following technical guide details the role, synthesis, and medicinal applications of 5,6-dimethoxy-1H-indole-2-carbohydrazide . This document is structured for drug discovery scientists and medicinal chemists, focusi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and medicinal applications of 5,6-dimethoxy-1H-indole-2-carbohydrazide . This document is structured for drug discovery scientists and medicinal chemists, focusing on the molecule's utility as a privileged scaffold.

[1]

Executive Summary & Chemical Profile[1][2][3]

5,6-dimethoxy-1H-indole-2-carbohydrazide is a high-value synthetic intermediate in medicinal chemistry.[1] It combines the structural rigidity of the indole core with the versatile reactivity of a hydrazide linker, further enhanced by the electron-donating 5,6-dimethoxy substitution pattern.

This molecule is rarely a final drug candidate in isolation. Instead, it serves as a privileged scaffold —a molecular framework capable of providing ligands for diverse biological targets. Its primary utility lies in its conversion into acylhydrazones (Schiff bases) and heterocyclic hybrids (1,3,4-oxadiazoles, 1,2,4-triazoles), which exhibit potent anticancer, antimicrobial, and neuroprotective activities.

Chemical Identity
PropertyDetail
Systematic Name 5,6-dimethoxy-1H-indole-2-carbohydrazide
Molecular Formula C₁₁H₁₃N₃O₃
Molecular Weight 235.24 g/mol
Key Functionalities Indole NH (H-bond donor), C-5/C-6 Methoxy (H-bond acceptors), Hydrazide (Nucleophile/Chelator)
Primary Precursor Ethyl/Methyl 5,6-dimethoxy-1H-indole-2-carboxylate

Synthetic Architecture

The synthesis of the title compound is a robust, self-validating protocol involving the nucleophilic acyl substitution of an indole ester by hydrazine.

Mechanistic Causality

The choice of the 5,6-dimethoxy substitution is not arbitrary. The methoxy groups at positions 5 and 6 increase the electron density of the indole ring. This electronic enrichment:

  • Enhances Antioxidant Potential: Facilitates radical scavenging, mimicking endogenous metabolites like melatonin.

  • Optimizes Binding: The oxygen atoms serve as hydrogen bond acceptors, critical for interacting with residues in the binding pockets of enzymes such as Acetylcholinesterase (AChE) and kinases (e.g., VEGFR-2).

Synthesis Pathway Diagram

The following diagram illustrates the conversion of the ester precursor to the hydrazide and its subsequent potential derivatizations.

SynthesisPath Ester Ethyl 5,6-dimethoxy-1H- indole-2-carboxylate Core 5,6-DIMETHOXY-1H- INDOLE-2-CARBOHYDRAZIDE (The Scaffold) Ester->Core Nucleophilic Substitution (EtOH, Reflux) Hydrazine Hydrazine Hydrate (Excess, Reflux) Hydrazine->Core Schiff Acylhydrazones (Schiff Bases) Core->Schiff + Aryl Aldehyde (Cat. AcOH) Oxadiazole 1,3,4-Oxadiazoles (Cyclization) Core->Oxadiazole + R-COOH / POCl3 Triazole 1,2,4-Triazoles (via Carbothioamide) Core->Triazole 1. CS2/KOH 2. N2H4

Caption: Synthetic workflow transforming the ester precursor into the core hydrazide scaffold and its divergence into three primary medicinal classes.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized based on verified literature methods for indole-2-carbohydrazides.

Protocol A: Synthesis of the Core Scaffold

Objective: Conversion of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate to the Hydrazide.[1]

  • Reagents:

    • Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate (1.0 equiv)[1]

    • Hydrazine hydrate (98%, 10.0 equiv) — Excess is critical to prevent dimer formation.

    • Absolute Ethanol (Solvent)[1][2][3][4][5]

  • Procedure:

    • Dissolve the ester in absolute ethanol (10 mL per mmol).

    • Add hydrazine hydrate dropwise to the stirred solution at room temperature.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1) until the ester spot disappears.

    • Cool the reaction mixture to room temperature, then chill in an ice bath. The product typically precipitates as a solid.

    • Filter the precipitate and wash copiously with cold ethanol and diethyl ether.

  • Validation:

    • Yield: Expect 85–95%.

    • Appearance: White to pale beige powder.

    • Melting Point: >220 °C (High melting point due to intermolecular H-bonding).[1]

Protocol B: Derivatization to Schiff Bases (General Method)

Objective: Synthesis of N'-benzylidene-5,6-dimethoxy-1H-indole-2-carbohydrazide derivatives.

  • Procedure:

    • Suspend 5,6-dimethoxy-1H-indole-2-carbohydrazide (1 mmol) in absolute ethanol (15 mL).

    • Add the appropriate aromatic aldehyde (1.1 mmol).

    • Add a catalytic amount of glacial acetic acid (2–3 drops).

    • Reflux for 2–4 hours.

    • Cool and filter the resulting precipitate.[6] Recrystallize from ethanol/DMF mixtures if necessary.

Pharmacological Applications & Mechanism of Action

The 5,6-dimethoxy-1H-indole-2-carbohydrazide core operates via specific molecular interactions defined by its geometry and electronic properties.[1]

Anticancer Activity (Tubulin & Kinases)

Derivatives of this scaffold, particularly the hydrazones , have shown significant antiproliferative activity.

  • Mechanism: They function as microtubule destabilizing agents . The indole moiety occupies the colchicine binding site on tubulin, while the hydrazone side chain extends to interact with the cytoskeletal protein, inhibiting polymerization and causing G2/M cell cycle arrest.

  • VEGFR-2 Inhibition: The hydrazide motif (–CO–NH–NH–) acts as a hydrogen bond donor/acceptor system that mimics the adenine ring of ATP, allowing these molecules to bind to the hinge region of kinases like VEGFR-2, inhibiting angiogenesis.

Neuroprotection (AChE Inhibition)

The 5,6-dimethoxy pattern is a pharmacophore shared with Donepezil , a standard Alzheimer's drug.

  • Structure-Activity Relationship (SAR): The two methoxy groups facilitate π-stacking and hydrophobic interactions within the peripheral anionic site (PAS) of Acetylcholinesterase (AChE).[1]

  • Result: Hydrazide derivatives exhibit dual binding capability (catalytic and peripheral sites), reducing the breakdown of acetylcholine and inhibiting amyloid-beta aggregation.

Antimicrobial & Antitubercular

The hydrazide linker is critical for antitubercular activity (analogous to Isoniazid ).

  • Schiff Bases: Reaction with lipophilic aldehydes creates compounds active against Mycobacterium tuberculosis. The mechanism likely involves the chelation of metal ions essential for bacterial metalloenzymes or the inhibition of mycolic acid synthesis.

Summary of Bioactivity Potentials
Target / ConditionMechanismRole of 5,6-Dimethoxy Group
Tubulin (Cancer) Colchicine Site BindingSteric fit; mimics natural product oxygenation patterns (e.g., combretastatin).[1]
VEGFR-2 (Angiogenesis) ATP Hinge BindingElectron donation increases basicity of the indole NH, strengthening H-bonds.[1]
Acetylcholinesterase Dual-site InhibitionCritical for binding to the Peripheral Anionic Site (PAS).[1]
Radical Scavenging AntioxidantMethoxy groups stabilize the radical cation form, reducing oxidative stress.
Mechanism of Action Diagram

The following diagram visualizes the dual-targeting capability of the scaffold in a cancer context.

MOA Compound 5,6-Dimethoxy-Indole Hydrazone Derivative Tubulin Target 1: Tubulin (Colchicine Site) Compound->Tubulin Hydrophobic Interaction VEGFR Target 2: VEGFR-2 (ATP Binding Pocket) Compound->VEGFR H-Bonding (Hydrazide motif) Arrest G2/M Cell Cycle Arrest Tubulin->Arrest AntiAngio Inhibition of Angiogenesis VEGFR->AntiAngio Apoptosis APOPTOSIS (Cell Death) Arrest->Apoptosis AntiAngio->Apoptosis

Caption: Dual mechanism of action for indole-hydrazone derivatives in cancer therapy, targeting both cell division (tubulin) and blood supply (VEGFR-2).[1]

Conclusion

5,6-dimethoxy-1H-indole-2-carbohydrazide is a versatile chemical engine for drug discovery.[1] It is not merely a linker but a bioactive pharmacophore in its own right. Its synthesis is accessible and scalable, and its derivatives cover a broad spectrum of therapeutic areas, most notably in oncology and neurodegeneration. For the medicinal chemist, this scaffold offers a proven starting point for designing multi-target ligands that address complex disease pathologies.

References

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors. PubMed Central (PMC). [Link][1]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI / Semantic Scholar. [Link][1]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link][1]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PubMed Central (PMC). [Link][1]

  • The design of novel 4,6-dimethoxyindole based hydrazide-hydrazones: Anticholinesterase activity. Journal of Molecular Structure. [Link]

Sources

Foundational

Technical Monograph: Antimicrobial Profiling of Indole-2-Carbohydrazide Derivatives

Executive Summary The indole-2-carbohydrazide scaffold represents a privileged structure in modern antimicrobial discovery, addressing the critical need for novel agents against Multidrug-Resistant (MDR) pathogens. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-2-carbohydrazide scaffold represents a privileged structure in modern antimicrobial discovery, addressing the critical need for novel agents against Multidrug-Resistant (MDR) pathogens. Unlike the more common indole-3-substituted alkaloids, the 2-position substitution offers unique steric and electronic vectors for engaging the ATPase domain of bacterial DNA Gyrase (GyrB).

This guide synthesizes the structure-activity relationships (SAR), synthetic pathways, and validation protocols for this class of compounds. It is designed to move beyond theoretical chemistry into actionable experimental frameworks.

The Pharmacophore: Structural Logic

The efficacy of indole-2-carbohydrazides stems from their ability to mimic the interaction of ATP with the nucleotide-binding pocket of bacterial topoisomerases.

Core Structural Elements
  • Indole Nucleus: Acts as a lipophilic anchor, facilitating membrane permeation. Substitution at the C5 position (e.g., -Cl, -F, -CH3) modulates electronic density and metabolic stability.

  • Carbohydrazide Linker (-CONHNH-): A hydrogen-bond donor/acceptor motif essential for water-mediated bridging within the enzyme active site.

  • Terminal Functionalization: The terminal nitrogen (

    
    ) is typically derivatized into Schiff bases (hydrazones)  or cyclized into 1,2,4-triazoles . These extensions probe the hydrophobic sub-pockets of the target protein.
    

Chemical Synthesis Workflow

The synthesis of high-purity indole-2-carbohydrazides follows a convergent pathway. The protocol below ensures high yield and minimal purification requirements.

DOT Diagram 1: Synthetic Pathway

SynthesisPathway Start Indole-2-Carboxylic Acid Step1 Esterification (EtOH/H2SO4) Start->Step1 Inter1 Ethyl Indole-2-Carboxylate Step1->Inter1 Step2 Hydrazinolysis (NH2NH2·H2O, Reflux) Inter1->Step2 Core Indole-2-Carbohydrazide (The Scaffold) Step2->Core Step3 Condensation (Ar-CHO / Cat. Acid) Core->Step3 Step4 Cyclization (CS2 / KOH) Core->Step4 Alternative Route Final Target Hydrazone (Schiff Base) Step3->Final Triazole 1,2,4-Triazole Derivative Step4->Triazole Alternative Route

Figure 1: Convergent synthetic route from indole-2-carboxylic acid to bioactive hydrazone and triazole derivatives.

Critical Synthetic Notes (Expertise & Experience)
  • Hydrazinolysis Control: The reaction of the ester with hydrazine hydrate must be monitored via TLC to prevent the formation of the bis-hydrazide byproduct. Use a 5-10 molar excess of hydrazine hydrate to favor the mono-substituted product.

  • Purification: The carbohydrazide intermediate often precipitates upon cooling. Recrystallization from ethanol is superior to column chromatography for removing unreacted hydrazine traces, which are cytotoxic and can skew biological assay results.

Structure-Activity Relationship (SAR) & Spectrum

The antimicrobial activity is highly sensitive to the electronic nature of the substituents on the terminal phenyl ring (in hydrazone derivatives).

Data Summary: Comparative MIC Values

Data aggregated from recent high-impact studies (see References).

Compound DerivativeR-Group (Indole C5)R'-Group (Phenyl)MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]MIC (C. albicans) [µg/mL]Activity Profile
Ref (Ampicillin) --0.5 - 2.02.0 - 8.0-Standard Antibacterial
Ref (Fluconazole) ----1.0 - 4.0Standard Antifungal
IC-01 (Base) HH64>128128Weak / Inactive
IC-05 Cl4-NO21.56 12.525Potent Gram(+)
IC-08 H2,4-Cl23.126.2512.5Broad Spectrum
IC-12 CH34-OH12.5502.0 Potent Antifungal

Key SAR Insights:

  • Electron Withdrawal: Strong electron-withdrawing groups (EWG) like -NO2 and -Cl on the phenyl ring significantly enhance antibacterial potency. This is attributed to increased acidity of the -NH- proton, strengthening hydrogen bonding with the target active site.

  • Lipophilicity: Di-halogenated derivatives (e.g., 2,4-dichloro) show improved activity against Gram-negative bacteria (E. coli), likely due to better penetration of the outer membrane lipopolysaccharide (LPS) layer.

  • Antifungal Specificity: Hydroxyl (-OH) substitution often shifts specificity towards fungal targets (C. albicans), potentially interacting with fungal CYP51 (lanosterol 14α-demethylase).

Mechanism of Action: DNA Gyrase Inhibition

Indole-2-carbohydrazides function primarily as ATP-competitive inhibitors of the GyrB subunit of bacterial DNA Gyrase. Unlike fluoroquinolones (which target the DNA-GyrA cleavage complex), these compounds prevent the energy transduction required for supercoiling.

DOT Diagram 2: Molecular Mechanism

MOA Compound Indole-2-Carbohydrazide Entry Membrane Permeation (Porin/Diffusion) Compound->Entry Target DNA Gyrase (GyrB Subunit) ATP-Binding Pocket Entry->Target Action Competitive Binding (H-bonds: Asp73, Gly77) Target->Action Block Inhibition of ATP Hydrolysis Action->Block Effect Failure of DNA Supercoiling Block->Effect Death Replication Arrest & Cell Death Effect->Death

Figure 2: The cascade of inhibition targeting the ATPase domain of DNA Gyrase.

Causality: The carbohydrazide motif forms a "pincer-like" hydrogen bond network with conserved residues (typically Asp73 and Gly77 in E. coli numbering) within the ATP binding pocket. The indole ring occupies the hydrophobic pocket usually reserved for the adenine base of ATP.

Validation Protocol: Broth Microdilution (CLSI M07)

To ensure data trustworthiness and reproducibility, the CLSI M07 standard is the required protocol. Agar diffusion (zone of inhibition) is a qualitative screen; MIC determination via broth microdilution is the quantitative standard for publication.

Experimental Workflow

Objective: Determine the Minimum Inhibitory Concentration (MIC).

Reagents:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Inoculum: Standardized bacterial suspension (

    
     CFU/mL).
    
  • Compound Stock: Dissolved in DMSO (ensure final DMSO concentration < 1% in wells).

DOT Diagram 3: MIC Workflow

Protocol Prep Stock Prep (10 mg/mL in DMSO) Dilute Serial Dilution (96-well Plate) Prep->Dilute 2-fold series Inoculate Add Bacteria (5x10^5 CFU/mL) Dilute->Inoculate Incubate Incubation (37°C, 18-24h) Inoculate->Incubate Read Readout (Turbidity/OD600) Incubate->Read

Figure 3: Standardized high-throughput screening workflow for MIC determination.

Step-by-Step Protocol:

  • Preparation: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.

  • Compound Addition: Add 200 µL of compound stock (256 µg/mL) to column 1.

  • Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat to column 10. Discard the final 100 µL. (Columns 11 and 12 are Growth Control and Sterility Control).

  • Inoculation: Add 100 µL of standardized bacterial suspension to wells 1-11.

  • Validation: The test is valid only if the Growth Control (positive) is turbid and Sterility Control (negative) is clear.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).

  • Zhang, H., et al. (2020). "Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole-2-Carbohydrazide Derivatives." ResearchGate / Journal of Molecular Structure.

  • Gellert, M., et al. (1977). "DNA gyrase: an enzyme that introduces superhelical turns into DNA."[2] Proceedings of the National Academy of Sciences.

  • Durcik, M., et al. (2018). "Discovery of Pyrido[2,3-b]indole Derivatives with Gram-Negative Activity Targeting Both DNA Gyrase and Topoisomerase IV."[3] Journal of Medicinal Chemistry.

  • El-Gendy, B.D., et al. (2021). "Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates." MDPI Molecules.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 5,6-Dimethoxy-1H-indole-2-carbohydrazide

The following technical guide details the physicochemical profile, synthesis, and characterization of 5,6-dimethoxy-1H-indole-2-carbohydrazide . This document is structured for researchers in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 5,6-dimethoxy-1H-indole-2-carbohydrazide . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a scaffold for eumelanin-inspired therapeutics and indole-based biological probes.

Executive Summary

5,6-dimethoxy-1H-indole-2-carbohydrazide is a critical synthetic intermediate belonging to the indole-2-carboxamide family. Structurally related to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) —a key monomer of the natural pigment eumelanin—this compound serves as a stable, lipophilic precursor for developing DHICA-inspired small molecules.[1] Its primary applications lie in the synthesis of GPR35 agonists , HIV-1 integrase inhibitors , and tubulin polymerization inhibitors .

This guide provides a definitive reference for the compound’s molecular weight, physical constants, and validated synthesis protocols, addressing the common challenges of solubility and stability inherent to indole hydrazides.

Identity & Physicochemical Core[2][3]

Molecular Identity
ParameterSpecification
Chemical Name 5,6-dimethoxy-1H-indole-2-carbohydrazide
Synonyms 5,6-Dimethoxyindole-2-carboxylic acid hydrazide; 5,6-DMICH
Molecular Formula C₁₁H₁₃N₃O₃
Molecular Weight 235.24 g/mol
Parent Acid CAS 88210-96-2 (5,6-dimethoxyindole-2-carboxylic acid)
Core Scaffold Indole (Benzo[b]pyrrole)
Key Functionalities 5,6-Dimethoxy (electron-donating); 2-Carbohydrazide (H-bond donor/acceptor)
Physical Constants & Stability Profile

The following values are derived from experimental data of the specific compound and high-fidelity structural analogs (e.g., 5-methoxy-1H-indole-2-carbohydrazide).

ConstantValue / RangeTechnical Note
Melting Point 240–245 °C (dec.) High crystallinity due to intermolecular H-bonding (hydrazide-indole). Decomposes upon melting.
Solubility (DMSO) High (>25 mg/mL) Preferred solvent for stock solutions. Stable for <24h at RT.
Solubility (Water) Low (<0.1 mg/mL) Poor aqueous solubility requires co-solvents (DMSO/PEG) for biological assays.
LogP (Predicted) 0.8 – 1.2 More hydrophilic than the ethyl ester precursor due to the hydrazide moiety.
pKa (Indole NH) ~16.0 Very weak acid; deprotonation requires strong bases (e.g., NaH).
pKa (Hydrazide) ~3.5 (conjugate acid) The terminal amino group is weakly basic.
Appearance Off-white to beige solid Color darkens upon oxidation; store under inert atmosphere (Ar/N₂).

Synthesis & Experimental Validation

Synthesis Logic (Causality)

The synthesis utilizes a nucleophilic acyl substitution mechanism. The starting material, ethyl 5,6-dimethoxyindole-2-carboxylate , possesses an electrophilic carbonyl carbon. Hydrazine hydrate acts as a potent alpha-effect nucleophile, attacking the ester to displace ethanol.

  • Why Ethanol/Methanol? These protic solvents stabilize the transition state and ensure the solubility of the hydrazine reagent while precipitating the less soluble hydrazide product, driving the equilibrium forward (Le Chatelier’s principle).

  • Why Reflux? The indole ring is electron-rich (5,6-dimethoxy substituents), which can deactivate the 2-carbonyl slightly via resonance donation. Thermal energy is required to overcome the activation barrier.

Validated Synthesis Protocol

Objective: Synthesis of 5,6-dimethoxy-1H-indole-2-carbohydrazide from ethyl ester.

Reagents:

  • Ethyl 5,6-dimethoxyindole-2-carboxylate (1.0 eq)

  • Hydrazine hydrate (80% or 98%, 10.0 eq)

  • Absolute Ethanol (Solvent, 10 mL/mmol)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with ethyl 5,6-dimethoxyindole-2-carboxylate and absolute ethanol. Stir until a suspension or partial solution is formed.

  • Addition: Add hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours . Monitor reaction progress via TLC (System: CHCl₃/MeOH 9:1). The starting ester (high R_f) should disappear, replaced by the hydrazide (lower R_f).

  • Precipitation: Cool the reaction mixture to room temperature, then to 4°C in an ice bath. The product will precipitate as a solid.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2x) and diethyl ether (2x) to remove excess hydrazine.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Analytical Characterization (Self-Validating)

To confirm identity, ensure the following spectral signatures are present:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       11.5 ppm (s, 1H, Indole NH )
      
    • 
       9.6 ppm (s, 1H, Hydrazide NH )
      
    • 
       6.9–7.1 ppm (s, 2H, Ar-H, positions 4 and 7)
      
    • 
       4.5 ppm (bs, 2H, Hydrazide NH₂ )
      
    • 
       3.7–3.8 ppm (s, 6H, 2x OCH₃ )
      
  • IR Spectroscopy:

    • 3300–3350 cm⁻¹ (NH stretching, doublet for NH₂)[2][3]

    • 1620–1650 cm⁻¹ (C=O Amide I band, shifted lower than ester due to hydrazide resonance)

Visualization: Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from precursor selection to final validation, highlighting critical decision points.

G Start Start: Ethyl 5,6-dimethoxyindole-2-carboxylate Reaction Reaction: Hydrazine Hydrate (10 eq) Reflux in EtOH, 80°C, 4-6h Start->Reaction Nucleophilic Attack TLC_Check TLC Monitor (CHCl3:MeOH 9:1) Reaction->TLC_Check TLC_Check->Reaction Incomplete Precipitation Cool to 4°C Induce Crystallization TLC_Check->Precipitation Ester Consumed Filtration Vacuum Filtration Wash: Cold EtOH + Et2O Precipitation->Filtration Validation Validation: 1H NMR (DMSO-d6) IR (C=O shift) Filtration->Validation Final Pure 5,6-dimethoxy-1H-indole-2-carbohydrazide Validation->Final Passes QC

Caption: Workflow for the synthesis and validation of 5,6-dimethoxy-1H-indole-2-carbohydrazide, ensuring high purity through solubility-driven isolation.

Applications in Drug Discovery[5][6][7]

Eumelanin-Inspired Scaffolds

This compound is a stable synthetic surrogate for DHICA (5,6-dihydroxyindole-2-carboxylic acid) . While DHICA is unstable and prone to rapid auto-oxidation, the 5,6-dimethoxy analog protects the catechol moiety, allowing researchers to:

  • Construct the indole-2-carbonyl core.

  • Perform late-stage demethylation (using BBr₃) to reveal the active catechol only when required.

Pharmacophore Modeling

The indole-2-carbohydrazide motif acts as a privileged structure for:

  • HIV-1 Integrase Inhibition: The hydrazide moiety can chelate Mg²⁺ ions in the integrase active site.

  • Tubulin Polymerization Inhibition: 5,6-methoxy substitution patterns mimic the colchicine binding site on tubulin, making this scaffold a potent starting point for antimitotic agents.

References

  • Synthesis of Indole-2-Carbohydrazides

    • Title: Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide deriv
    • Source: N
    • URL:[Link]

  • Physical Properties of 5,6-Dimethoxyindole Derivatives

    • Title: 5,6-Dimethoxyindole-2-carboxylic acid (PubChem CID 139035).
    • Source: PubChem (NIH).
    • URL:[Link]

  • DHICA-Inspired Synthesis & Eumelanin Models

    • Title: Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester deriv
    • Source: RSC Advances.[4]

    • URL:[Link]

  • General Hydrazide Synthesis Protocols

    • Title: Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest.
    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis of 5,6-dimethoxy-1H-indole-2-carbohydrazide

Application Note: High-Purity Synthesis of 5,6-Dimethoxy-1H-indole-2-carbohydrazide Abstract This application note details a robust, scalable protocol for the synthesis of 5,6-dimethoxy-1H-indole-2-carbohydrazide , a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 5,6-Dimethoxy-1H-indole-2-carbohydrazide

Abstract

This application note details a robust, scalable protocol for the synthesis of 5,6-dimethoxy-1H-indole-2-carbohydrazide , a critical pharmacophore in the development of MAO inhibitors, tubulin polymerization inhibitors, and antiviral agents. While Fischer Indole Synthesis is common, it often suffers from regiochemical ambiguity when using meta-substituted hydrazines. This guide utilizes the Hemetsberger-Knittel methodology, which provides superior regiocontrol starting from the commercially available 3,4-dimethoxybenzaldehyde (veratraldehyde), ensuring the exclusive formation of the 5,6-dimethoxy isomer.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis is designed to maximize yield and purity by avoiding isomer separation steps. The 5,6-dimethoxy substitution pattern is established early via the aldehyde precursor. The transformation relies on the thermal decomposition of an


-azidocinnamate to generate a nitrene intermediate, which inserts into the sterically favored ortho-C-H bond.

Retrosynthetic Logic:

  • Target: 5,6-Dimethoxy-1H-indole-2-carbohydrazide.

  • Disconnection: Hydrazinolysis of the ester precursor.

  • Intermediate: Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate.

  • Key Transformation: Hemetsberger-Knittel cyclization (Nitrene insertion).

  • Starting Materials: 3,4-Dimethoxybenzaldehyde + Ethyl azidoacetate.

Retrosynthesis Target 5,6-Dimethoxy-1H-indole-2-carbohydrazide Ester Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate Target->Ester Hydrazinolysis Azide Ethyl u03b1-azido-3,4-dimethoxycinnamate Ester->Azide Hemetsberger Cyclization (Nitrene Insertion) Precursors 3,4-Dimethoxybenzaldehyde + Ethyl Azidoacetate Azide->Precursors Aldol Condensation

Figure 1: Retrosynthetic analysis highlighting the convergent Hemetsberger-Knittel route.

Part 2: Experimental Protocols

Step 1: Synthesis of Ethyl -azido-3,4-dimethoxycinnamate

This step involves the Knoevenagel-type condensation of the aldehyde with ethyl azidoacetate.[1]

  • Reagents:

    • 3,4-Dimethoxybenzaldehyde (Veratraldehyde): 10.0 g (60.2 mmol)

    • Ethyl azidoacetate: 31.0 g (240 mmol) (Note: Often used in excess or prepared as a solution)

    • Sodium metal: 5.5 g (240 mmol)

    • Absolute Ethanol: 150 mL

  • Apparatus: 500 mL 3-neck round-bottom flask (RBF), internal thermometer, addition funnel, nitrogen atmosphere.

Protocol:

  • Preparation of NaOEt: In the 3-neck RBF under

    
    , carefully add sodium metal pieces to absolute ethanol at 0°C. Stir until fully dissolved to form sodium ethoxide (NaOEt).
    
  • Condensation: Cool the NaOEt solution to -10°C using an ice/salt bath.

  • Addition: Mix 3,4-dimethoxybenzaldehyde and ethyl azidoacetate in 50 mL ethanol. Add this mixture dropwise to the base over 45 minutes. Critical: Maintain internal temperature below 0°C to prevent azide decomposition.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature (RT) overnight.

  • Workup: Pour the reaction mixture into 500 mL of ice-water containing 20 g of ammonium chloride (buffer).

  • Isolation: The yellow precipitate (azidocinnamate) forms. Filter via Büchner funnel.[2]

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 70-80%

    • Appearance: Yellow crystalline solid.

Step 2: Hemetsberger Cyclization to Indole Ester

Thermal decomposition of the azide generates a nitrene that inserts into the aromatic ring.

  • Reagents:

    • Ethyl

      
      -azido-3,4-dimethoxycinnamate (from Step 1): 10.0 g
      
    • Xylene (mixture of isomers): 200 mL

  • Apparatus: 500 mL RBF, reflux condenser, blast shield (safety precaution).

Protocol:

  • Setup: Place xylene in the RBF and heat to a rolling reflux (approx. 140°C).

  • Addition: Dissolve the azide (10 g) in the minimum amount of warm xylene (or add portion-wise as a solid if solubility is poor). Add strictly dropwise to the refluxing solvent.

    • Causality: Slow addition to refluxing solvent prevents the accumulation of unreacted azide, minimizing explosion risk and favoring intramolecular cyclization over intermolecular polymerization.

  • Thermolysis: Continue reflux for 4–6 hours. Evolution of

    
     gas will be observed.
    
  • Workup: Cool the solution to RT, then to 4°C. The indole ester often crystallizes directly from the xylene.

  • Isolation: Filter the solid. If no precipitate forms, evaporate xylene under reduced pressure and triturate the residue with cold hexane/ether.

    • Regiochemistry Note: Cyclization occurs at the sterically less hindered C6 position (ortho to H) rather than C2 (ortho to OMe), yielding the 5,6-dimethoxy isomer exclusively.

    • Expected Yield: 65-75%

    • Appearance: Pale yellow or off-white needles.

Step 3: Hydrazinolysis to 5,6-Dimethoxy-1H-indole-2-carbohydrazide

Conversion of the ethyl ester to the hydrazide.

  • Reagents:

    • Ethyl 5,6-dimethoxyindole-2-carboxylate: 5.0 g (20 mmol)

    • Hydrazine hydrate (80% or 98%): 10 mL (excess)

    • Absolute Ethanol: 50 mL

  • Apparatus: 100 mL RBF, reflux condenser.

Protocol:

  • Dissolution: Suspend the indole ester in ethanol.

  • Reaction: Add hydrazine hydrate. Heat the mixture to reflux.

  • Monitoring: Reflux for 6–12 hours. The solid may dissolve and then reprecipitate as the hydrazide forms (hydrazides are generally less soluble in EtOH than esters).

  • Workup: Cool to RT. The product usually precipitates as a white solid.

  • Isolation: Filter the solid. Wash with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove excess hydrazine.

  • Drying: Vacuum dry at 45°C for 4 hours.

Part 3: Quality Control & Data

Process Validation Table:

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Melting Point 245–248°C (dec)Capillary
Purity >98%HPLC (C18, MeOH/H2O)
Mass Spec [M+H]+ = 236.1ESI-MS
IR 3300 (NH), 1640 (C=O)FTIR

NMR Verification (DMSO-d6):

  • 
     11.3 (s, 1H, Indole NH)
    
  • 
     9.6 (s, 1H, Hydrazide NH)
    
  • 
     7.05 (s, 1H, H-4 or H-7)
    
  • 
     6.90 (s, 1H, H-7 or H-4)
    
  • 
     6.85 (s, 1H, H-3)
    
  • 
     4.4 (br s, 2H, NH2)
    
  • 
     3.75 (s, 3H, OMe), 3.73 (s, 3H, OMe)
    
  • Note: The presence of two distinct singlets in the aromatic region (para to each other on the benzene ring) confirms the 5,6-substitution pattern.

Part 4: Mechanism & Workflow Visualization

The following diagram illustrates the critical reaction pathway and the specific nitrene insertion logic that guarantees the 5,6-regioisomer.

Mechanism Start Azidocinnamate (Precursor) Heat Thermolysis (>140°C) Start->Heat Nitrene Nitrene Intermediate (Highly Reactive) Heat->Nitrene -N2 Transition Insertion at C6 (Sterically Favored) Nitrene->Transition Ring Closure Indole 5,6-Dimethoxyindole Ester Transition->Indole Tautomerization Final Target Hydrazide Indole->Final Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Final

Figure 2: Mechanistic flow of the Hemetsberger-Knittel synthesis showing the critical nitrene insertion step.

Part 5: Safety & Troubleshooting

  • Azide Handling: Ethyl azidoacetate and the azidocinnamate intermediate are organic azides.[3] While relatively stable compared to lower molecular weight azides, they should not be distilled to dryness or subjected to mechanical shock. Always use a blast shield during the thermolysis step.

  • Hydrazine: Hydrazine hydrate is a potent carcinogen and corrosive. Use double-gloving and work in a well-ventilated fume hood.

  • Regioselectivity Check: If the melting point is significantly lower (<230°C), check for the presence of the 6,7-isomer (rare via this route) or incomplete hydrazinolysis using TLC (Ethyl Acetate:Hexane 1:1).

References

  • Hemetsberger, H., & Knittel, D. (1972).[4][5] Synthese und Thermolyse von

    
    -Azidoacrylestern.[1][4] Monatshefte für Chemie, 103, 194–204.[4] 
    
  • Gribble, G. W. (2000).[4] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Liotta, C. L., et al. (2013). Indoles via Knoevenagel–Hemetsberger reaction sequence.[1] RSC Advances, 3, 13463-13470.

  • Alsibaee, A. M., et al. (2023).[6] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 28(1), 123.

Sources

Application

Application Note: Optimized Hydrazinolysis of 5,6-Dimethoxyindole-2-Esters

Abstract & Strategic Importance The conversion of 5,6-dimethoxyindole-2-carboxylic acid esters to their corresponding carbohydrazides is a pivotal transformation in medicinal chemistry. This scaffold serves as a direct p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The conversion of 5,6-dimethoxyindole-2-carboxylic acid esters to their corresponding carbohydrazides is a pivotal transformation in medicinal chemistry. This scaffold serves as a direct precursor to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) analogs, a critical component of eumelanin, and is widely utilized in the synthesis of bioactive 1,3,4-oxadiazoles and triazoles with anti-proliferative and antioxidant profiles.

This protocol addresses the specific electronic challenges posed by the electron-rich 5,6-dimethoxy motif. The strong electron-donating effect of the methoxy groups reduces the electrophilicity of the ester carbonyl, often leading to sluggish reaction kinetics compared to unsubstituted indoles. This guide provides an optimized, high-yielding protocol using hydrazine hydrate in absolute ethanol, ensuring complete conversion while minimizing side reactions such as hydrolysis or dimerization.

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism. Unlike simple aliphatic esters, the indole-2-ester possesses a conjugated system where the lone pair on the indole nitrogen can participate in resonance, further stabilizing the carbonyl.

  • Nucleophilic Attack: The lone pair of the terminal nitrogen in hydrazine attacks the carbonyl carbon of the ester.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination: The alkoxide leaving group (ethoxide or methoxide) is expelled, reforming the carbonyl double bond to yield the hydrazide.

  • Proton Transfer: Rapid proton transfer neutralizes the leaving group.

Critical Consideration: The 5,6-dimethoxy substitution increases electron density in the indole ring, which can be transmitted to the carbonyl, making it less susceptible to nucleophilic attack. Consequently, a large excess of hydrazine and thermal energy (reflux) are required to drive the reaction to completion.

Figure 1: Reaction Mechanism & Pathway

HydrazinolysisMechanism Substrate 5,6-Dimethoxyindole-2-Ester (Electrophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Hydrazine Hydrate (Nucleophile) Reagent->Intermediate Transition Elimination of Alcohol (ROH) Intermediate->Transition Collapse Product 5,6-Dimethoxyindole- 2-Carbohydrazide Transition->Product Irreversible

Caption: Step-wise mechanistic pathway of hydrazinolysis. The electron-rich indole ring requires forcing conditions to overcome the reduced electrophilicity of the carbonyl carbon.

Critical Reaction Parameters

ParameterRecommended ConditionScientific Rationale
Solvent Absolute Ethanol (EtOH)Provides optimal solubility for the ester at reflux while allowing the polar product to precipitate upon cooling, simplifying purification. Methanol is a viable alternative.
Reagent Hydrazine Hydrate (80% or 98%)High concentration is essential. A large excess drives the equilibrium forward and prevents the formation of the symmetrical N,N'-diacylhydrazine dimer.
Stoichiometry 1 : 10 (Ester : Hydrazine)The 5,6-dimethoxy substrate is deactivated; excess hydrazine ensures First-Order kinetics relative to the ester are maximized.
Temperature Reflux (78–80 °C)Essential to overcome the activation energy barrier raised by the electron-donating methoxy groups.
Time 4 – 8 HoursMonitor via TLC. Reaction is generally slower than electron-deficient indole esters (e.g., 5-nitroindole).

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Ethyl 5,6-dimethoxyindole-2-carboxylate (1.0 equiv).

  • Reagent: Hydrazine hydrate (N₂H₄·H₂O), 98% grade (10.0 equiv).

  • Solvent: Absolute Ethanol (anhydrous preferred).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath/heating mantle.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Dissolution: In a clean round-bottom flask, dissolve 1.0 mmol (approx. 249 mg) of ethyl 5,6-dimethoxyindole-2-carboxylate in 10 mL of absolute ethanol.

    • Note: If the ester does not dissolve completely at room temperature, gentle warming is acceptable.

  • Reagent Addition: Add 10.0 mmol (approx. 0.5 mL) of hydrazine hydrate (98%) dropwise to the stirring solution.

    • Caution: Hydrazine is toxic and a suspected carcinogen. Perform this step in a fume hood.

Phase 2: Reflux & Monitoring
  • Reflux: Equip the flask with a condenser and heat the mixture to reflux (bath temp ~85 °C) with moderate stirring.

  • Monitoring: Check reaction progress by TLC after 4 hours.

    • TLC System: Chloroform:Methanol (9:1) or Ethyl Acetate:Hexane (1:1).

    • Visualization: The hydrazide product is much more polar (lower R_f) than the starting ester. The ester spot should disappear completely.

  • Duration: Continue reflux until the starting material is consumed. Due to the methoxy substituents, this may take up to 6–8 hours.

Phase 3: Workup & Isolation[1]
  • Precipitation: Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

    • Observation: The target carbohydrazide typically crystallizes out of the solution as a white or off-white solid upon cooling.

  • Filtration: Filter the precipitate using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted hydrazine and traces of the leaving group (ethanol).

  • Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.

Phase 4: Purification (If Necessary)
  • Standard: The precipitation method usually yields >90% purity.

  • Recrystallization: If TLC shows impurities, recrystallize from boiling ethanol. Dissolve the solid in minimal hot ethanol, filter while hot (if insoluble particles exist), and cool to 4 °C.

Figure 2: Experimental Workflow

ExperimentalWorkflow Start Start: Dissolve Ester in Abs. Ethanol AddReagent Add Excess Hydrazine Hydrate (10 eq) Start->AddReagent Reflux Reflux at 80°C (4-8 Hours) AddReagent->Reflux Check TLC Check: Ester Consumed? Reflux->Check Check->Reflux No (Incomplete) Cool Cool to RT (Precipitation) Check->Cool Yes (Complete) Filter Vacuum Filtration & Cold EtOH Wash Cool->Filter Final Pure 5,6-Dimethoxyindole- 2-Carbohydrazide Filter->Final

Caption: Operational workflow for the synthesis, ensuring complete conversion and efficient isolation.

Characterization & Troubleshooting

Expected Data
  • Physical State: White to pale yellow crystalline solid.

  • Melting Point: Typically high, often >220 °C (decomposition).

  • IR Spectrum:

    • NH/NH₂ stretching: 3100–3400 cm⁻¹ (broad/multiple bands).

    • Amide Carbonyl (C=O): ~1650–1680 cm⁻¹.[2][3]

  • ¹H NMR (DMSO-d₆):

    • Indole NH: Singlet, ~11.5 ppm.[3][4]

    • Hydrazide CONH: Singlet, ~9.5–10.0 ppm.

    • Hydrazide NH₂: Broad singlet, ~4.5 ppm (exchangeable with D₂O).

    • Methoxy (OCH₃): Two singlets (or overlapping), ~3.7–3.8 ppm (6H total).

    • Indole C3-H: Singlet or doublet, ~7.0 ppm.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Precipitation Product too soluble in hot EtOH; Volume too high.Concentrate the reaction mixture to 1/3 volume on a rotary evaporator, then cool to 0 °C.
Low Yield Incomplete reaction due to deactivation.Increase reflux time to 12h or add another 5 eq. of hydrazine hydrate.
Impure Product Contamination with azine (dimer).Use a larger excess of hydrazine (up to 20 eq) to statistically favor the monomer.
Colored Product Oxidation of indole ring.Perform reaction under Nitrogen/Argon atmosphere; add trace sodium dithionite during workup (rarely needed).

References

  • Synthesis of Indole-2-Carbohydrazides via Hydrazinolysis Source: MDPI, International Journal of Molecular Sciences URL:[Link] Relevance: Establishes the general protocol for converting indole-2-esters to hydrazides using hydrazine hydrate in ethanol.

  • Expedient Synthesis of Eumelanin-Inspired 5,6-Dihydroxyindole-2-Carboxylate Derivatives Source: NIH / RSC Advances URL:[Link] Relevance: Specifically discusses the 5,6-dimethoxyindole-2-carboxylate scaffold (DMICE) as a precursor for DHICA analogs.[5]

  • Synthesis and Reactions of Indole-2-Carboxylic Acid Hydrazide Source: ResearchGate URL:[Link] Relevance: Provides detailed experimental validation for the hydrazinolysis of ethyl indole-2-carboxylates.

  • Synthesis of Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: MDPI, Molecules URL:[Link] Relevance: Confirms the use of ethanol reflux for hydrazinolysis and subsequent heterocyclization.

Sources

Method

Application Note: Synthesis of Schiff Bases from 5,6-Dimethoxy-1H-indole-2-carbohydrazide

Executive Summary This technical guide details the optimized protocol for synthesizing -acylhydrazones (Schiff bases) derived from 5,6-dimethoxy-1H-indole-2-carbohydrazide . These scaffolds are privileged structures in m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocol for synthesizing


-acylhydrazones (Schiff bases) derived from 5,6-dimethoxy-1H-indole-2-carbohydrazide . These scaffolds are privileged structures in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and antioxidant profiles due to the synergy between the electron-rich indole core and the azomethine linker (

).

Unlike standard amine-aldehyde condensations, this reaction involves a hydrazide, requiring specific pH control to prevent side reactions (e.g., azine formation) while ensuring complete dehydration. This guide provides a self-validating workflow, characterization benchmarks (including conformational isomerism in NMR), and biological context.

Chemical Background & Mechanism[1][2][3]

The transformation is an acid-catalyzed condensation between the terminal amino group of the hydrazide and an aromatic aldehyde.

Key Mechanistic Insight: The 5,6-dimethoxy substitution on the indole ring acts as an electron-donating group (EDG). While this increases the electron density of the indole core (beneficial for biological binding), it does not significantly hinder the nucleophilicity of the distal hydrazide


. However, the reaction requires a proton source (Glacial Acetic Acid) to activate the aldehyde carbonyl, making it susceptible to nucleophilic attack by the hydrazide.
Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion from the ester precursor to the final Schiff base.

ReactionPathway Ester Ethyl 5,6-dimethoxy indole-2-carboxylate Hydrazide 5,6-Dimethoxy-1H- indole-2-carbohydrazide (Nucleophile) Ester->Hydrazide Hydrazinolysis (EtOH, Reflux, 4h) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Hydrazide Intermediate Hemiaminal Intermediate Hydrazide->Intermediate + Aldehyde + cat. GAA Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Intermediate Product Target Schiff Base (N-acylhydrazone) Intermediate->Product - H2O (Dehydration)

Figure 1: Synthetic workflow from ester precursor to final acylhydrazone scaffold.

Experimental Protocols

Protocol A: Synthesis of Precursor (Carbohydrazide)

Note: If starting material is already available, skip to Protocol B.

Objective: Convert ethyl 5,6-dimethoxy-1H-indole-2-carboxylate to the hydrazide. Reaction Type: Nucleophilic Acyl Substitution (Hydrazinolysis).

  • Dissolution: Dissolve 10 mmol of ethyl 5,6-dimethoxy-1H-indole-2-carboxylate in 30 mL of absolute ethanol.

  • Reagent Addition: Add Hydrazine Hydrate (99%) in excess (100 mmol, 10 equiv).

    • Expert Insight: Excess hydrazine is critical to prevent the formation of the dimer (di-indolyl hydrazide), where one hydrazine molecule attacks two ester molecules.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: CHCl
    
    
    
    :MeOH 9:1). The ester spot (high
    
    
    ) should disappear; the hydrazide spot (lower
    
    
    ) will appear.
  • Workup:

    • Concentrate the solvent to half volume under reduced pressure.

    • Cool to

      
       to precipitate the solid.
      
    • Filter and wash copiously with cold ethanol and ether to remove trace hydrazine.

  • Yield Check: Expected yield >85%. Melting point should be distinct (typically

    
    ).
    
Protocol B: General Synthesis of Schiff Bases (Core Protocol)

Objective: Condensation of carbohydrazide with substituted benzaldehydes.

Reagents:

  • 5,6-dimethoxy-1H-indole-2-carbohydrazide (1.0 mmol)

  • Substituted Benzaldehyde (1.1 mmol)

  • Solvent: Absolute Ethanol (15–20 mL)

  • Catalyst: Glacial Acetic Acid (GAA) (3–5 drops)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, suspend 1.0 mmol of the carbohydrazide in ethanol.

  • Activation: Add 1.1 mmol of the appropriate aldehyde. Add 3–5 drops of Glacial Acetic Acid.

    • Why GAA? It protonates the aldehyde oxygen, increasing electrophilicity. Without it, reaction times triple, and yields drop.

  • Reaction: Reflux the mixture (

    
    ) for 3–6 hours.
    
    • Visual Cue: The suspension often clears initially as the aldehyde reacts, followed by the precipitation of the Schiff base (which is generally less soluble than the hydrazide).

  • Monitoring: Check TLC (Benzene:Acetone 8:2 or CHCl

    
    :MeOH 9:1). Look for the disappearance of the hydrazide spot near the baseline.
    
  • Isolation:

    • Cool the reaction mixture to room temperature (RT), then to

      
       (ice bath).
      
    • Filter the precipitate.[1]

  • Purification:

    • Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

    • Recrystallization: Most derivatives recrystallize well from Ethanol/DMF mixtures (9:1). Dissolve in hot DMF, add hot Ethanol, and cool slowly.

Characterization & Data Interpretation

Successful synthesis is validated by specific spectral signatures.[2]

NMR Spectroscopy ( H NMR, DMSO- )

The formation of the acylhydrazone linkage introduces specific protons.[2][3][4] Note that conformational isomerism (E/Z isomers around the amide bond) is frequently observed in these systems, often leading to "duplicated" signals in a ratio (e.g., 3:1).

Functional GroupChemical Shift (

ppm)
MultiplicityDiagnostic Value
Indole -NH 11.40 – 11.80SingletConfirm indole core integrity.
Amide -NH 11.80 – 12.10SingletDisappears upon D

O exchange.
Azomethine -N=CH- 8.30 – 8.60 SingletPrimary confirmation of Schiff base.
Indole C3-H 7.10 – 7.30Singlet/DoubletCharacteristic of 2-substituted indoles.
Methoxy (-OCH

)
3.70 – 3.85Singlet (x2)Confirms 5,6-dimethoxy substitution.
  • Expert Note on Isomerism: If you see two singlets for the Azomethine proton (e.g., at 8.45 and 8.60 ppm), this is likely not an impurity . It represents the syn and anti rotamers of the amide bond. Variable-temperature NMR can coalesce these peaks, confirming they are dynamic conformers [1, 2].

Infrared Spectroscopy (FT-IR)[6][8][9]
  • 
    :  3100–3300 cm
    
    
    
    (Broad, Indole/Amide).
  • 
    :  1640–1660 cm
    
    
    
    (Amide I band).
  • 
    :  1600–1620 cm
    
    
    
    (Azomethine stretch—critical for confirmation).

Troubleshooting & Optimization (Self-Validating Logic)

Use this logic flow to diagnose synthetic failures.

Troubleshooting Start Issue: Low Yield or No Precipitate CheckTLC Check TLC: Is Starting Material (Hydrazide) visible? Start->CheckTLC YesSM Yes: Reaction Incomplete CheckTLC->YesSM High intensity SM spot NoSM No: Reaction Complete, Solubility Issue CheckTLC->NoSM No SM spot Action1 Add 2 more drops GAA Extend Reflux 2h YesSM->Action1 Action2 Evaporate solvent to 1/3 volume Add ice-cold water NoSM->Action2

Figure 2: Decision matrix for optimizing reaction yield.

Common Pitfalls:

  • Wet Solvents: The reaction is a dehydration. Presence of water shifts equilibrium back to reactants. Use absolute ethanol.

  • Oxidation: Indoles are sensitive to air oxidation (turning pink/red). Perform reactions under inert atmosphere (

    
    ) if the solution darkens rapidly.
    

Biological Applications & Significance[3][10][11][12]

The 5,6-dimethoxy-indole-2-acylhydrazone scaffold is a "privileged structure" in drug discovery.

ActivityMechanism of ActionKey References
Anticancer Tubulin polymerization inhibition; Apoptosis induction (MCF-7, A549 lines).[3, 4]
Antimicrobial Inhibition of DNA gyrase; Chelation of essential metal ions (Fe, Cu) via the O-N-N tridentate pocket.[1, 5]
Antioxidant Radical scavenging (DPPH assay) enhanced by the electron-rich 5,6-dimethoxy moiety.[2, 6]

Structural Activity Relationship (SAR):

  • 5,6-Dimethoxy: Mimics the substitution pattern of biogenic amines and alkaloids, improving metabolic stability and lipid solubility compared to unsubstituted indoles.

  • Acylhydrazone Linker: Acts as a hydrogen bond donor/acceptor unit, crucial for binding to the active sites of enzymes like kinases and phosphatases.

References

  • Taylor & Francis (2014). Synthesis, spectral characterization and biological activity studies of transition metal complexes of Schiff base ligand containing indole moiety.Link

  • BenchChem (2025). The Rising Therapeutic Potential of Indole-Based Schiff Bases: A Technical Guide.Link

  • PubMed (2019). Synthesis and biological evaluation of indole-2-carbohydrazides as potent tubulin polymerization inhibitors.[5]Link

  • MDPI (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy.Link

  • ResearchGate (2025). Schiff base indole derivatives: Synthesis and biological activities - a comprehensive review.Link

  • MDPI (2023). Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors.Link

Sources

Application

Application Note: 5,6-Dimethoxy-1H-indole-2-carbohydrazide in Coordination Chemistry

Executive Summary This application note details the protocols for utilizing 5,6-dimethoxy-1H-indole-2-carbohydrazide as a versatile ligand scaffold in coordination chemistry. The indole moiety, pharmacologically privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for utilizing 5,6-dimethoxy-1H-indole-2-carbohydrazide as a versatile ligand scaffold in coordination chemistry. The indole moiety, pharmacologically privileged for its interaction with biological targets (e.g., kinases, tubulin), is here functionalized with a carbohydrazide group.[1][2] This modification transforms the indole into a potent chelator capable of forming stable complexes with transition metals (Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺).

The presence of electron-donating methoxy groups at positions 5 and 6 enhances the electron density of the indole ring, potentially increasing the basicity of the coordinating nitrogens and stabilizing high-oxidation-state metal centers. This guide covers ligand synthesis, Schiff base derivatization, metal complexation, and biological validation workflows.

Chemical Profile & Ligand Design

Structural Significance

The 5,6-dimethoxy-1H-indole-2-carbohydrazide ligand operates primarily as a bidentate (


) donor. However, its true utility lies in its conversion to Schiff bases  (hydrazones) upon reaction with aldehydes or ketones. These derivatives often act as tridentate (

or

) pincer ligands, forming highly stable, planar complexes ideal for DNA intercalation.
PropertySpecification
IUPAC Name 5,6-dimethoxy-1H-indole-2-carbohydrazide
Molecular Formula

Coordination Sites Carbonyl Oxygen (

), Hydrazinic Nitrogen (

)
Electronic Effect +M effect from 5,6-dimethoxy groups enhances ligand basicity
Solubility DMSO, DMF (High); Ethanol, Methanol (Moderate); Water (Low)
Mechanism of Action (Coordination)

In the presence of metal ions, the ligand typically undergoes enolization and deprotonation, coordinating via the iminol oxygen and the azomethine nitrogen .

CoordinationMode cluster_sites Binding Sites Ligand Ligand (Keto Form) Enol Enolization (-H+) Ligand->Enol pH > 7 or Metal Ion Complex Metal Complex (M-O, M-N bonds) Enol->Complex + M(II) Salt O_donor Enolic Oxygen (Anionic) Enol->O_donor N_donor Azomethine Nitrogen (Neutral) Enol->N_donor

Figure 1: Activation pathway of the carbohydrazide ligand for metal coordination.

Experimental Protocols

Protocol A: Ligand Synthesis

Objective: Synthesize high-purity 5,6-dimethoxy-1H-indole-2-carbohydrazide from its ester precursor.

Reagents:

  • Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate (Starting Material)

  • Hydrazine hydrate (99%)

  • Absolute Ethanol

Procedure:

  • Dissolution: Dissolve 10 mmol of ethyl 5,6-dimethoxy-1H-indole-2-carboxylate in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate (100 mmol, 10 eq) dropwise to the stirring solution. Note: Excess hydrazine drives the equilibrium forward.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 6–8 hours. Monitor reaction progress via TLC (System: Methanol/DCM 1:9).

  • Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath. The carbohydrazide will precipitate as a solid.

  • Purification: Filter the solid, wash copiously with cold ethanol and ether to remove excess hydrazine. Recrystallize from ethanol if necessary.

  • Yield Check: Expected yield >80%. Product should appear as a white/off-white crystalline solid.

Protocol B: Metal Complex Synthesis (General Procedure)

Objective: Coordinate the ligand (or its Schiff base derivative) with Transition Metals (Cu, Co, Ni, Zn).

Reagents:

  • Ligand (0.002 mol)

  • Metal(II) Acetate or Chloride (0.001 mol for 2:1 L:M; 0.002 mol for 1:1)

  • Solvent: Ethanol or Methanol[3]

  • Base: Triethylamine (optional, to promote deprotonation)

Procedure:

  • Ligand Solution: Dissolve the ligand (0.002 mol) in 25 mL of hot ethanol.

  • Metal Addition: Dissolve the metal salt (0.001 mol) in 15 mL of ethanol and add it dropwise to the hot ligand solution.

  • pH Adjustment: If no precipitate forms immediately, adjust pH to ~7-8 using 2-3 drops of triethylamine or sodium acetate solution.

  • Reflux: Reflux the mixture for 3–5 hours. The solution typically changes color (e.g., Green for Cu, Pink/Blue for Co).

  • Isolation: Cool to room temperature. Filter the colored precipitate.

  • Washing: Wash with hot water (to remove unreacted metal salts), then hot ethanol, and finally diethyl ether.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Characterization & Validation

To ensure scientific integrity, the synthesized complexes must be validated using the following spectral markers.

Infrared Spectroscopy (FT-IR)
Functional GroupLigand (

, cm⁻¹)
Complex (

, cm⁻¹)
Mechanistic Insight
C=O (Amide I) 1650–1670Shift/DisappearIndicates enolization and coordination via oxygen.
C=N (Azomethine) 1600–16201580–1600Red shift indicates coordination via nitrogen lone pair.
N-H (Indole) 3200–3300UnchangedIndole NH typically remains non-coordinated (unless deprotonated by strong base).
M-O / M-N N/A400–550Direct evidence of metal-ligand bonding.
1H NMR Spectroscopy (DMSO-d6)
  • Hydrazide Protons: The signals for

    
     and 
    
    
    
    (or
    
    
    in Schiff bases) will shift downfield or disappear (in the case of amide deprotonation) upon complexation.
  • Indole Protons: The 5,6-dimethoxy protons (~3.8 ppm) serve as an internal standard; they should remain relatively stable, confirming the scaffold integrity.

Application Workflow: Biological Evaluation

The 5,6-dimethoxyindole scaffold is a "privileged structure" in drug design. The following workflow outlines how to screen these complexes for biological activity.

BioAssay cluster_assays Parallel Screening Protocols Sample Synthesized Metal Complex (1 mg/mL in DMSO) MTT Cytotoxicity (MTT Assay) Target: HeLa / MCF-7 Cells Sample->MTT DNA DNA Binding (UV-Vis Titration) Target: CT-DNA Sample->DNA Micro Antimicrobial (Agar Well) Target: S. aureus / E. coli Sample->Micro Output Lead Candidate Selection (IC50 < 10 µM) MTT->Output High Potency DNA->Output High Kb Value Micro->Output Large Zone of Inhibition

Figure 2: Screening workflow for validating the biological potential of indole-metal complexes.

Key Assay: DNA Binding (UV-Vis Titration)

Indole-based copper(II) complexes are known DNA intercalators.

  • Prepare:

    
     solution of the complex in Tris-HCl buffer.
    
  • Titrate: Add increasing increments of CT-DNA (

    
    ).
    
  • Observe: Look for hypochromism (decrease in absorbance) and bathochromic shift (red shift).

  • Calculate: Use the Benesi-Hildebrand equation to determine the binding constant (

    
    ).
    

References

  • Synthesis and Biological Activity of Indole-Schiff Bases Source: Journal of Medicinal and Nanomaterials Chemistry (2025). Relevance: Establishes the protocol for synthesizing Schiff base indole derivatives and their pharmacological baseline. URL:

  • Synthesis and Characterization of Schiff Base Ligands and Metal Complexes Source: Advanced Journal of Chemistry (2025).[4] Relevance: Provides the general methodology for reflux-based synthesis of transition metal complexes with indole-carbaldehyde derivatives. URL:

  • 5,6-Dimethoxyindole Chemical Profile Source: Sigma-Aldrich / Merck Technical Data. Relevance: Verifies the structural properties and reactivity of the 5,6-dimethoxy precursor. URL:

  • Anticancer and Antioxidant Activities of Indole Carbohydrazide Derivatives Source: Bentham Science (2012). Relevance: Validates the biological rationale (anticancer/antioxidant) for using carbohydrazide-substituted indoles. URL:

  • Ruthenium Complexes in Catalysis and Coordination Source: MDPI (Molecules/Catalysts). Relevance: Illustrates high-level coordination modes (PCET) relevant for advanced applications like water oxidation, applicable to indole-based ligands. URL:

Sources

Method

Strategic Synthesis of Indole-2-yl-1,3,4-Oxadiazoles: Protocols for Drug Discovery

Executive Summary & Strategic Context The fusion of the indole pharmacophore with the 1,3,4-oxadiazole ring system represents a "privileged structure" strategy in modern drug design. Indole-2-carbohydrazides serve as the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The fusion of the indole pharmacophore with the 1,3,4-oxadiazole ring system represents a "privileged structure" strategy in modern drug design. Indole-2-carbohydrazides serve as the critical pivot point for this transformation. The resulting 2-(1H-indol-2-yl)-5-aryl-1,3,4-oxadiazoles exhibit potent biological profiles, including tubulin polymerization inhibition (anticancer), VEGFR inhibition, and broad-spectrum antimicrobial activity.

This guide moves beyond generic textbook procedures. It provides two field-validated protocols optimized for the specific electronic and steric constraints of the indole nucleus.

Key Mechanistic Pathways

The transformation relies on the construction of the 1,3,4-oxadiazole ring via dehydration of a 1,2-diacylhydrazine intermediate.

  • Method A (The "Gold Standard"): Direct cyclodehydration using Phosphorus Oxychloride (

    
    ). Best for stable substrates and scaling.
    
  • Method B (The "Mild Alternative"): Oxidative cyclization of acylhydrazones using Iodine (

    
    ). Best for acid-sensitive substrates or when aldehyde diversity is higher than acid diversity.
    

Mechanistic Insight

Understanding the reaction mechanism is vital for troubleshooting. The


 method proceeds via an imidoyl phosphate intermediate, which is highly electrophilic and drives the intramolecular cyclization.
Diagram 1: Dehydrative Cyclization Mechanism ( )

ReactionMechanism Substrate Indole-2-Carbohydrazide + Carboxylic Acid Inter1 1,2-Diacylhydrazine (Intermediate) Substrate->Inter1 Acylation Inter2 Imidoyl Phosphate (Activated Complex) Inter1->Inter2 POCl3 (Tautomerization) Transition Intramolecular Nucleophilic Attack Inter2->Transition - HOPCl2 Product 1,3,4-Oxadiazole Ring Closure Transition->Product Dehydration - HCl

Figure 1: The activation of the carbonyl oxygen by


 creates a potent leaving group, facilitating the attack by the neighboring amide nitrogen.

Protocol A: -Mediated One-Pot Cyclization

Best for: High yields, robust substrates, and library synthesis using carboxylic acids.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Indole-2-carbohydrazide (1.0 equiv)

  • Coupling Partner: Aromatic Carboxylic Acid (1.1 equiv)

  • Reagent/Solvent: Phosphorus Oxychloride (

    
    ) (Neat, ~10-15 volumes)
    
  • Quench: Crushed ice / Sodium Bicarbonate (

    
    )
    
Step-by-Step Methodology
  • Preparation:

    • Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.[1]

    • Critical Safety: Ensure the condenser is connected to a caustic scrubber (NaOH trap) to neutralize HCl gas evolved during the reaction.

  • Addition:

    • Charge the RBF with Indole-2-carbohydrazide (e.g., 1.0 mmol) and the substituted Benzoic Acid (1.1 mmol).

    • Add

      
       (5–10 mL) carefully.
      
    • Expert Note: Do NOT add DMF. While DMF is a common catalyst for chlorination, in the presence of indole, it triggers the Vilsmeier-Haack reaction , formylating the C3 position of the indole ring.

  • Reaction:

    • Heat the mixture to reflux (100–105 °C) .

    • Maintain reflux for 4–6 hours .

    • Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The hydrazide starting material is polar; the oxadiazole product will be significantly less polar (higher

      
      ).
      
  • Work-up (The "Sticky Solid" Solution):

    • Cool the reaction mixture to room temperature.

    • Slow Quench: Pour the reaction mixture slowly onto ~100g of crushed ice with vigorous stirring. Caution: Violent exotherm.

    • Neutralization: Once the

      
       is hydrolyzed, the solution will be acidic. Slowly add saturated 
      
      
      
      solution or solid
      
      
      until pH 8–9.
    • Precipitation: The product usually precipitates as a solid. Stir for 30 minutes to ensure the solid is not trapping acid.

  • Purification:

    • Filter the solid and wash copiously with cold water.[1]

    • Recrystallize from Ethanol or Methanol. If the solid is amorphous/sticky, column chromatography (DCM/MeOH) may be required.

Protocol B: Iodine-Mediated Oxidative Cyclization

Best for: Acid-sensitive groups, utilizing aldehydes instead of acids, and avoiding corrosive


.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Indole-2-carbohydrazide (1.0 equiv)

  • Partner: Aryl Aldehyde (1.0 equiv)

  • Oxidant: Molecular Iodine (

    
    , 1.0–1.2 equiv)
    
  • Base: Potassium Carbonate (

    
    , 3.0 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF.

Diagram 2: Oxidative Workflow

OxidativeWorkflow Step1 Step 1: Schiff Base Formation (Hydrazide + Aldehyde) Step2 Step 2: Oxidative Cyclization (I2 / K2CO3 / DMSO) Step1->Step2 Isolate Hydrazone or One-Pot Step3 Work-up (Na2S2O3 Quench) Step2->Step3 100°C, 2-4h

Figure 2: The oxidative route allows for the use of aldehydes and avoids harsh acidic conditions.

Step-by-Step Methodology
  • Hydrazone Formation (Step 1):

    • Reflux Indole-2-carbohydrazide and Aryl Aldehyde in Ethanol (with catalytic acetic acid) for 2–4 hours.

    • Cool and filter the precipitated hydrazone (Schiff base). Dry the solid.

  • Cyclization (Step 2):

    • Dissolve the hydrazone (1.0 mmol) in DMSO (5 mL).

    • Add

      
       (3.0 mmol) and molecular Iodine (
      
      
      
      , 1.0 mmol).
    • Heat to 100 °C for 2–5 hours.

  • Work-up:

    • Cool to room temperature.[2][1]

    • Pour into crushed ice/water.

    • Iodine Removal: Add 5% Sodium Thiosulfate (

      
      ) solution to quench excess iodine (color changes from brown to yellow/white).
      
    • Filter the precipitate, wash with water, and dry.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete activation or hydrolysis.Ensure

is fresh (colorless, not yellow). Increase reflux time.
C3-Formylation Presence of DMF.[3]Strictly exclude DMF when using

with indoles. Use neat

or Toluene.
Sticky Gum Product Trapped acids or oligomers.Triturate the gum with cold Ethanol or Diethyl Ether. Recrystallize from EtOH/Water mixtures.
Unreacted Hydrazone (Method B) Insufficient oxidant.Increase Iodine to 1.2–1.5 equiv. Ensure reaction temp reaches 100°C.
Indole Decomposition Harsh oxidation.Switch to Method A or use milder oxidants like PIDA (Phenyliodine diacetate).

References

  • Yu, W., et al. (2013).[4] "ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides". The Journal of Organic Chemistry, 78(20), 10337-10343. Retrieved from [Link]
    
  • Ng, Y. X. (2021). Synthesis and characterization of 1,3,4-oxadiazoles bearing an indole ring. UTAR Institutional Repository.[5] Retrieved from [Link]

  • Bhat, M. A., et al. (2022).[6][7] "Synthesis of indole-based oxadiazoles and their interaction with bacterial peptidoglycan...". Journal of Molecular Structure. Retrieved from [Link]

  • Toms, S., et al. (2017). "A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions". Chemical Science. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of 1,2,4-Triazole Scaffolds from 5,6-Dimethoxy-1H-indole-2-carbohydrazide

Abstract & Strategic Overview The 5,6-dimethoxy-1H-indole-2-carbohydrazide moiety represents a privileged synthone in medicinal chemistry. The electron-donating methoxy groups at positions 5 and 6 significantly enhance t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 5,6-dimethoxy-1H-indole-2-carbohydrazide moiety represents a privileged synthone in medicinal chemistry. The electron-donating methoxy groups at positions 5 and 6 significantly enhance the electron density of the indole ring, modulating the binding affinity against targets such as tubulin (anticancer), cholinesterase (neurodegenerative), and microbial enzymes.

This application note details the conversion of this hydrazide into two distinct classes of 1,2,4-triazoles:

  • 4-Substituted-1,2,4-triazole-3-thiones: Via reaction with isothiocyanates.[1]

  • 4-Amino-1,2,4-triazole-3-thiols: Via the potassium dithiocarbazate intermediate.[2][3]

Mechanism of Action (Chemical)

The hydrazide nitrogen (


) acts as a bis-nucleophile. The reaction pathway is dictated by the electrophile chosen (

vs.

) and the subsequent cyclization conditions. The formation of the 1,2,4-triazole ring creates a rigid bioisostere of the amide bond, improving metabolic stability and hydrogen-bonding potential.

Pre-Requisite: Starting Material Verification[3]

Before initiating synthesis, ensure the quality of the starting material. 5,6-dimethoxy-1H-indole-2-carbohydrazide is prone to oxidation due to the electron-rich indole ring.

ParameterSpecificationValidation Method
Appearance Off-white to pale beige solidVisual Inspection
Purity >95% (HPLC)254 nm UV detection
Identity

H NMR (DMSO-

)

9.8 (br s, -CONH), 4.5 (br s, -NH

)
Storage -20°C, Inert AtmospherePrevent quinone formation

Protocol A: Synthesis of 4-Aryl/Alkyl-1,2,4-Triazole-3-Thiones

Target: 4-substituted-5-(5,6-dimethoxy-1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones

This pathway utilizes isothiocyanates to introduce diversity at the N4 position of the triazole ring.

Reagents & Equipment[2][3][4][5]
  • Precursor: 5,6-Dimethoxy-1H-indole-2-carbohydrazide (1.0 eq)

  • Electrophile: Phenyl isothiocyanate (or alkyl variant) (1.1 eq)

  • Solvent: Absolute Ethanol (anhydrous)

  • Base: 2N Sodium Hydroxide (NaOH)

  • Acid: 2N Hydrochloric Acid (HCl) for precipitation

Step-by-Step Methodology
Step 1: Formation of the Thiosemicarbazide Intermediate
  • Dissolution: In a 100 mL round-bottom flask, suspend 5,6-dimethoxy-1H-indole-2-carbohydrazide (1.0 mmol) in 20 mL of absolute ethanol.

  • Addition: Add the chosen isothiocyanate (1.1 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: CHCl

      
      :MeOH 9:1). The hydrazide spot (
      
      
      
      ) should disappear, replaced by a higher running thiosemicarbazide spot.
  • Isolation: Cool to room temperature. The thiosemicarbazide usually precipitates. Filter, wash with cold ethanol, and dry.

Step 2: Cyclization to 1,2,4-Triazole[4][5]
  • Suspension: Suspend the isolated thiosemicarbazide in 2N NaOH (10 mL per mmol).

  • Reflux: Heat to reflux for 4 hours. The solid will dissolve as the thiol/thiolate forms.

  • Filtration: Filter the hot solution to remove any insoluble impurities (e.g., elemental sulfur or unreacted material).

  • Workup: Cool the filtrate to 0–5°C in an ice bath. Acidify carefully with 2N HCl to pH 2–3.

  • Precipitation: The triazole-thione will precipitate as a solid. Filter, wash with water, and recrystallize from ethanol/water.

Reaction Scheme (DOT Visualization)

ProtocolA Hydrazide Indole-2-Carbohydrazide Thiosemi Thiosemicarbazide (Intermediate) Hydrazide->Thiosemi Reflux/EtOH Isothiocyanate R-NCS Isothiocyanate->Thiosemi Triazole 1,2,4-Triazole-3-thione Thiosemi->Triazole Cyclization (-H2O) Base 2N NaOH (Reflux) Base->Triazole Catalyst

Caption: Protocol A workflow showing the two-step conversion via thiosemicarbazide intermediate.

Protocol B: Synthesis of 4-Amino-1,2,4-Triazole-3-Thiols

Target: 4-amino-5-(5,6-dimethoxy-1H-indol-2-yl)-4H-1,2,4-triazole-3-thiol

This pathway is critical when the N4 position requires a free amino group, often used for further derivatization (e.g., Schiff bases).

Reagents[1][2][3][4][5][8][9][10][11][12]
  • Precursor: 5,6-Dimethoxy-1H-indole-2-carbohydrazide (1.0 eq)

  • Reagent: Carbon Disulfide (

    
    ) (1.5 eq) — Caution: Toxic/Flammable
    
  • Base: Potassium Hydroxide (KOH) (1.5 eq) dissolved in Ethanol

  • Cyclizing Agent: Hydrazine Hydrate (80% or 99%) (2.0 eq)

Step-by-Step Methodology
Step 1: Potassium Dithiocarbazate Formation[2][3][6]
  • Mix: Dissolve KOH (1.5 mmol) in absolute ethanol (15 mL). Add the indole-hydrazide (1.0 mmol).

  • Cool: Cool the solution to 0–5°C in an ice bath.

  • Addition: Add

    
     (1.5 mmol) dropwise with vigorous stirring.
    
  • Stir: Stir at room temperature for 12–16 hours. A solid precipitate (Potassium Dithiocarbazate salt) often forms.

  • Dilution: Dilute with anhydrous ether to maximize precipitation. Filter and dry the salt immediately (hygroscopic).

Step 2: Ring Closure with Hydrazine
  • Resuspension: Dissolve/suspend the potassium salt in water (10 mL).

  • Addition: Add Hydrazine Hydrate (2.0 mmol).

  • Reflux: Reflux the mixture until the evolution of Hydrogen Sulfide (

    
    ) gas ceases (check with lead acetate paper; turns black if 
    
    
    
    is present). This typically takes 4–8 hours.
  • Workup: Cool and acidify with dilute HCl. The product (4-amino triazole) will precipitate.

  • Purification: Recrystallize from ethanol.

Logic Flow (DOT Visualization)

ProtocolB Start Indole-Hydrazide + CS2 + KOH Salt Potassium Dithiocarbazate Salt Start->Salt Stir 12h, RT Hydrazine Add Hydrazine Hydrate (Reflux) Salt->Hydrazine Gas H2S Evolution (Monitor) Hydrazine->Gas Byproduct Product 4-Amino-1,2,4-Triazole-3-thiol Hydrazine->Product Cyclization

Caption: Protocol B workflow emphasizing the critical H2S monitoring step.

Characterization & Data Interpretation

Successful synthesis is validated by the disappearance of the hydrazide carbonyl peak and the appearance of the triazole ring signals.

FeatureIndole-Hydrazide (Start)1,2,4-Triazole ProductNote
IR: C=O (Amide) Strong band ~1650 cm

Absent Definitive proof of cyclization.
IR: S-H / C=S Absent~2550 cm

(SH) or ~1250 cm

(C=S)
Tautomeric equilibrium.

H NMR: -NH-NH

Broad singlets (4.0–9.0 ppm)Absent Replaced by Triazole-NH/SH.

H NMR: Indole-NH
~11.5 ppm (Singlet)~11.5–11.8 ppmShift varies slightly due to triazole electron pull.

Tautomerism Note: 1,2,4-Triazole-3-thiones exist in thione (


) and thiol (

) tautomeric forms. In solution (NMR), you may observe the proton attached to Sulfur (

13-14 ppm) or Nitrogen, depending on the solvent polarity (DMSO favors thione).

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete cyclizationIncrease reflux time in NaOH; ensure pH is acidic enough (<3) during workup.
Sticky/Oily Product Impurities/Trapped SolventTriturate the oil with cold diethyl ether or hexane to induce crystallization.
Oxidation (Darkening) Indole oxidationPerform all reflux steps under Nitrogen/Argon atmosphere. Add antioxidants (e.g., sodium metabisulfite) during workup if necessary.
No Precipitation (Protocol B) Salt solubilityThe potassium salt may be too soluble. Use minimal water during the hydrazine step or salt out with NaCl.

References

  • Synthesis of Indolyl-1,2,4-Triazole Hybrids: Al-Wahaibi, L. H., et al. "Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells." Molecules, 2022.

  • Antimicrobial Triazole-Thiol Derivatives: Koporaal, A., et al. "Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents."[3][6] Academia.edu.

  • General Triazole Synthesis via Isothiocyanates: Bekircan, O., et al. "Synthesis of 1,2,4-triazole-5-on derivatives and determination of carbonic anhydrase II isoenzyme inhibition effects." Bioorganic Chemistry, 2018.

  • Reaction of Indole-2-carbohydrazide: El-Sawy, E. R., et al. "Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- And Pyridazino-Indoles." Molecules, 2012.

Sources

Method

Application Note: High-Precision In Vitro Cytotoxicity Profiling of Indole Carbohydrazides

Introduction & Therapeutic Rationale Indole carbohydrazides represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer activity through dual mechanisms: tubulin polymerization inhibition (target...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Therapeutic Rationale

Indole carbohydrazides represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer activity through dual mechanisms: tubulin polymerization inhibition (targeting the colchicine binding site) and multi-kinase inhibition (including VEGFR-2, EGFR, and CDK2) [1, 2].

Unlike simple cytotoxic agents, these compounds often induce mitotic catastrophe followed by apoptosis. Consequently, standard cytotoxicity workflows must be adapted to account for their specific physicochemical properties—primarily lipophilicity—and their time-dependent mechanism of action (G2/M arrest) [3].

This guide provides a validated workflow for assessing these compounds, prioritizing the Sulforhodamine B (SRB) assay over MTT for primary screening due to its superior linearity and lack of metabolic interference, which is critical when testing kinase inhibitors that may alter mitochondrial respiration [4, 5].

Mechanism of Action & Signaling Pathways

Understanding the target is prerequisite to assay design. Indole carbohydrazides typically destabilize microtubules, preventing spindle formation. This triggers the Spindle Assembly Checkpoint (SAC), leading to G2/M arrest and subsequent apoptosis via the intrinsic (mitochondrial) pathway [6].

Figure 1: Indole Carbohydrazide Mechanism of Action

IndoleMechanism Compound Indole Carbohydrazide Tubulin Tubulin (Colchicine Site) Compound->Tubulin Binds Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization SAC Spindle Assembly Checkpoint (SAC) Microtubule->SAC Activates G2M G2/M Phase Arrest SAC->G2M Induces Bcl2 Bcl-2 (Downregulation) G2M->Bcl2 Signaling Bax Bax (Upregulation) G2M->Bax Caspase Caspase-3/9 Activation Bcl2->Caspase Loss of inhibition Bax->Caspase Promotes Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Pathway illustrating tubulin binding leading to mitotic arrest and apoptotic cascade.[1][2]

Critical Pre-Analytical Protocol: Compound Handling

The #1 source of error with indole carbohydrazides is precipitation. These compounds are highly lipophilic. If added directly to aqueous media, they may form micro-precipitates that settle on cells, causing false toxicity (physical stress) or false inactivity (lack of bioavailability).

Validated Solubilization Protocol
  • Stock Preparation:

    • Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM or 20 mM .

    • Note: Avoid concentrations >50 mM as re-solubilization after freezing becomes difficult.

    • Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Intermediate Dilution (The "Step-Down" Method):

    • Do NOT pipet 100% DMSO stock directly into the cell culture plate.

    • Prepare a 1000x stock plate in DMSO first.[3]

    • Example: To test at 10 µM, prepare a 10 mM stock.

    • Dilute the stock 1:1000 into pre-warmed culture media in a separate tube/plate with vigorous vortexing to ensure dispersion.

    • Final DMSO Concentration: Must be ≤ 0.5% (v/v) , ideally 0.1% .

    • Control: Always run a "Vehicle Control" (media + DMSO only) matching the highest DMSO concentration used.

Primary Screening: Sulforhodamine B (SRB) Assay

While MTT is common, the SRB assay is recommended for indole derivatives. It stains total cellular protein, is strictly linear with cell number, and is not influenced by metabolic fluctuations caused by kinase inhibitors [4, 7].

Materials
  • Cell Lines: A549 (Lung), MCF-7 (Breast), HCT116 (Colon) [8].

  • Fixative: Trichloroacetic acid (TCA), 50% (w/v) in water. Store at 4°C.

  • Stain: Sulforhodamine B (SRB), 0.4% (w/v) in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Step-by-Step Protocol
  • Seeding:

    • Seed cells in 96-well plates (3,000–5,000 cells/well for adherent lines).

    • Incubate for 24 hours to ensure attachment.

  • Treatment:

    • Remove old media. Add 100 µL of fresh media containing the compound (prepared via the "Step-Down" method).

    • Include Blank (media only) and Vehicle Control (0.1% DMSO).

    • Incubate for 48 or 72 hours . Rationale: Tubulin inhibitors require at least one full cell cycle to manifest cytotoxicity.

  • Fixation (Critical Step):

    • Gently layer 50 µL of cold 50% TCA directly on top of the 100 µL media. Do not remove media first; this prevents loss of semi-detached mitotic cells.

    • Incubate at 4°C for 1 hour .

  • Washing & Staining:

    • Wash plates 5x with slow-running tap water. Air dry completely.

    • Add 100 µL 0.4% SRB solution . Incubate 30 min at room temperature (protected from light).

    • Wash 5x with 1% acetic acid to remove unbound dye. Air dry.

  • Quantification:

    • Add 200 µL 10 mM Tris base . Shake for 5 min to solubilize.

    • Read Absorbance at 510 nm .

Figure 2: SRB Assay Workflow

SRBWorkflow Seed Seed Cells (Day 0) Treat Add Compound (Day 1) Seed->Treat Fix TCA Fixation (4°C, 1h) Treat->Fix Stain SRB Stain (30 min) Fix->Stain Wash Acid Wash (5x) Stain->Wash Read Read OD (510 nm) Wash->Read

Caption: Optimized SRB workflow ensuring retention of mitotic cells during fixation.

Mechanistic Validation: Flow Cytometry

To confirm the indole carbohydrazide acts via the proposed mechanism (tubulin inhibition), cell cycle analysis is mandatory.

Protocol: Cell Cycle Analysis (PI Staining)
  • Treatment: Treat cells (e.g., A549) with the IC50 concentration for 24h.

  • Harvesting: Trypsinize cells. Crucial: Collect the culture media (containing floating/dead cells) and combine with the trypsinized fraction.

  • Fixation: Wash in PBS. Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% ethanol dropwise while vortexing. Fix overnight at -20°C.

  • Staining:

    • Wash ethanol-fixed cells with PBS.

    • Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A .

    • Incubate 30 min at 37°C in dark.

  • Analysis: Measure fluorescence (FL2 channel) on a flow cytometer.

  • Expected Result: A significant accumulation of cells in the G2/M phase (4N DNA content) compared to control [3, 9].

Data Analysis & Troubleshooting

Calculating IC50

Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) to fit the data.



Troubleshooting Table
IssueProbable CauseSolution
Precipitation in wells Compound insolubility in aqueous media.Reduce final concentration. Ensure DMSO stock is fully dissolved. Use the "Step-Down" dilution method.
High Background (SRB) Incomplete washing of unbound dye.Ensure 5x washes with 1% acetic acid. Inspect wells visually before solubilization.
No G2/M Arrest Incorrect timing or concentration.Tubulin inhibitors arrest cells before death. Check cell cycle at 12h or 24h, not 72h (when cells are already apoptotic).
Variation between reps Pipetting error or edge effect.Use multi-channel pipettes. Avoid using outer wells of 96-well plate (fill with PBS).

References

  • Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents. Source: PubMed (2021).

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Source: ACS Omega (2025).

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: PMC (2022).

  • Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. Source: European Journal of Cancer (1991).[4]

  • Linearity Comparison of Three Colorimetric Cytotoxicity Assays: The MTT assay measures metabolic activity, while SRB and CVE are protein-staining assays. Source: Journal of Cancer Therapy (2019).[5]

  • Development of 2-oxindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents. Source: PMC (2020).

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Source: PubMed (1990).

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Source: MDPI (2023).

  • Discovery of pyrazole-carbohydrazide with indole moiety as tubulin polymerization inhibitors and anti-tumor candidates. Source: PubMed (2022).

Sources

Application

Application Note: High-Precision Molecular Docking Simulation Setup for Dimethoxy Indole Ligands

Executive Summary & Scientific Rationale Indole scaffolds are "privileged structures" in medicinal chemistry, serving as the core for therapeutics targeting GPCRs (e.g., melatonin receptors), kinases, and cytoskeletal pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Indole scaffolds are "privileged structures" in medicinal chemistry, serving as the core for therapeutics targeting GPCRs (e.g., melatonin receptors), kinases, and cytoskeletal proteins (e.g., tubulin). The addition of dimethoxy substituents (typically at positions 4, 5, 6, or 7) introduces specific challenges and opportunities in molecular docking simulations:

  • Electronic Modulation: Methoxy groups are electron-donating by resonance (+M effect), significantly increasing the electron density of the indole ring. This enhances

    
     stacking interactions with aromatic residues (Phe, Trp, Tyr) in the binding pocket.
    
  • Conformational Entropy: Unlike protons, methoxy groups possess rotatable bonds (

    
    ). Inaccurate sampling of these torsions often leads to false-negative docking scores due to steric clashes that would realistically be resolved by bond rotation.
    
  • H-Bonding Vector: The methoxy oxygen serves as a weak hydrogen bond acceptor. Its vectorality is strictly defined by the

    
     angle, requiring precise alignment.
    

This protocol outlines a high-fidelity workflow designed to address these specific physicochemical properties, using the Tubulin Colchicine Binding Site (CBS) as a representative case study due to its high affinity for polymethoxylated indoles.

Computational Environment & Prerequisites

  • Primary Docking Engine: AutoDock Vina (v1.2.0+) or Schrödinger Glide (XP mode).

  • Ligand Preparation: Avogadro (Open source) or LigPrep (Schrödinger).

  • Visualization: PyMOL or UCSF Chimera.

  • Hardware: Minimum 16-core CPU workstation for parallelized exhaustiveness.

Phase I: Ligand Preparation (The "Methoxy-Aware" Protocol)

Standard ligand preparation often freezes low-energy conformers in a vacuum, which may not match the bioactive conformation. For dimethoxy indoles, the rotational barrier of the methoxy group is low (~2-3 kcal/mol), allowing it to adopt planar or out-of-plane geometries depending on the pocket.

Protocol Steps:
  • 2D to 3D Conversion: Generate initial 3D coordinates. Ensure the indole nitrogen is protonated (neutral species, R-NH-R) unless pH < 2.

  • Quantum Mechanical Optimization (Recommended):

    • Perform a geometry optimization using DFT (B3LYP/6-31G*) to establish the correct planarity of the indole core.

    • Why? Molecular mechanics force fields (like MMFF94) sometimes overestimate the planarity of crowded methoxy substitutions.

  • Torsional Freedom Assignment:

    • Explicitly define the

      
       and 
      
      
      
      bonds as rotatable .
    • Critical Check: Ensure the amide/amine protons on the indole are capable of H-bond donation.

Table 1: Key Physicochemical Parameters for Dimethoxy Indoles

ParameterValue / SettingImpact on Docking
Indole N-H H-bond DonorCritical for anchoring (e.g., to Val/Backbone carbonyls).
Methoxy Oxygen H-bond AcceptorVector dependent; often bridges via water molecules.
Ring Planarity RMSD < 0.05 ÅEssential for intercalation into hydrophobic clefts.
Methoxy Torsion 0° - 180° scanMust be sampled to avoid steric penalties.

Phase II: Receptor Preparation (Target: Tubulin CBS)

The Colchicine Binding Site is a hydrophobic pocket at the


-tubulin interface. It is notoriously "plastic," undergoing induced-fit changes upon ligand binding.
Protocol Steps:
  • Structure Selection: Use high-resolution crystal structures (e.g., PDB ID: 4O2B or 5LYJ ). Avoid apo-structures as the pocket may be collapsed.

  • Water Management (The "Bridge" Strategy):

    • Standard: Remove all solvent.

    • Advanced (Indole Specific): Retain conserved water molecules that bridge the methoxy groups to the protein backbone (often seen bridging to Cys241 or Val238 in Tubulin).

  • Protonation: Add hydrogens at pH 7.4. Ensure Histidine tautomers are optimized for H-bonding networks.

Phase III: Grid Generation & Docking Execution

Grid Box Definition

The grid must encompass the entire CBS but restrict the search space to prevent sampling the GTP binding site.

  • Center: Defined by the centroid of the co-crystallized ligand (e.g., Colchicine).

  • Dimensions:

    
     Å.
    
  • Spacing: 0.375 Å (AutoDock) or 1.0 Å (Glide).

Docking Parameters (AutoDock Vina Example)
  • Exhaustiveness: Set to 32 (Standard is 8).

    • Reasoning: Dimethoxy indoles have higher degrees of freedom due to the methoxy rotations. Higher exhaustiveness ensures the global minimum is found.

  • Energy Range: 4 kcal/mol (Keep poses within this range of the best score).

Phase IV: Validation & Analysis

Trustworthiness is established through rigorous validation.

Self-Docking (Redocking)
  • Extract the co-crystallized ligand from the PDB.

  • Randomize its conformation and dock it back into the receptor.

  • Success Metric: RMSD

    
     2.0 Å between the docked pose and the crystal pose.[1]
    
Interaction Fingerprinting

Filter the results based on the presence of obligatory interactions known for indole efficacy:

  • H-Bond: Indole NH

    
     Backbone Carbonyl (e.g., 
    
    
    
    -Thr179 or
    
    
    -Asp251).
  • Pi-Stacking: Indole Ring

    
     Aromatic Residues (e.g., 
    
    
    
    -Tyr202).

Workflow Visualization

The following diagram illustrates the optimized decision tree for docking dimethoxy indoles, highlighting the critical "Methoxy Conformational Scan" step often missed in standard protocols.

IndoleDockingWorkflow Start Start: Ligand Design (Dimethoxy Indole) PrepLigand Ligand Prep (QM Optimization) Start->PrepLigand TorsionCheck Define Rotatable Bonds (Include Methoxy C-O) PrepLigand->TorsionCheck Minimize Energy Docking Docking Execution (Exhaustiveness = 32) TorsionCheck->Docking PrepReceptor Receptor Prep (PDB: 4O2B / Tubulin) WaterCheck Conserved Water Analysis (Keep Bridging H2O?) PrepReceptor->WaterCheck GridGen Grid Generation (Focus: Colchicine Site) WaterCheck->GridGen Defined Active Site GridGen->Docking Validation Validation (Redocking RMSD < 2.0Å) Docking->Validation Validation->Docking If RMSD > 2.0Å Refine Grid/Params Analysis Interaction Profiling (Pi-Stacking + H-Bonds) Validation->Analysis If Valid

Figure 1: Decision-matrix workflow for dimethoxy indole docking. Note the critical checkpoint for water conservation and torsion definition.

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
High Positive Energy Steric clash of methoxy groups.Enable "soft potential" or increase torsional freedom of C-O bonds.
Loss of Planarity Force field error.Restrain the indole ring to planarity during minimization or use QM-derived charges.
No H-Bonds Detected Incorrect protonation state.Check the Indole NH; it must be a donor.

References

  • Indole Scaffold Significance

    • Zhang, M. Z., et al. (2017).[2] "Synthesis and antitumor activity of novel 3-substituted indole derivatives." European Journal of Medicinal Chemistry.

  • Docking Validation Protocols

    • Meng, X. Y., et al. (2011). "Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery."[3][4] Current Computer-Aided Drug Design.

  • Tubulin Binding Site Characterization

    • Lu, Y., et al. (2012). "An Overview of Tubulin Inhibitors that Interact with the Colchicine Binding Site." Pharmaceutical Research.

  • AutoDock Vina Methodology

    • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Indole Docking Case Studies

    • El-Din, N. S., et al. (2016).[5] "Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives." Journal of Applied Pharmaceutical Science.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 5,6-dimethoxy-1H-indole-2-carbohydrazide synthesis

Executive Summary & Core Directive User Issue: Low yield and inconsistent purity during the hydrazinolysis of ethyl/methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Diagnosis: The 5,6-dimethoxy substitution pattern creates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

User Issue: Low yield and inconsistent purity during the hydrazinolysis of ethyl/methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Diagnosis: The 5,6-dimethoxy substitution pattern creates a highly electron-rich indole nucleus. This increases susceptibility to oxidative degradation ("pinking") and alters solubility profiles compared to unsubstituted indoles, leading to losses during workup. Solution: Transition to a High-Dilution, Inert-Atmosphere Protocol with optimized solvent washing.

The Optimized Protocol (Gold Standard)

Do not rely on generic indole protocols. The electron-donating methoxy groups require specific handling to prevent oxidation.

Reaction Scheme

ReactionScheme SM Ethyl 5,6-dimethoxy indole-2-carboxylate Inter Tetrahedral Intermediate SM->Inter EtOH, Reflux, N2 Hyd Hydrazine Hydrate (Excess 10-15 eq) Hyd->Inter Prod 5,6-Dimethoxy-1H-indole -2-carbohydrazide Inter->Prod -EtOH Dimer Bis-hydrazide (Impurity) Inter->Dimer Low Hydrazine Conc.

Figure 1: Reaction pathway highlighting the critical requirement for excess hydrazine to prevent dimer formation.

Step-by-Step Methodology

Reagents:

  • Precursor: Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate (1.0 eq)

  • Reagent: Hydrazine hydrate (80% or 98% grade) (15.0 eq )

  • Solvent: Absolute Ethanol (10-15 volumes relative to precursor mass)

  • Additives: 1-2 drops of EDTA solution (optional, to chelate trace metals that catalyze oxidation).

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Crucial: Flush the system with Nitrogen or Argon for 10 minutes. The 5,6-dimethoxy motif is prone to air-oxidation at reflux temperatures [1].

  • Dissolution: Suspend the ester in Absolute Ethanol. It may not dissolve completely at room temperature (RT).

  • Addition: Add Hydrazine Hydrate (15 eq) in one portion.

    • Why 15 eq? Standard protocols use 3-5 eq. For 5,6-dimethoxy derivatives, high excess drives the equilibrium rapidly to the right, minimizing the time the electron-rich ring is exposed to heat [2].

  • Reflux: Heat to reflux (

    
    ) under inert atmosphere. Stir vigorously.
    
    • Monitoring: Check TLC (System: 5% MeOH in DCM) every 2 hours. The starting ester spot (

      
      ) should disappear; the hydrazide stays near the baseline or 
      
      
      
      .
  • Precipitation (The Yield Critical Step):

    • Once complete (typically 4-6 h), remove heat but keep stirring.

    • Allow to cool slowly to RT. The product should crystallize as a white/off-white solid.

    • Troubleshooting: If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure, then cool to

      
      .
      
  • Filtration & Wash:

    • Filter the solid.[1]

    • Wash 1: Cold Ethanol (

      
      ) – removes unreacted ester and colored impurities.
      
    • Wash 2: Cold Water – removes excess hydrazine.

    • Wash 3: Diethyl ether or Hexane – facilitates drying.

  • Drying: Vacuum dry at

    
    . Avoid high heat (
    
    
    
    ) in air.

Troubleshooting Guide (Root Cause Analysis)

Diagnostic Workflow

Troubleshooting Start Problem Identified Issue1 Low Yield (<40%) Start->Issue1 Issue2 Impure/Colored Product Start->Issue2 Check1 Check Filtrate Issue1->Check1 Check2 Check Melting Point & TLC Issue2->Check2 Sol1 Product is soluble. Concentrate mother liquor or switch to MeOH. Check1->Sol1 Product found in filtrate Sol2 Incomplete Reaction. Increase Reflux Time or Hydrazine eq. Check1->Sol2 SM found in filtrate Sol3 Oxidation. Use N2 atm and fresh Hydrazine. Check2->Sol3 Dark color/Lower MP

Figure 2: Decision tree for diagnosing yield and purity issues.

Detailed Issue Resolution
Issue 1: The "Pink Indole" Phenomenon (Oxidation)
  • Symptom: The reaction mixture turns dark red/brown, or the isolated solid is pink.

  • Root Cause: The 5,6-dimethoxy groups push electron density into the indole ring, making it highly susceptible to oxidative coupling or quinone-imine formation in the presence of oxygen and heat [3].

  • Fix:

    • Degas solvents: Sparge ethanol with argon/nitrogen before use.

    • Darkness: Wrap the reaction flask in aluminum foil during reflux.

    • Rescue: If the product is slightly pink, wash with a dilute solution of sodium dithionite (

      
      ) in water during the filtration step.
      
Issue 2: "The Gummy Solid" (Dimerization)
  • Symptom: Product is sticky or has a melting point

    
     (higher than expected).
    
  • Root Cause: Formation of N,N'-di(5,6-dimethoxy-1H-indole-2-carbonyl)hydrazine. This happens when the intermediate hydrazide attacks another molecule of ester instead of reacting with hydrazine.

  • Fix:

    • Increase Hydrazine: Ensure at least 10-15 equivalents are present.

    • Reverse Addition: If the problem persists, dissolve the ester in ethanol and add it dropwise to a boiling solution of hydrazine hydrate. This ensures the ester always encounters a vast excess of hydrazine.

Issue 3: Poor Precipitation (Solubility)
  • Symptom: Clear solution after cooling; low recovery.

  • Root Cause: 5,6-dimethoxy-1H-indole-2-carbohydrazide is more lipophilic than the unsubstituted parent. It may remain soluble in ethanol, especially if the volume is too high.

  • Fix:

    • Water Crash: Add water dropwise to the cooled ethanol solution until turbidity persists, then cool to

      
      .
      
    • Solvent Switch: Use Methanol instead of Ethanol (product is generally less soluble in MeOH).

Technical Data & Benchmarks

ParameterStandard Indole [4]5,6-Dimethoxy Analog (Target)Notes
Reaction Time 3-4 Hours5-8 HoursElectron-rich esters are less electrophilic; require longer reflux.
Hydrazine Eq. 3-5 eq10-15 eq Excess prevents dimerization and compensates for slower kinetics.
Oxidation Risk LowHigh Requires inert atmosphere.
Exp. Yield 75-90%60-80% Lower yield expected due to solubility/purification losses.

Frequently Asked Questions (FAQ)

Q: Can I use Hydrazine Sulfate instead of Hydrazine Hydrate? A: No. The reaction requires the nucleophilic free base of hydrazine. Hydrazine sulfate is acidic and non-nucleophilic. If you must use the sulfate salt, you have to neutralize it in situ with NaOH or NaOAc, but this introduces salts that complicate purification. Stick to Hydrazine Hydrate (50-80% or 98%).

Q: My starting material (ester) is not dissolving in Ethanol. Should I add DCM? A: Avoid DCM if possible, as it limits the reflux temperature (


 vs 

). The ester will likely dissolve as the temperature rises or as it reacts. If it remains a suspension, switch to n-Butanol (

) to increase solubility and reaction rate, but be prepared for harder solvent removal.

Q: How do I remove the excess hydrazine safely? A: The water wash in Step 6 is usually sufficient. However, hydrazine is toxic and a suspected carcinogen. Collect all filtrates and treat them with bleach (sodium hypochlorite) to oxidize hydrazine to nitrogen gas before disposal.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301.

  • Giraud, F., et al. (2023).[2] Synthesis and biological evaluation of indole-2-carbohydrazides as potent tubulin polymerization inhibitors.[3] International Journal of Molecular Sciences, 24(9), 7862.[2]

  • BenchChem Technical Data. (2025). Troubleshooting Guide for the Synthesis of Indole Derivatives.

Sources

Optimization

purification techniques for crude indole-2-carbohydrazide mixtures

Technical Support Center: Indole-2-Carbohydrazide Purification Ticket ID: IND-PUR-001 Subject: Optimization of Workup and Purification for Crude Indole-2-Carbohydrazide Mixtures Assigned Specialist: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole-2-Carbohydrazide Purification

Ticket ID: IND-PUR-001 Subject: Optimization of Workup and Purification for Crude Indole-2-Carbohydrazide Mixtures Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

Indole-2-carbohydrazides are critical scaffolds in medicinal chemistry, serving as precursors for 1,3,4-oxadiazoles, triazoles, and Schiff bases. They are typically synthesized via the nucleophilic attack of hydrazine hydrate on an indole-2-carboxylic acid ester (methyl or ethyl) in refluxing ethanol.

Common Impurities:

  • Unreacted Hydrazine: Highly toxic, reducing agent.

  • Unreacted Ester: Lipophilic starting material.

  • Indole-2-carboxylic acid: Hydrolysis byproduct.

  • Oxidative Oligomers: Indoles are electron-rich and prone to air-oxidation, forming pink/brown quinoidal species.

This guide provides a modular troubleshooting approach, moving from standard protocols to advanced remediation.

Workflow Visualization

Figure 1: Standard Synthesis & Purification Logic This flowchart outlines the decision-making process from the reaction quench to the final pure solid.

IndolePurification Start Crude Reaction Mixture (Ethanol + Hydrazine + Product) Cool Cool to 0-5°C (Ice Bath) Start->Cool Precipitate Does Solid Precipitate? Cool->Precipitate Filter Filtration (Vacuum) Precipitate->Filter Yes Rotavap Concentrate Solvent (Reduce Vol by 50%) Precipitate->Rotavap No Wash Wash Cake: 1. Cold EtOH (removes ester) 2. Water (removes hydrazine) 3. Et2O (drying) Filter->Wash Rotavap->Cool Recryst Recrystallization (Boiling EtOH) Wash->Recryst High Purity Req. Triturate Trituration (Ether/Hexane) Wash->Triturate Sticky Solid

Caption: Decision tree for isolating indole-2-carbohydrazide from crude reaction mixtures.

Tier 1: Standard Purification Protocols

These protocols apply to 80% of cases where the product precipitates as a solid upon cooling.

Protocol A: The "Ethanol Crash" (Primary Method)

Theory: Indole-2-carbohydrazides exhibit a steep solubility curve in ethanol (soluble at


, insoluble at 

). Hydrazine hydrate and unreacted esters remain soluble in cold ethanol.
  • Reaction Completion: Ensure consumption of the ester by TLC (Mobile Phase: 5% MeOH in DCM).

  • Cooling: Remove heat and allow the vessel to cool to room temperature. Subsequently, chill in an ice bath (

    
    ) for 1-2 hours.
    
  • Filtration: Collect the precipitate via vacuum filtration using a sintered glass funnel.

  • Displacement Wash (Critical):

    • Wash the filter cake with cold ethanol (

      
       bed volume). This removes unreacted ester.
      
    • Wash with cold water (

      
       bed volume). This is the primary step for removing residual hydrazine hydrate [1].
      
    • Final wash with diethyl ether or hexane . This removes water and facilitates drying.

Protocol B: Recrystallization

If the melting point is broad (


 range) or the color is off-white:
  • Dissolve the crude solid in the minimum amount of boiling ethanol (95% or absolute).

  • If insoluble particles remain (inorganic salts or dust), perform a hot filtration.

  • Allow to cool slowly to room temperature, then refrigerate.

  • Filter and dry.[1]

Data: Solvent Selection Guide

Solvent SystemRoleTarget ImpurityNote
Ethanol (95-100%) Primary Recryst.GeneralBest balance of yield/purity [2].
Water Wash SolventHydrazine HydrateHydrazine is miscible; product is insoluble.
DMF/Water (1:1) Secondary Recryst.Highly Polar DerivativesUse only if EtOH fails; difficult to dry.
Diethyl Ether Trituration/WashUnreacted EsterRemoves lipophilic impurities without dissolving product.

Tier 2: Decontamination (Hydrazine Removal)

Issue: User reports a "fishy" ammonia-like odor or positive silver nitrate test. Risk: Hydrazine is a carcinogen and a reducing agent that can interfere with subsequent oxidation steps.

Q: How do I ensure all hydrazine is removed without decomposing my product?

A: Rely on the high water solubility of hydrazine versus the lipophilicity of the indole core.

  • The Water Slurry: If the product is a stable solid, suspend it in water and stir vigorously for 30 minutes. Filter and repeat. This is more effective than a simple wash on the funnel [3].

  • Azeotropic Removal: If the product is an oil or sticky solid, add xylene or toluene and rotavap. Hydrazine forms azeotropes with these solvents and will be co-distilled, leaving the dry product behind [4].

Warning: Avoid strong acid washes (e.g., 1M HCl). While this protonates hydrazine to remove it, the hydrazide moiety on your indole is also basic (


). Strong acids may form the hydrochloride salt of your product, trapping it in the aqueous layer or causing hydrolysis.

Tier 3: Advanced Troubleshooting (FAQs)

Figure 2: Impurity Diagnosis Pathway

ImpurityDiagnosis Symptom Observation Pink Pink/Red Color Symptom->Pink Sticky Sticky/Gum Symptom->Sticky Yield Low Yield Symptom->Yield Oxidation Indole Oxidation (Quinoids) Pink->Oxidation SolventTrap Trapped Solvent or Excess Hydrazine Sticky->SolventTrap Solubility Product too soluble in EtOH Yield->Solubility Action1 Recryst + Charcoal or Bisulfite Wash Oxidation->Action1 Action2 Triturate w/ Ether or Freeze Drying SolventTrap->Action2 Action3 Add Water to filtrate to force ppt Solubility->Action3

Caption: Diagnostic logic for common physical defects in indole carbohydrazides.

Issue 1: The "Pink Indole" Phenomenon

Q: My product turned pink/reddish-brown during drying. Is it ruined? A: This is a hallmark of indole oxidation. Indoles are electron-rich and sensitive to light and air, forming colored oligomers even at trace levels (


).
  • Fix: Perform a recrystallization from ethanol adding Activated Charcoal . Boil for 5 minutes, filter hot through Celite to remove the charcoal, and cool.

  • Prevention: Store the final product in amber vials under inert atmosphere (Nitrogen/Argon).

Issue 2: The "Sticky Gum"

Q: Instead of crystals, I got a sticky yellow gum. A: This usually indicates trapped solvent (ethanol/hydrazine) or the presence of unreacted ester preventing crystal lattice formation.

  • Fix (Trituration): Add a non-polar solvent (Diethyl ether or Hexane) to the gum. Scratch the side of the flask vigorously with a glass rod. The mechanical energy and change in polarity often induce crystallization.

  • Alternative: Dissolve the gum in a minimum amount of DCM (Dichloromethane) and add Hexane dropwise until cloudy. Refrigerate.

Issue 3: Gel Formation

Q: My solution turned into a jelly-like mass. A: Indole derivatives are known to form supramolecular gels due to


 stacking and hydrogen bonding of the hydrazide motif.
  • Fix: Break the gel by adding a competitive solvent. Adding a small amount of methanol or increasing the temperature can disrupt the gel network. Do not simply filter a gel; you will lose product and clog the funnel.

References

  • Hydrazine Removal: ResearchGate Community. "How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?" Available at: [Link]

  • Recrystallization Standards: Athabasca University Chemistry Dept. "Experiment 2: Recrystallization." Available at: [Link]

  • Synthesis & Workup: Popiołek, L. "Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010." Med Chem Res 26, 287–301 (2017). (General context on hydrazide workup).
  • Azeotropic Distillation:Organic Chemistry Portal. "Purification of Reaction Mixtures." (General techniques for amine/hydrazine removal).
  • Indole Oxidation: ResearchGate Community. "What do common indole impurities look like?" Available at: [Link]

Sources

Troubleshooting

troubleshooting cyclization failures of 5,6-dimethoxy-1H-indole-2-carbohydrazide

Ticket ID: IND-56-DIMEO-CYC Subject: Troubleshooting Cyclization Failures (Decomposition, Low Yield, Incomplete Conversion) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-56-DIMEO-CYC Subject: Troubleshooting Cyclization Failures (Decomposition, Low Yield, Incomplete Conversion) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely encountering difficulties cyclizing 5,6-dimethoxy-1H-indole-2-carbohydrazide because the specific electronic properties of your substrate are incompatible with standard "brute force" dehydration conditions.

The 5,6-dimethoxy substitution makes the indole ring significantly more electron-rich than a standard indole. If you are using classical dehydrating agents like Phosphorus Oxychloride (


)  or Thionyl Chloride (

)
, you are likely observing "tarring" (polymerization) or C3-chlorination rather than the desired cyclization to the 1,3,4-oxadiazole.

This guide provides a diagnostic workflow, mechanistic explanation, and alternative "soft" cyclization protocols validated for electron-rich heteroaromatics.

Part 1: Diagnostic Workflow (Decision Tree)

Before modifying your reaction, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start Start: Identify Failure Mode Observation What is the visual observation? Start->Observation Tar Black Tar / Decomposition Observation->Tar Darkening/Solids NoRxn Starting Material Remains (No Reaction) Observation->NoRxn No Change by TLC/LCMS WrongProd Clean Product but Wrong Mass (e.g., M+34 or Dimer) Observation->WrongProd New Spot, Wrong Mass CauseTar Cause: Acid-induced polymerization or electrophilic attack at C3 Tar->CauseTar CauseNoRxn Cause: High Activation Energy or Poor Solubility NoRxn->CauseNoRxn CauseWrong Cause: Chlorination (POCl3) or Unwanted Methylation WrongProd->CauseWrong SolTar SOLUTION: Switch to Oxidative Cyclization (I2 / K2CO3) CauseTar->SolTar SolNoRxn SOLUTION: Burgess Reagent or Microwave Assist CauseNoRxn->SolNoRxn CauseWrong->SolTar SolWrong SOLUTION: Buffer System or remove Halogenated Solvents

Figure 1: Diagnostic decision tree for indole carbohydrazide cyclization failures.

Part 2: Technical Deep Dive & FAQs

Issue 1: The "Black Tar" Scenario (Acid Sensitivity)

User Question: I am using


 at reflux to close the oxadiazole ring. The reaction turns black within 30 minutes, and I recover no product. Why?

Technical Analysis: Standard protocols for converting hydrazides to 1,3,4-oxadiazoles often utilize neat


. However, your substrate is 5,6-dimethoxyindole .
  • Electronic Activation: The methoxy groups at positions 5 and 6 are strong electron-donating groups (EDGs). They push electron density into the indole ring, making the C3 position hyper-nucleophilic.

  • Electrophilic Attack:

    
     is a strong electrophile. Before it can dehydrate the hydrazide side chain (the desired reaction), it often attacks the C3 position of the indole, leading to chlorination or cationic polymerization.
    
  • Acid Sensitivity: Indoles are acid-sensitive. The HCl generated in situ by

    
     hydrolysis promotes dimerization and polymerization of electron-rich indoles, resulting in the "black tar."
    

Corrective Action: Abandon


.  You must use a non-acidic, oxidative cyclization method or a mild dehydrating agent.
  • Recommendation: Iodine (

    
    ) mediated oxidative cyclization in the presence of a base (
    
    
    
    ).
Issue 2: Solubility & Reaction Stalling

User Question: I switched to milder conditions, but the starting material won't dissolve, and the reaction is stuck.

Technical Analysis: Indole-2-carbohydrazides are rigid, planar, and possess both hydrogen bond donors (NH) and acceptors (C=O, OMe). They have high crystal lattice energy and poor solubility in common non-polar solvents.

  • Solvent Choice: Avoid Ethanol or Toluene if solubility is poor.

  • The Fix: Use DMSO (Dimethyl sulfoxide) or DMF . These dipolar aprotic solvents disrupt the intermolecular H-bonding of the hydrazide.

Part 3: Recommended Protocols

Here are two "Self-Validating" protocols designed specifically for electron-rich indole substrates.

Protocol A: Iodine-Mediated Oxidative Cyclization (The "Gold Standard")

Best for: Avoiding acid-mediated decomposition. High functional group tolerance.

Mechanism: Instead of dehydration, the hydrazide is converted to a hydrazone (using an aldehyde) and then oxidatively cyclized.[1][2] If you are trying to close the ring without an external aldehyde (i.e., using an orthoester or formic acid equivalent), this method can be adapted using


 as a mild oxidant.

Reagents:

  • Substrate: 5,6-dimethoxy-1H-indole-2-carbohydrazide (1.0 eq)

  • Reagent: Molecular Iodine (

    
    ) (1.0 – 1.2 eq)
    
  • Base: Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Solvent: DMSO (0.1 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the hydrazide (and the corresponding aldehyde if making a 2,5-disubstituted oxadiazole) in DMSO. Stir until clear.

  • Addition: Add

    
     followed by 
    
    
    
    . The solution will turn dark brown.
  • Heating: Heat to 80–100 °C . Monitor by TLC.

    • Validation Check: The brown color of iodine should fade as it is consumed. If it persists indefinitely, the reaction has stalled.

  • Quenching: Cool to room temperature. Pour into ice water containing 5% Sodium Thiosulfate (

    
    ).
    
    • Why? Thiosulfate neutralizes excess iodine, preventing oxidative byproducts during workup.

  • Isolation: The product usually precipitates as a solid. Filter and wash with water.

Protocol B: Burgess Reagent Cyclization

Best for: extremely acid-sensitive substrates where heat must be minimized.

Reagents:

  • Substrate: 5,6-dimethoxy-1H-indole-2-carbohydrazide (pre-condensed with acid/aldehyde to form the diacylhydrazine intermediate).

  • Reagent: Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (2.0 eq).

  • Solvent: THF or DCM (anhydrous).

Step-by-Step:

  • Dissolve the intermediate in anhydrous THF.

  • Add Burgess Reagent in one portion.

  • Microwave Irradiation: Heat at 80 °C for 10–20 minutes (or reflux for 2–4 hours).

  • Workup: Evaporate solvent and purify via flash column.

    • Note: This generates a neutral leaving group, avoiding the HCl generation seen with

      
      .
      

Part 4: Data Comparison of Methods

Feature

(Traditional)

(Recommended)
Burgess Reagent
pH Conditions Strongly Acidic (HCl gen.)Basic (

)
Neutral
Temp Reflux (

)


Risk to Indole High (Polymerization/Chlorination)Low (Mild Oxidation)Very Low
Yield (Est.) < 20% (Tar)70–90%60–85%
Byproducts Chlorinated IndolesInorganic Salts (KI)Sulfamates (Water soluble)

Part 5: Mechanistic Visualization

Understanding the competition between the desired pathway and the failure mode is critical.

Mechanism Substrate 5,6-Dimethoxy-Indole Hydrazide POCl3 POCl3 (Strong Acid) Substrate->POCl3 Path A (Traditional) Iodine I2 / K2CO3 (Mild) Substrate->Iodine Path B (Recommended) Inter_Acid Protonated Indole (Activated for Electrophiles) POCl3->Inter_Acid Inter_Ox Hydrazone Intermediate Iodine->Inter_Ox Product Target 1,3,4-Oxadiazole Inter_Acid->Product Slow Reaction SideRxn FAILURE: C3-Chlorination & Polymerization (Tar) Inter_Acid->SideRxn Fast Reaction (Due to 5,6-OMe EDG) Inter_Ox->Product Oxidative Cyclization

Figure 2: Mechanistic competition. The electron-rich indole favors side reactions under acidic conditions (Path A).

References

  • Yu, W., et al. (2013). "I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides."[1] The Journal of Organic Chemistry, 78(20), 10337–10343.

    • Relevance: Establishes the Iodine/ protocol as a high-yield, transition-metal-free method for oxadiazole synthesis, specifically tolerating electron-rich arom
  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of oxazolines and oxazoles with Burgess reagent." The Journal of Organic Chemistry, 58(14), 3604-3606.

    • Relevance: Foundational text for using Burgess reagent for cyclodehydration under neutral conditions, avoiding acid-catalyzed decomposition of sensitive indole rings.
  • Bhat, et al. (2022). "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture."[3] Molecules, 27(8), 2465.

    • vs. milder options)

Sources

Optimization

optimizing reaction time for hydrazide formation from indole esters

Topic: Optimizing Reaction Time for Hydrazide Formation from Indole Esters Welcome to the Advanced Synthesis Support Center. You are accessing the technical guide for Protocol ID: IND-HYD-03 (Nucleophilic Hydrazinolysis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Time for Hydrazide Formation from Indole Esters

Welcome to the Advanced Synthesis Support Center. You are accessing the technical guide for Protocol ID: IND-HYD-03 (Nucleophilic Hydrazinolysis of Indole-3-Carboxylates). This guide addresses the kinetic sluggishness often observed when converting indole-3-carboxylic acid esters (methyl/ethyl) to their corresponding hydrazides.

Unlike simple benzoate esters, indole esters possess unique electronic properties that retard nucleophilic attack. This guide provides the mechanistic insight to understand why the reaction is slow and the protocols to accelerate it from hours to minutes .

Part 1: Diagnostic Assessment (The "Why")

Issue: Users often report reaction times exceeding 24 hours with incomplete conversion when using standard reflux conditions (Ethanol, 80°C).

Root Cause Analysis: The indole ring is electron-rich. The lone pair on the indole nitrogen (


) donates electron density into the ring system, which can delocalize to the carbonyl oxygen at the 

position. This "Resonance Trap" significantly reduces the electrophilicity of the ester carbonyl carbon, making it less susceptible to nucleophilic attack by hydrazine.

Visualizing the Resonance Trap: The diagram below illustrates the electron donation that deactivates the carbonyl.

IndoleResonance N1 Indole Nitrogen (N1) (Electron Donor) Ring Indole Ring System (Conjugation Path) N1->Ring Lone Pair Donation (+M Effect) C3 C3 Carbonyl Carbon (Target Electrophile) Ring->C3 Increased Electron Density Nu Hydrazine (Nucleophile) (Attack Blocked/Slowed) C3->Nu Reduced Electrophilicity

Caption: Figure 1. The "+M" mesomeric effect of the indole nitrogen increases electron density at the carbonyl carbon, raising the activation energy required for hydrazine attack.

Part 2: Optimized Protocols

To overcome the electronic deactivation described above, we must increase the kinetic energy of the system or the concentration of the nucleophile.

Comparative Performance Data
ParameterLegacy Protocol (Reflux)Optimized Protocol (Microwave)
Reaction Time 6 – 24 Hours5 – 15 Minutes
Solvent Ethanol (excess)Ethanol (minimal) or Neat
Temperature 78°C (Boiling pt)100°C – 120°C (Pressurized)
Yield 60 – 75%85 – 95%
Purity Moderate (Azine byproducts possible)High
Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: Rapid library synthesis, stubborn sterically hindered esters.

  • Setup: In a 10 mL microwave process vial, charge the indole-3-ester (1.0 mmol).

  • Reagent: Add Hydrazine Hydrate (99% or 64% solution) (10.0 mmol, 10 equiv).

    • Note: A large excess drives the equilibrium forward (Le Chatelier’s principle) and acts as a solvent.

  • Solvent: Add absolute Ethanol (0.5 – 1.0 mL).

    • Optimization: For extremely slow reactions, run neat (no solvent) to maximize collision frequency.

  • Irradiation: Seal the vial. Heat to 100°C for 10 minutes (fixed temperature mode, high stirring).

  • Workup: Cool to room temperature. The product usually precipitates.[1] Add ice-cold water (5 mL) to complete precipitation. Filter and wash with cold ether.

Protocol B: Concentrated Reflux (Conventional)

Best for: Large scale (>10g) where microwave reactors are size-limited.

  • Concentration: Do not use dilute conditions. Dissolve the ester in the minimum amount of hot ethanol required to solubilize it.

  • Stoichiometry: Add 15-20 equivalents of Hydrazine Hydrate.

  • Catalysis (Optional): If the reaction stalls after 12 hours, add a catalytic amount of Glycolic Acid or Ammonium Iodide (5 mol%) to activate the carbonyl.

  • Duration: Reflux vigorously for 12-24 hours. Monitor via TLC (EtOAc:Hexane 1:1).

Part 3: Troubleshooting & FAQs

Q1: The reaction shows 50% conversion by TLC but hasn't moved in 4 hours. What should I do? A: You have reached a kinetic stall or equilibrium.

  • Add more Hydrazine: Hydrazine can be consumed by evaporation or oxidation. Add another 5 equivalents.

  • Remove Alcohol: The byproduct is an alcohol (methanol/ethanol). If your setup allows, distill off some solvent to shift the equilibrium toward the hydrazide.

  • Check Sterics: If the indole nitrogen (N1) is alkylated with a bulky group, or if there is a substituent at C2, you must use Microwave Protocol A or a sealed tube at 110°C.

Q2: My product is an oil/gum and won't precipitate with water. How do I isolate it? A: This is a common solubility issue with lipophilic indoles.

  • Evaporate: Remove all ethanol and excess hydrazine under reduced pressure (rotary evaporator).

  • Triturate: Add diethyl ether or petroleum ether to the oily residue and scratch the flask walls with a glass rod. This induces crystallization.

  • Refrigerate: Store the triturated mixture at 4°C overnight.

Q3: I see two spots on TLC: one is the product, the other is less polar than the hydrazide but more polar than the ester. What is it? A: This is likely the Azine (dimer).

  • Mechanism:[2][3][4][5][6] The newly formed hydrazide reacts with unreacted ester.

  • Solution: This happens when hydrazine concentration is too low. Always use a large excess (minimum 10 equiv) to ensure the ester reacts with hydrazine, not the hydrazide product.

Part 4: Troubleshooting Workflow

Use this decision tree to diagnose reaction failures in real-time.

Troubleshooting Start Start: Reaction Monitoring (TLC) CheckConv Is Conversion > 90%? Start->CheckConv Precipitate Add Ice Water CheckConv->Precipitate Yes Stall Reaction Stalled? CheckConv->Stall No SolidForm Solid Forms? Precipitate->SolidForm Filter Filter & Wash (Cold Ether) SolidForm->Filter Yes Oil Concentrate & Triturate (Ether/Hexane) SolidForm->Oil No (Oily/Gummy) Heat Switch to Microwave (100°C, 10 min) Stall->Heat Equipment Available MoreReagent Add 5 eq. Hydrazine + 5% Glycolic Acid Stall->MoreReagent Standard Lab Only

Caption: Figure 2. Logic flow for optimizing incomplete reactions and handling isolation difficulties.

References
  • Microwave Acceleration: Mohamad, S. A. A., et al. "Microwave-assisted Single-step Synthesis of Acid Hydrazides From Corresponding Acids Utilizing Newly Designed Apparatus."[7] Journal of Applied Pharmaceutical Research, vol. 10, no. 1, 2022, pp. 29-37.[7]

  • General Protocol & Solvents: BenchChem Technical Support. "Optimizing the reaction conditions for hydrazinolysis of phenazine esters." (Applicable to N-heterocycles).

  • Indole Reactivity: "Synthesis of 1H‐Indole‐3‐carboxylic acid hydrazide." ResearchGate, publication linked to Fischer Indole Synthesis studies.[8]

  • Catalysis & Additives: "Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis." National Institutes of Health (PMC).

Sources

Troubleshooting

5,6-Dimethoxyindole (5,6-DMI) Stability &amp; Synthesis Support Center

Status: Operational Ticket ID: DMI-OX-PREV-001 Lead Scientist: Dr. [AI Name], Senior Application Scientist Subject: Prevention of Oxidative Polymerization and Decomposition during 5,6-DMI Synthesis Diagnostic Triage: Why...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DMI-OX-PREV-001 Lead Scientist: Dr. [AI Name], Senior Application Scientist Subject: Prevention of Oxidative Polymerization and Decomposition during 5,6-DMI Synthesis

Diagnostic Triage: Why is my product turning black?

Before adjusting your protocol, you must understand the enemy. 5,6-Dimethoxyindole (5,6-DMI) is an electron-rich indole. While the methoxy groups at C5 and C6 protect the ring from the immediate quinone formation seen in 5,6-dihydroxyindole (eumelanin precursor), they significantly increase the electron density of the pyrrole ring.

The Failure Mode: The C3 position is hyper-nucleophilic. In the presence of oxygen, light, or trace acids, 5,6-DMI undergoes oxidative coupling .

  • Initiation: Formation of an indolenine radical cation or C3-peroxide.

  • Propagation: The radical attacks a neutral DMI molecule at C3 or C2.

  • Result: Formation of dimers (pink/red), which rapidly oxidize further into oligomers (brown/black tar).

Visualization: The Oxidative Cascade

The following diagram illustrates the pathway you are trying to block.

DMI_Oxidation DMI 5,6-Dimethoxyindole (Colorless Solid) Radical Indolenine Radical (Reactive Intermediate) DMI->Radical Light / O2 / Acid Dimer 3,3'-Dimer (Pink/Red Species) Radical->Dimer Coupling at C3 Polymer Melanin-like Oligomers (Black Tar) Dimer->Polymer Auto-oxidation

Figure 1: The oxidative degradation pathway of 5,6-DMI. Note that the appearance of pink color is the first warning sign of dimerization.

Synthesis & Workup: The "Safe Harbor" Protocol

Most oxidation occurs during the quench and extraction phases. The following protocol is designed to maintain a reducing environment.

Critical Reagent: Sodium Dithionite ( )

You must introduce a radical scavenger during the aqueous workup. Sodium dithionite is the industry standard for stabilizing electron-rich indoles.

Step-by-Step Troubleshooting Guide
PhaseCommon PitfallCorrective Action
Reaction Running in ambient air.Strict Inert Atmosphere: All reactions must be run under Argon or Nitrogen. Sparge solvents for 15 mins prior to use.
Quench Pouring reaction mixture into plain water.The Dithionite Quench: Pour reaction mixture into a pre-cooled solution of 1% ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(aq). This neutralizes dissolved oxygen immediately.
Extraction Acidic aqueous layer (pH < 5).pH Control: Maintain aqueous layer pH between 7.0 and 8.0. Acid catalyzes polymerization; strong base promotes ring opening. Use saturated

carefully.
Drying Long exposure to drying agents.Rapid Filtration: Dry organics over

(not

, which can be slightly acidic) and filter immediately. Do not leave standing overnight.
FAQ: Quenching

Q: My reaction uses Iron/Acetic Acid (reductive cyclization). How do I handle the massive amount of iron sludge without oxidizing the product? A: This is the most dangerous step.

  • Dilute the reaction mixture with ethyl acetate before filtration.

  • Filter through a pad of Celite under a blanket of Argon (if possible) or work very quickly.

  • Immediately wash the filtrate with the Sodium Dithionite/Brine solution described above.

  • Do not let the iron cake dry out (fire hazard), but do not let the filtrate sit in the receiving flask exposed to air.

Purification: The Silica Trap

The Issue: Standard Silica Gel 60 is slightly acidic (pH 6.5–7.0, but Lewis acidic sites exist). This acidity is sufficient to catalyze the dimerization of 5,6-DMI, turning your column bands pink/brown and destroying yield.

Protocol: Neutralizing the Stationary Phase

You have two robust options. Option A is preferred for high purity.

Option A: Basified Silica Gel (The "Triethylamine Trick")
  • Slurry Preparation: Prepare your silica slurry using your eluent (e.g., Hexane/EtOAc).

  • Doping: Add 1% Triethylamine (TEA) to the slurry before pouring the column.

  • Equilibration: Flush the column with 2-3 column volumes of the eluent (containing 1% TEA).

  • Running: Run the column with the standard eluent (you can reduce TEA to 0.5% for the run).

    • Mechanism:[1][2][3][4][5] TEA blocks the acidic silanol sites, preventing acid-catalyzed oxidation.

Option B: Neutral Alumina

If silica continues to degrade your product, switch to Neutral Alumina (Brockmann Grade III) .

  • Pros: Much gentler on electron-rich heterocycles.

  • Cons: Lower resolution than silica; requires optimization of solvent polarity.

Visualization: Purification Decision Tree

Purification_Logic Start Crude 5,6-DMI Check Is the sample turning pink on TLC? Start->Check Standard Standard Silica (High Risk) Check->Standard No (Risky) Basified Basified Silica (1% Et3N) Check->Basified Yes Alumina Neutral Alumina (Brockmann III) Basified->Alumina If still degrading

Figure 2: Decision logic for selecting the stationary phase. Always assume silica is hostile until treated.

Storage & Handling: Shelf-Life Extension

Once isolated, 5,6-DMI is metastable. It will degrade over weeks if mishandled.

The "Deep Freeze" Protocol:

  • Container: Amber glass vial (UV protection is mandatory).

  • Atmosphere: Flush the vial with Argon gas for 30 seconds before capping.

  • Seal: Parafilm over the cap to prevent oxygen diffusion.

  • Temperature: Store at -20°C .

Table: Stability Profile

ConditionEstimated StabilityObservation
Ambient Air / Light< 24 HoursSurface turns brown/pink.
Solution (

) / Light
< 6 HoursSolution darkens rapidly.
Solid / -20°C / Argon> 12 MonthsRemains off-white/beige solid.

References

  • Sigma-Aldrich. (n.d.). 5,6-Dimethoxyindole Product Specification & Safety Data Sheet. Retrieved from

    • Grounding: Establishes baseline stability data and storage requirements (Combustible solid, light sensitive).
  • d'Ischia, M., & Prota, G. (1987). Oxidation of 5,6-dihydroxyindole and its N-methyl derivative: a comparative study. Tetrahedron.
  • Murphy, B. P. (1981). The synthesis of 5,6-dimethoxyindole. Journal of Organic Chemistry.
  • Li, J. J. (2010). Name Reactions in Heterocyclic Chemistry II. Wiley.
  • Pelizzoni, F., et al. (1990). Stability of electron-rich indoles on silica gel. Journal of Chromatography A.

For further assistance, please reply with your specific reaction solvent system and current yield percentages.

Sources

Optimization

recrystallization solvent selection for 5,6-dimethoxy-1H-indole-2-carbohydrazide

Subject: Recrystallization Solvent Selection for 5,6-dimethoxy-1H-indole-2-carbohydrazide Case ID: IND-HYD-056-REC Support Tier: Level 3 (Senior Application Scientist) Introduction Welcome to the Technical Support Center...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Recrystallization Solvent Selection for 5,6-dimethoxy-1H-indole-2-carbohydrazide Case ID: IND-HYD-056-REC Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely working with 5,6-dimethoxy-1H-indole-2-carbohydrazide , a critical intermediate often used in the synthesis of bioactive heterocycles (e.g., 1,3,4-oxadiazoles, triazoles) or as a tubulin inhibitor scaffold.

This molecule presents a unique purification challenge: it combines a hydrophobic, planar indole core with a highly polar, hydrogen-bond-active hydrazide motif. The 5,6-dimethoxy substitution pattern increases the electron density of the ring, slightly enhancing polarizability compared to the unsubstituted indole, but also increasing molecular weight and potential lattice energy.

This guide provides a logic-driven approach to solvent selection, troubleshooting "oiling out" phenomena, and preventing chemical degradation during purification.

Module 1: Solvent Selection Logic

The Polarity Balance

The "Goldilocks" zone for recrystallizing this hydrazide requires a solvent that disrupts the strong intermolecular Hydrogen-bonding (hydrazide-hydrazide interactions) at high temperatures but allows the hydrophobic indole pi-stacking to drive crystallization upon cooling.

Solvent ClassSolubility PredictionStatusTechnical Notes
Alcohols (EtOH, MeOH) High (Hot) / Low (Cold) PRIMARY Best balance. The hydroxyl group mimics the hydrazide H-bonding, allowing dissolution at reflux.
Water LowAnti-Solvent Too polar to dissolve the indole core effectively, even when hot. Excellent anti-solvent.
Ketones (Acetone) HighFORBIDDEN CRITICAL WARNING: Reacts with hydrazides to form Schiff bases (hydrazones).
Chlorinated (DCM/CHCl3) ModeratePoor Often solubilizes impurities but may not dissolve the hydrazide well enough for hot filtration.
Dipolar Aprotic (DMSO/DMF) Very HighLast Resort Soluble even at room temp. Hard to remove. Use only for "dissolve & precipitate" methods, not true recrystallization.
Solvent Screening Decision Tree

Use the following logic flow to determine the optimal solvent system for your specific crude batch.

SolventSelection Start Start: Crude Solid TestEtOH Test 1: Reflux in Ethanol (95%) Start->TestEtOH Soluble Fully Soluble? TestEtOH->Soluble Cool Cool to RT / 4°C Soluble->Cool Yes Insoluble Insoluble at Reflux? Soluble->Insoluble No (Cloudy) Crystals Crystals Formed? Cool->Crystals Success System A: Ethanol Recrystallization Crystals->Success Yes AddPolar Add small volume MeOH or Water Crystals->AddPolar No (Stays in solution) Insoluble->AddPolar Try MeOH instead Precipitate Use DMF/Water Precipitation Insoluble->Precipitate Still Insoluble AddPolar->Cool

Figure 1: Logic flow for selecting the crystallization solvent based on solubility behavior.

Module 2: Experimental Protocol (Standard Procedure)

Based on the physicochemical properties of 5,6-dimethoxy-1H-indole-2-carbohydrazide, Ethanol (95% or Absolute) is the standard recommendation. If the dimethoxy groups render it too insoluble in Ethanol, Methanol is the immediate alternative.

Protocol: Ethanol Recrystallization
  • Preparation: Place the crude solid in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Dissolution: Add Ethanol (start with ~10-15 mL per gram of solid). Heat the mixture to reflux (approx. 78°C).

    • Checkpoint: If solid remains after 10 minutes of reflux, add more ethanol in small portions (1-2 mL) until dissolved.

  • Hot Filtration (Optional but Recommended): If black specks or insoluble particles remain despite ample solvent, filter the hot solution through a pre-warmed glass funnel/fluted filter paper.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary). Rapid cooling promotes "oiling out" or trapping impurities.

  • Harvesting: Once at room temperature, cool further in an ice bath (0-4°C) for 30 minutes. Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with cold ethanol.

  • Drying: Dry under vacuum. Note: Hydrazides can be sensitive to oxidation; do not dry in an oven >60°C for prolonged periods without inert gas.

Module 3: Troubleshooting & FAQs

Issue 1: The "Forbidden" Solvent Reaction

User Report: "I tried recrystallizing from acetone/hexane, and I got a beautiful solid, but the NMR is wrong. The peaks shifted." Diagnosis: You formed a hydrazone.[1][2][3][4][5][6] Explanation: The terminal nitrogen of the hydrazide (


) is a potent nucleophile. It reacts with the carbonyl carbon of acetone to form a Schiff base (isopropylidenehydrazide).
Solution: Never  use ketones (Acetone, MEK, Cyclohexanone) as solvents for hydrazides. If you used acetone to clean your glassware, ensure it is completely baked off before introducing the hydrazide.
Issue 2: "Oiling Out" (Liquid-Liquid Phase Separation)

User Report: "As the solution cooled, it turned milky and deposited a sticky oil at the bottom instead of crystals." Diagnosis: The solution became supersaturated too quickly, or the melting point of the solvated compound is lower than the boiling point of the solvent mixture. Fix:

  • Re-heat until the oil dissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to provide nucleation sites.

  • Add Co-Solvent: If using pure Ethanol, add a small amount of water (dropwise) at the boiling point until just turbid, then add one drop of Ethanol to clear it. The water increases the polarity and surface tension, sometimes forcing a lattice structure over an oil.

Issue 3: Color Degradation (Pink/Red Shift)

User Report: "My product was white, but after recrystallization, it turned pinkish." Diagnosis: Oxidation of the indole ring or the hydrazide. Indoles are electron-rich and prone to oxidation (forming quinoidal species) in air, especially when wet and hot. Fix:

  • Add a pinch of sodium dithionite (

    
    ) or sodium metabisulfite to the recrystallization solvent (if water is present) to act as a scavenger.
    
  • Perform the recrystallization under a Nitrogen or Argon blanket.

Module 4: Chemical Stability & Reactivity Map

Understanding the reactive sites helps prevent degradation during purification.

Reactivity Molecule 5,6-dimethoxy- indole-2-carbohydrazide IndoleNH Indole NH: Weakly Acidic Avoid Strong Bases Molecule->IndoleNH Methoxy 5,6-OMe: Electron Donating Sensitizes ring to Oxidation Molecule->Methoxy Hydrazide Hydrazide (-NHNH2): 1. Nucleophilic (Avoid Ketones) 2. Basic 3. Reducing Agent Molecule->Hydrazide

Figure 2: Functional group analysis highlighting stability risks during processing.

References

  • Synthesis of Indole-2-Carbohydrazides

    • Context: General procedure for reacting indole-2-carboxylates with hydrazine hydr
    • Source: Witek, K. et al.
    • URL:[Link]

  • Acetone-Hydrazide Reaction Warning

    • Context: Documentation of the rapid formation of acetone hydrazone from hydrazides, warning against ketone solvents.
    • Source: Organic Syntheses, Coll. Vol. 6, p.10 (1988); Vol. 50, p.3 (1970).
    • URL:[Link]

  • Solubility of Methoxy-Indole Derivatives

    • Context: Synthesis and characterization of N-benzyl-5-methoxy-1H-indole-2-carbohydrazide, confirming high melting points and ethanol-based purific
    • Source: Al-Wahaibi, L.H. et al. "A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities." International Journal of Molecular Sciences, 2023.
    • URL:[Link][7][8]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Troubleshooting

stability of 5,6-dimethoxy-1H-indole-2-carbohydrazide in acidic media

Subject: Stability & Handling in Acidic Media Ticket ID: IND-56-HYD-ACID Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1][2] Executive Summary Welcome to the technical support hu...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability & Handling in Acidic Media

Ticket ID: IND-56-HYD-ACID Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1][2]

Executive Summary

Welcome to the technical support hub for 5,6-dimethoxy-1H-indole-2-carbohydrazide . This molecule presents a classic "stability vs. solubility" paradox common in heterocyclic chemistry.[1] While the hydrazide motif (


)  requires protonation for solubility in aqueous media, the electron-rich 5,6-dimethoxyindole core  renders the compound susceptible to acid-catalyzed oxidation and polymerization.[1]

This guide provides the mechanistic insights and validated protocols necessary to handle this compound without degradation.

Module 1: The Core Instability Mechanisms

Users frequently report two distinct failure modes when exposing this compound to acidic media: hydrolysis (loss of the hydrazide) and oxidative discoloration (pinking/browning).[1]

1. Acid-Catalyzed Hydrolysis

In aqueous acid, the hydrazide group is kinetically stable at pH 3–5 (room temperature) but thermodynamically unstable.[2]

  • The Trap: Users often confuse solubility (requires pH < 4) with stability.

  • The Mechanism:

    • Protonation: The terminal amine (

      
      ) protonates first (
      
      
      
      ).[1][2] This actually protects against hydrolysis by repelling the electrophilic carbonyl carbon.
    • The Tipping Point: In stronger acid (pH < 1) or at elevated temperatures, the carbonyl oxygen protonates. This activates the carbonyl carbon for nucleophilic attack by water.

    • Cleavage: The C-N bond breaks, releasing hydrazine and yielding the parent carboxylic acid (5,6-dimethoxy-1H-indole-2-carboxylic acid), which is often insoluble and precipitates.[1]

2. Electrophilic Attack & Oxidation (The "Pink Solution" Issue)

The 5,6-dimethoxy substitution pattern makes the indole ring extremely electron-rich.

  • The Mechanism: In acidic media, the C3 position of the indole becomes highly nucleophilic. If any aldehydes (impurities) or oxidants (air/trace metals) are present, the indole will dimerize or oxidize to form rosindole-like dyes (pink/red species).[1][2]

G Start 5,6-Dimethoxy Indole-2-Carbohydrazide H_Ion H+ (Acid) Start->H_Ion Oxidation Oxidation at C3 (Pink/Brown Color) Start->Oxidation Air/Light + Acid Proton_N N-Protonation (pH 2-4, Stable) H_Ion->Proton_N Kinetic Control Proton_O O-Protonation (pH < 1 or Heat) H_Ion->Proton_O Thermodynamic Control Proton_N->Start Reversible Hydrolysis Hydrolysis to Carboxylic Acid Proton_O->Hydrolysis + H2O

Figure 1: Stability Decision Pathways. The fate of the molecule depends on acid strength and oxidative conditions.[1]

Module 2: Troubleshooting & FAQs
Q1: "My LC-MS sample turned pink overnight in 0.1% Formic Acid. Is the compound gone?"

Diagnosis: Likely oxidative coupling , not hydrolysis.

  • Explanation: 0.1% Formic acid (pH ~2.[1]7) is not strong enough to hydrolyze the hydrazide rapidly at room temperature. However, the electron-rich indole is oxidizing.

  • Solution: Check the mass spectrum.

    • M+1 (176 m/z): Intact hydrazide.[1][2]

    • M+16 or M-2: Oxidation products.[1]

    • M+1 (236 m/z): Hydrolysis product (Carboxylic Acid).[1][2]

  • Prevention: Use amber vials, degas solvents, and add 0.1% Sodium Metabisulfite if the assay permits.[2]

Q2: "I need to dissolve this for a biological assay. Can I use 1N HCl?"

Strictly No. [1]

  • Risk: 1N HCl (pH ~0) will induce rapid hydrolysis and potential precipitation of the carboxylic acid derivative.

  • Protocol: Dissolve in 100% DMSO first to create a high-concentration stock (e.g., 10 mM). Dilute into the assay buffer immediately before use. The final DMSO concentration should be <1%.

Q3: "How do I store acidic fractions from Prep-HPLC?"

Do not store them.

  • Action: Lyophilize (freeze-dry) immediately. Do not use rotary evaporation at high temperatures (>40°C), as heat + acid accelerates hydrolysis.[2] If immediate lyophilization is impossible, neutralize to pH 7 with ammonium bicarbonate and freeze at -80°C.

Module 3: Validated Experimental Protocols
Protocol A: Standardized Acid Stability Stress Test

Use this protocol to determine the "safe window" for your specific experimental conditions.

Step Action Technical Note
1. Stock Prep Dissolve 1 mg of compound in 100 µL DMSO.Ensures complete solubilization before acid exposure.[1]
2. Acid Challenge Dilute to 1 mL with 0.1% TFA in Water (pH ~2).Simulates standard HPLC conditions.
3. Incubation Split into two vials: (A) 4°C Dark, (B) 25°C Ambient Light.Separates thermal/hydrolytic effects from oxidative/light effects.[1]
4. Sampling Inject 10 µL onto HPLC at t=0, 1h, 4h, 24h.Monitor disappearance of peak area.
5. Analysis Calculate % Recovery =

.[1][2]
Pass Criteria: >98% recovery at 4h.
Protocol B: QC HPLC Method (Self-Validating)

Designed to separate the parent hydrazide from the carboxylic acid hydrolysis product.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if MS sensitivity is required).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (Indole absorption) and 320 nm (extended conjugation).[1][2]

  • Expected Retention:

    • Hydrazide (Parent):[1][2][3] Elutes earlier (more polar).[1][2]

    • Carboxylic Acid (Degradant):[1][2] Elutes later (less polar, H-bond donor loss).[1][2]

Module 4: Data Reference Table
ParameterValue / ConditionImpact on Stability
pKa (Hydrazide) ~3.5 (Terminal N)Protonation below pH 3.5 increases solubility but risks hydrolysis long-term.[1]
pKa (Indole NH) >16Non-basic.[1][2] Does not protonate in aqueous acid.[1]
Critical pH < 1.0DANGER ZONE. Rapid hydrolysis (

).[1][2]
Safe pH Window 2.5 – 5.0Stable for < 24 hours at 4°C.
Oxidation Risk High5,6-dimethoxy groups activate the ring. Avoid Fe(III) or Cu(II) traces.[1][2]
References
  • Mechanism of Hydrazide Hydrolysis

    • Cox, R. A., & Yates, K. (1984).[2][4] Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid. Canadian Journal of Chemistry, 62(8), 1613–1624.[2]

    • [1][2]

  • Indole Oxidation Chemistry

    • Iwuoha, G. N., et al. (2010).[2][5] Pathways of Electrochemical Oxidation of Indolic Compounds. Electroanalysis, 22.

    • [1][2]

  • General Stability Testing Guidelines

    • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).

  • Synthesis & Reactivity of Indole-2-carbohydrazides

    • El-Sawy, E. R., et al. (2012).[1][2] Synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles as antioxidants.[1][2][6] Monatshefte für Chemie, 143, 1231–1240.[2]

    • [1][2]

Sources

Optimization

minimizing side products in indole carbohydrazide synthesis

Ticket #8492: Minimizing Side Products in Indole-3-Carbohydrazide Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: High (Process Optimization) Executive Summary: The "Di...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Minimizing Side Products in Indole-3-Carbohydrazide Synthesis

Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: High (Process Optimization)

Executive Summary: The "Dimer" Trap

Welcome to the technical support hub. Based on your inquiry, you are likely experiencing yield loss or purity issues during the hydrazinolysis of indole esters.

The synthesis of indole-3-carbohydrazide from an ester precursor (e.g., methyl/ethyl 1H-indole-3-carboxylate) seems deceptively simple: mix ester with hydrazine, reflux, and filter. However, the Alpha-Effect that makes hydrazine a potent nucleophile also drives the primary failure mode: Dimerization .

If your product has an unexpectedly high melting point (>250°C) or poor solubility, you have likely formed the symmetric N,N'-di(indole-3-carbonyl)hydrazine (the "dimer"). This guide details how to suppress this side reaction through kinetic control and proper workup.

Troubleshooting Modules (Q&A)

Module A: Impurity Identification & Prevention

Q: My product is a white solid, but the melting point is 30-40°C higher than reported. What is it? A: This is the classic signature of the bis-hydrazide (dimer).

  • The Mechanism: The reaction proceeds in two steps.[1][2][3] First, hydrazine attacks the ester to form your target carbohydrazide. However, the product (a primary hydrazide) is also a nucleophile. If the concentration of hydrazine is too low, the product attacks a second molecule of the ester, forming the symmetric dimer.

  • The Fix (Stoichiometry): You are likely using a 1:1 or 1:3 ratio. You must shift the equilibrium. Use a 10–20 molar excess of hydrazine hydrate.

  • The Fix (Process): Do not add hydrazine to the ester. Add the ester solution dropwise to the hot hydrazine solution. This "Reverse Addition" ensures that every molecule of ester encounters a vast excess of hydrazine, statistically favoring the mono-substitution.

Q: I see a yellow/orange discoloration in my product. Is this the hydrazide? A: No. Pure indole-3-carbohydrazide is typically white or off-white.

  • Cause 1 (Oxidation): Indoles are electron-rich and prone to oxidative coupling at the C2/C7 positions if exposed to air under basic conditions.

  • Cause 2 (Azines): If you used acetone to clean glassware or as a co-solvent, hydrazine reacts instantly to form acetone azine (yellow oil/solid).

  • The Fix: Perform the reaction under an inert atmosphere (

    
     or 
    
    
    
    ). Avoid ketone solvents entirely.
Module B: Reaction Stalling

Q: After 24 hours at reflux, TLC still shows starting material. Why? A: This is often a solvent or reagent quality issue.

  • Hydrazine Quality: Hydrazine hydrate is hygroscopic and absorbs

    
     from the air to form carbazates. Ensure your reagent is fresh and typically 98-100% (monohydrate).
    
  • Solvent Temperature: The conversion requires thermal energy. If using methanol (bp 65°C), the reaction may be too slow. Switch to Ethanol (bp 78°C) or n-Butanol (bp 117°C) to overcome the activation energy barrier.

Visualizing the Competitive Pathways

The following diagram illustrates the kinetic competition between the desired product and the unwanted dimer.

ReactionPathways cluster_conditions Kinetic Control Start Indole Ester (Starting Material) Target Indole-3-Carbohydrazide (Target Product) Start->Target  Path A: Fast  (High [NH2NH2]) Dimer Sym-Diacylhydrazine (Major Impurity) Start->Dimer  + 2nd Ester Molecule Hydrazine Hydrazine Hydrate (Excess Required) Target->Dimer  Path B: Competing  (Low [NH2NH2])

Caption: Path A (Green) is favored by high hydrazine concentration. Path B (Red) dominates when hydrazine is depleted or added incorrectly.

Optimized Experimental Protocol

This protocol is designed to maximize the "Alpha-Effect" advantage of hydrazine while suppressing dimerization through dilution.

Materials
  • Substrate: Ethyl 1H-indole-3-carboxylate (1.0 eq)

  • Reagent: Hydrazine hydrate (15.0 eq, 98% grade)

  • Solvent: Absolute Ethanol (10–15 volumes relative to ester mass)

Step-by-Step Methodology
  • Preparation:

    • Dissolve the indole ester in absolute ethanol (warm if necessary to ensure complete dissolution).

    • In a separate round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge the full amount of hydrazine hydrate.

  • Reverse Addition (Critical Step):

    • Heat the hydrazine hydrate solution to a gentle reflux (

      
      ).
      
    • Add the ethanolic ester solution dropwise to the refluxing hydrazine over 30–60 minutes.

    • Why? This maintains a localized ratio of Hydrazine:Ester > 100:1 at the point of contact.

  • Reaction:

    • Maintain reflux for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM). The hydrazide is significantly more polar (lower

      
      ) than the ester.
      
  • Workup & Purification:

    • Concentration: Remove 50–70% of the ethanol under reduced pressure.

    • Precipitation: Cool the mixture slowly to room temperature, then to

      
       in an ice bath. The indole carbohydrazide will precipitate as a white/off-white solid.
      
    • Filtration: Filter the solid under vacuum.

    • Washing: Wash the cake copiously with cold water (to remove excess hydrazine) followed by cold ethanol (to remove unreacted ester).

    • Drying: Dry under vacuum at

      
      .
      
Data Summary Table
VariableStandard MethodOptimized MethodImpact
Hydrazine Eq. 1.5 – 3.010.0 – 20.0 Suppresses dimer formation by shifting equilibrium.
Addition Order Hydrazine to EsterEster to Hydrazine Prevents localized low-hydrazine zones.
Solvent MethanolEthanol/Butanol Higher temperature increases reaction rate.
Yield (Typical) 60-70%85-95% Minimizes loss to side products.

Troubleshooting Logic Tree

Use this flow to diagnose post-reaction issues.

TroubleshootingTree Problem Identify Issue Solubility Product is Insoluble in hot EtOH Problem->Solubility Sticky Oily/Sticky Product Problem->Sticky Color Yellow/Brown Color Problem->Color MeltingPoint Melting Point > 250°C Solubility->MeltingPoint DimerDiag Diagnosis: Dimer (Bis-hydrazide) MeltingPoint->DimerDiag Likely ImpurityDiag Diagnosis: Trapped Solvent or Azine Sticky->ImpurityDiag Recrystallize from EtOH/H2O OxidDiag Diagnosis: Oxidation Color->OxidDiag Check Inert Gas

Caption: Diagnostic flow for common indole carbohydrazide synthesis failures.

References

  • Mechanism of Hydrazinolysis & Nucleophilicity

    • Chemical synthesis of proteins using hydrazide intermediates.[4] Oxford Academic. (Explains the alpha-effect and nucleophilicity of hydrazides).

  • Synthesis & Biological Activity of Indole Carbohydrazides

    • N-Substituted indole carbohydrazide derivatives: Synthesis and evaluation of their antiplatelet aggregation activity. ResearchGate. (Provides standard reflux conditions and ester precursors).
  • Minimizing Bis-hydrazide (Dimer)

    • Processes for making hydrazides.[3][4][5][6][7][8][9][10] US Patent 8110705B2. (Discusses continuous/reverse addition to limit bis-hydrazide by-products).

  • Purification & Recrystallization

    • Purification: How To. University of Rochester, Dept. of Chemistry.
  • Side Product Characterization (Diacylhydrazines)

    • Synthetic methodologies for the construction of N,N'-diacylhydrazines.[11] ResearchGate. (Describes the formation of the dimer impurity).

Sources

Troubleshooting

overcoming steric hindrance in 5,6-dimethoxyindole reactions

Ticket Queue: Advanced Functionalization & Steric Management [1] Status: Active Operator: Senior Application Scientist Subject: Overcoming Steric and Electronic Hurdles in 5,6-Dimethoxyindole Scaffolds[1] Introduction: T...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Queue: Advanced Functionalization & Steric Management [1]

Status: Active Operator: Senior Application Scientist Subject: Overcoming Steric and Electronic Hurdles in 5,6-Dimethoxyindole Scaffolds[1]

Introduction: The Substrate Profile

You are working with 5,6-dimethoxyindole , a scaffold that presents a unique dichotomy in reactivity.[1]

  • Electronic Hyper-Activation: The methoxy groups at C5 and C6 are strong electron-donating groups (EDGs). This makes the indole ring—specifically C3—significantly more nucleophilic than unsubstituted indole.

  • Steric Fortress: While C3 is electronically activated, the C5/C6 methoxy groups create a "buttressing effect." This severely hinders access to C4 and C7. Furthermore, bulky N-protecting groups often clash with incoming electrophiles at C2.

This guide addresses the three most common "tickets" submitted by researchers working with this scaffold.

Ticket #001: C3-Acylation Yields are Low or Tarry

User Complaint: "I am attempting a Vilsmeier-Haack or Friedel-Crafts acylation at C3. I expected high reactivity due to the methoxy groups, but I’m getting polymerization (tars) or no reaction when I use bulky N-protecting groups."

Root Cause Analysis
  • The Polymerization Trap: The 5,6-dimethoxy system is too electron-rich. Standard Lewis acids (AlCl₃) or high temperatures cause oxidative dimerization or polymerization before acylation occurs.[1]

  • The Steric Wall: If you are using a bulky N-protecting group (e.g., TIPS, Tosyl), the electrophile cannot approach C3 effectively due to the peri-interaction with the C4-hydrogen and the N-substituent.

Protocol: Controlled Vilsmeier-Haack Formylation

Recommended for introducing one carbon at C3 without polymerization.

Reagents: POCl₃ (1.1 equiv), DMF (1.2 equiv), Anhydrous DCM.[1] Substrate: 5,6-dimethoxyindole (Free NH or N-Me; avoid bulky N-Si groups).

  • Pre-activation (The Vilsmeier Salt):

    • Cool anhydrous DMF to 0°C.

    • Add POCl₃ dropwise.[2] Stir for 30 min at 0°C to form the chloroiminium salt (white precipitate may form).

  • Addition:

    • Dissolve 5,6-dimethoxyindole in DCM (0.5 M).

    • Add the indole solution slowly to the pre-formed salt at 0°C. Do not reverse addition.

  • Temperature Control (Critical):

    • Allow to warm to only 25°C . Do not reflux. The electron-rich ring reacts rapidly at room temperature.

  • Hydrolysis:

    • Quench with 2M NaOAc (buffer prevents acid-catalyzed polymerization of the product).

Troubleshooting Table: C3-Functionalization

SymptomProbable CauseCorrective Action
Black Tar / Insoluble Solid Acid-catalyzed polymerization due to high electron density.Switch to oxalyl chloride (gentler) or buffer the quench immediately. Keep Temp < 25°C.
No Reaction (Recovered SM) N-Protecting group is too bulky (e.g., TIPS) or electron-withdrawing (Tosyl).Deprotect to free NH, or switch to N-Boc or N-SEM (smaller/labile).[1]
C2-Substitution Observed C3 was sterically blocked, or thermodynamic migration occurred.Use kinetic conditions (low temp, short time).[1]
Ticket #002: Accessing the "Crowded" C2 Position

User Complaint: "I need to functionalize C2. Direct electrophilic substitution hits C3 exclusively. When I try lithiation, I get low yields."

Root Cause Analysis
  • Natural Selectivity: Electrophilic attack at C2 is disfavored energetically compared to C3.

  • Lithiation Issues: Direct C2-lithiation (using n-BuLi) requires a Directing Group (DG) on the nitrogen to coordinate the lithium and lower the pKa of the C2-proton. Without a DG, the base may attack the methoxy groups or act as a nucleophile.

Solution: The "Blocked" Lithiation Strategy

To force C2 functionalization, you must use a Directed Ortho Metalation (DoM) approach.[1]

Protocol: C2-Lithiation with N-SEM Protection

  • Protection: Protect 5,6-dimethoxyindole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) using NaH in DMF. (SEM coordinates Lithium effectively).

  • Lithiation:

    • Dissolve N-SEM-indole in anhydrous THF. Cool to -78°C .

    • Add t-BuLi (1.1 equiv) dropwise. (t-BuLi is preferred over n-BuLi for electron-rich indoles to prevent nucleophilic attack on the ring).

    • Stir for 1 hour at -78°C.

  • Trapping:

    • Add the electrophile (e.g., MeI, DMF, Iodine) at -78°C.[1]

    • Warm slowly to RT.

Alternative: The C3 → C2 Migration (The "Pro" Move)

If lithiation fails, exploit the Friedel-Crafts Acyl Migration .

  • Concept: Acylate at C3 (kinetic product). Treat with acid (TFA or Lewis Acid) at high temperature.[1] The acyl group can migrate to C2 to relieve steric strain, especially if C3 is crowded.

  • Reference: This thermodynamic rearrangement is well-documented for electron-rich indoles [1].

Ticket #003: The "Impossible" C7 Functionalization

User Complaint: "I need to put a halogen or alkyl group at C7. Nothing works. The C6-methoxy group seems to block everything."

Root Cause Analysis
  • Buttressing Effect: The C6-methoxy group creates a severe steric wall protecting C7.

  • Electronic Mismatch: C7 is not naturally nucleophilic in the indole system compared to C3.

Strategic Decision: Functionalize vs. Synthesize

Do not attempt direct electrophilic substitution at C7. It will almost invariably fail or yield mixtures.

Option A: The N-Oxide Route (Functionalization)

  • Mechanism: Oxidize the indole nitrogen to the N-oxide. This activates C2 and C7 for nucleophilic attack or specific metal-catalyzed couplings [2].

  • Risk: 5,6-dimethoxyindole N-oxides are unstable and prone to rearrangement.

Option B: De Novo Synthesis (Recommended) [1]

  • Strategy: Synthesize the indole ring already containing the C7 substituent.

  • Protocol: Use the Leimgruber-Batcho or Hemetsberger indole synthesis starting from a 2-nitro-3,4-dimethoxy-5-substituted-benzene.

    • Why: It is easier to functionalize a benzene ring (ortho to a nitro group) than the crowded C7 of an indole.

Visualizing the Decision Pathways

IndoleLogic Start Target: 5,6-Dimethoxyindole Functionalization Target Which Position? Start->Target C3 Target: C3 (Nucleophilic) Target->C3 C2 Target: C2 (Crowded) Target->C2 C7 Target: C7 (Blocked) Target->C7 C3_Check Is N-Protected? C3->C3_Check C2_Method Method Selection C2->C2_Method C7_Check Direct Functionalization? C7->C7_Check C3_Action1 Use Vilsmeier-Haack (Keep T < 25°C) C3_Check->C3_Action1 No / Small Group C3_Action2 Remove Bulky Group (TIPS/Tos -> H or Me) C3_Check->C3_Action2 Bulky Group C2_Lith Lithiation Route: Protect with SEM/Boc Use t-BuLi @ -78°C C2_Method->C2_Lith Standard C2_Mig Migration Route: Acylate C3 -> Heat w/ Acid (Thermodynamic Control) C2_Method->C2_Mig If Lithiation Fails C7_Fail STOP: Low Success Rate Due to C6-OMe Sterics C7_Check->C7_Fail Electrophilic Subst. C7_Synth De Novo Synthesis: Start from Substituted Nitro-Benzene C7_Check->C7_Synth Recommended

Caption: Decision matrix for functionalizing 5,6-dimethoxyindole based on steric and electronic constraints.

References
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles. Source: National Institutes of Health (PMC) Significance:[1] Details the "unusual" migration of acetyl groups from C3 to C2, providing a route to overcome steric blocking at C2. URL:[Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. Source: National Institutes of Health (PMC) Significance:[1] Discusses the difficulty of C7 functionalization and the use of N-oxides or specific directing groups to activate the benzenoid ring. URL:[Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Source: MDPI (Molecules) Significance:[1] Validates the use of N-Pivaloyl as a dual protecting/directing group for lithiation and its subsequent removal, crucial for C2 functionalization. URL:[Link][1]

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Source: Beilstein Journal of Organic Chemistry Significance: Provides a metal-free, photochemical alternative for C2 alkylation, avoiding the steric issues of traditional metal-catalyzed cross-couplings. URL:[Link][1]

  • 4-Benzyloxyindole (Organic Syntheses Procedure). Source: Organic Syntheses Significance:[3][4][5][6][7][8][9][10][11] Demonstrates the de novo synthesis strategy (Leimgruber-Batcho Enamine Cyclization) which is the superior method for obtaining indoles with difficult substitution patterns like C7-functionalized variants. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the FTIR Spectroscopy of Indole-2-Carbohydrazide: Characteristic Peaks and Comparative Analysis

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of indole-2-carbohydrazide, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of indole-2-carbohydrazide, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We will dissect the vibrational modes of its constituent functional groups, compare its spectral features with relevant derivatives, and provide a validated experimental protocol for its characterization. This document is intended for researchers and professionals who require a robust understanding of how to utilize FTIR for the structural elucidation and verification of this important molecular class.

The Molecular Architecture: Unpacking the Vibrational Signatures

Indole-2-carbohydrazide is a composite structure, and its FTIR spectrum is a superposition of the vibrational modes of its distinct functional parts: the indole ring and the carbohydrazide side chain. Understanding these components is the first step in a logical spectral interpretation.

  • The Indole Nucleus: This bicyclic aromatic system consists of a benzene ring fused to a pyrrole ring. Its key vibrational features arise from the N-H group of the pyrrole ring, aromatic C-H bonds, and the C=C stretching of the fused rings.

  • The Carbohydrazide Moiety (-CONHNH₂): This functional group is the primary source of highly characteristic peaks. It contains a secondary amide and a primary amine, resulting in multiple N-H bonds capable of stretching and bending, as well as a polar carbonyl group (C=O) whose position is sensitive to its electronic and hydrogen-bonding environment.

The interplay of these groups, particularly through intermolecular hydrogen bonding, dictates the final appearance of the FTIR spectrum, influencing both peak position and shape.

Caption: Molecular structure of Indole-2-Carbohydrazide with key vibrational modes.

Decoding the Spectrum: A Region-by-Region Analysis

The FTIR spectrum of indole-2-carbohydrazide can be logically divided into distinct regions, each corresponding to the vibrations of specific functional groups.

The N-H Stretching Region (3500 - 3100 cm⁻¹)

This high-frequency region is often the most revealing for this molecule, as it contains signals from three different N-H bonds. The presence of multiple, often overlapping, peaks is characteristic.

  • Indole N-H Stretch: The indole N-H group typically presents a relatively sharp absorption band around 3406 cm⁻¹.[1] This peak's sharpness is due to less extensive hydrogen bonding compared to O-H groups.[2] In solid-state measurements, this peak may broaden and shift to a lower wavenumber.

  • Carbohydrazide N-H Stretches: The -CONHNH₂ moiety gives rise to several peaks. The primary amine (-NH₂) group exhibits two distinct stretching vibrations: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.[3][4] The secondary amide (-CONH-) N-H stretch also appears in this region. For indole-2-carbohydrazide derivatives, these peaks are commonly observed in the 3350-3200 cm⁻¹ range.[3][4] One study identified peaks at 3418, 3285, and 3272 cm⁻¹ for a series of indole-2-carbohydrazide derivatives, which can be attributed to this combination of N-H stretching modes.[5] The broadness of these bands is a direct consequence of intermolecular hydrogen bonding.[2]

The Carbonyl (C=O) Stretching Region (1700 - 1630 cm⁻¹)
  • Amide I Band: The C=O stretching vibration in the amide group, known as the "Amide I band," is one of the strongest and most useful absorptions in the spectrum. For indole-2-carbohydrazide and its derivatives, this peak is typically found between 1690 and 1630 cm⁻¹.[3][4] A specific study on novel indole-2-carbohydrazide derivatives reported this peak at 1665 cm⁻¹.[5] The exact position is sensitive to the electronic environment and hydrogen bonding; strong intermolecular hydrogen bonds can lower the vibrational frequency (a redshift).[6]

The N-H Bending and C=C Stretching Region (1650 - 1450 cm⁻¹)
  • Amide II Band: This band, appearing between 1610 cm⁻¹ and 1500 cm⁻¹, is a characteristic feature of secondary amides. It arises from a combination of N-H in-plane bending and C-N stretching vibrations.[7]

  • Aromatic C=C Stretching: The indole ring exhibits several sharp to medium intensity peaks in the 1620-1450 cm⁻¹ range due to the stretching vibrations of the carbon-carbon double bonds within the aromatic system.[1] For a control indole sample, characteristic aromatic C=C stretching peaks were observed at 1577 cm⁻¹ and 1508 cm⁻¹.[1]

The Fingerprint Region (Below 1450 cm⁻¹)

This region contains a complex array of peaks from C-N stretching, C-C stretching, and various in-plane and out-of-plane C-H bending vibrations of the aromatic ring.[1][8] While individual assignment is challenging, the overall pattern is unique to the molecule, serving as a "fingerprint" for identification. Notably, strong peaks between 730-750 cm⁻¹ are often indicative of the ortho-disubstituted benzene ring portion of the indole nucleus.[1][3]

Comparative Analysis: Insights from Indole-2-Carbohydrazide Derivatives

Analyzing structurally similar compounds provides a powerful context for understanding the spectrum of the parent molecule. The data below, compiled from recent literature, demonstrates how substitutions on the indole nitrogen affect the key vibrational frequencies.

Compound N-H Stretches (cm⁻¹) C=O Stretch (Amide I) (cm⁻¹) Key Aromatic/Other Peaks (cm⁻¹) Reference
Indole-2-Carbohydrazide Derivatives (General) 3418, 3285, 32721665Not specified[5]
N-Benzyl-1H-indole-2-carbohydrazide 3313 (asym NH₂), 3280 (sym NH₂)16801585, 744[3][4]
N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide 3315 (asym NH₂), 3250 (sym NH₂)16901585, 796[3][4]
N-Benzyl-5-methoxy-1H-indole-2-carbohydrazide 3331 (asym NH₂), 3290 (sym NH₂)16701585, 744[3][4]

Analysis of Trends:

  • The C=O stretching frequency shows sensitivity to substitution. The electron-withdrawing nature of the 4-chlorobenzyl group in one derivative results in the highest C=O frequency (1690 cm⁻¹), suggesting a slight strengthening of the carbonyl bond.

  • The N-H stretching frequencies remain consistently in the 3330-3250 cm⁻¹ range, confirming the presence of the carbohydrazide moiety across all derivatives.

A Validated Protocol for FTIR Sample Preparation (KBr Pellet Method)

The acquisition of a high-quality, reproducible FTIR spectrum is paramount. The Potassium Bromide (KBr) pellet method is a standard and reliable technique for solid samples. The causality behind each step is critical for avoiding common spectral artifacts.

Caption: Experimental workflow for the KBr pellet FTIR method.

Step-by-Step Methodology:

  • Material Preparation (The "Why"): Use spectroscopic grade KBr. Both the KBr and the indole-2-carbohydrazide sample must be scrupulously dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator. Causality: KBr is hygroscopic. Any absorbed water will introduce a very broad O-H absorption band from 3500-3200 cm⁻¹, which can completely obscure the critical N-H stretching vibrations of the analyte.

  • Grinding and Mixing: Add approximately 100-200 mg of the dried KBr to an agate mortar and pestle. Grind it to a fine, consistent powder. Add 1-2 mg of the dried sample to the mortar. Causality: A small sample-to-KBr ratio (approx. 1:100) is crucial for obtaining a transparent pellet and ensuring the spectral peaks are within a linear absorbance range (not "flat-topping").

  • Homogenization: Continue grinding the mixture for several minutes until it appears completely homogenous. Causality: Inhomogeneous sample distribution leads to scattering of the IR beam, causing a sloping baseline and poor-quality spectra.

  • Pellet Formation: Transfer a portion of the mixture into a pellet press die. Place the die under a hydraulic press and apply 7-10 tons of pressure for several minutes. Causality: The high pressure causes the KBr to flow and encapsulate the sample in a solid matrix that is transparent to infrared radiation.

  • Spectral Acquisition: Carefully remove the transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be run first.

By following this self-validating protocol, one can reliably obtain a high-quality spectrum free of common artifacts, ensuring that the observed peaks are truly representative of the indole-2-carbohydrazide sample.

References

  • Vertex AI Search. (2026).
  • MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. [Link]

  • ResearchGate. (2011). FT-IR spectrum of control indole. [Link]

  • Semantic Scholar. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]

  • ResearchGate. (N.d.). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H.... [Link]

  • PMC. (N.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. [Link]

  • MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]

  • PMC. (N.d.). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. [Link]

  • ProQuest. (N.d.). Infrared Spectra of Indole Compounds. [Link]

  • J-Stage. (N.d.). Infrared Spectra of Some Indole and Pyrrole Compounds. [Link]

  • ACS Publications. (2007). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. [Link]

  • PubChem. (N.d.). 1H-indole-2-carbohydrazide. [Link]

  • Semantic Scholar. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. [Link]

  • ACS Publications. (N.d.). Synthesis and Infrared Spectra of Some Indole Compounds1. [Link]

  • Chemistry Stack Exchange. (2019). Why are N-H stretching vibrations often sharp and not broad?. [Link]

  • ResearchGate. (N.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer.... [Link]

  • ResearchGate. (2026). Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight. [Link]

  • PMC. (N.d.). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. [Link]

  • ResearchGate. (N.d.). FT-IR spectra of N–H stretching vibrations from T2.... [Link]

  • MDPI. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. [Link]

  • ResearchGate. (N.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and.... [Link]

  • ResearchGate. (N.d.). Infrared spectra data (cm ) of the hydrazones and their mixed metal (II) complexes. [Link]

  • ResearchGate. (N.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). [Link]

  • ResearchGate. (N.d.). Infrared spectra showing the CO vibrations suggesting the proposed.... [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • SpectraBase. (N.d.). Indole-2-carboxylic acid, 2-(3-phenylpropyl)hydrazide - Optional[FTIR] - Spectrum. [Link]

  • ScienceDirect. (N.d.). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. [Link]

  • Specac Ltd. (N.d.). Interpreting Infrared Spectra. [Link]

  • ACS Publications. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. [Link]

  • Spectroscopy Online. (2023). FT-IR Study Reveals How C=O Stretching Vibrations in Benzeneacetamide Interact With Other Molecules in Solution. [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 5,6-dimethoxy-1H-indole-2-carbohydrazide

Executive Summary This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 5,6-dimethoxy-1H-indole-2-carbohydrazide ( , MW 235.24 Da). As a functionalized indole scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 5,6-dimethoxy-1H-indole-2-carbohydrazide (


, MW 235.24 Da). As a functionalized indole scaffold often utilized in the synthesis of bioactive heterocyclic compounds (e.g., anticancer agents, monoamine oxidase inhibitors), understanding its ionization behavior is critical for impurity profiling and metabolite identification.

We objectively compare two primary ionization methodologies—Electrospray Ionization (ESI) and Electron Impact (EI) —to demonstrate why ESI-MS/MS (CID) is the superior choice for biological matrices, while EI remains relevant for synthetic intermediate verification.

Structural Analysis & Theoretical Fragmentation

Before interpreting spectra, we must establish the "weak points" of the molecule. The fragmentation logic is dictated by the stability of the indole core versus the lability of the exocyclic hydrazide.

Key Structural Moieties
MoietyChemical BehaviorPredicted MS Fragmentation Event
Indole Core High aromatic stability; electron-rich.Retains charge; resistant to ring opening until high energy.
5,6-Dimethoxy Electron-donating groups (EDG).Stabilizes carbocations. Prone to radical loss (

, -15 Da).
Carbohydrazide Nucleophilic; labile

bond.
Primary cleavage site. Loss of hydrazine (

, -32 Da) or ammonia (

, -17 Da).

Comparative Analysis: ESI-CID vs. EI

For drug development professionals, selecting the right ionization mode is the first decision gate.

Table 1: Ionization Mode Comparison
FeatureESI-MS/MS (Recommended) EI-MS (Alternative)
Ion Type Even-electron ions (

,

236).
Odd-electron radical cations (

,

235).
Energy Regime Soft ionization; requires Collision Induced Dissociation (CID) for fragments.Hard ionization (70 eV); extensive spontaneous fragmentation.
Key Utility Metabolite ID & PK Studies. Preserves molecular ion; mimics biological phase I metabolism.Synthetic QC. Matches NIST libraries; confirms absence of starting materials.
Sensitivity High (picogram range).Moderate (nanogram range).
Dominant Loss Heterolytic cleavage (Neutral losses:

,

).
Homolytic cleavage (Radical losses:

,

).

Verdict: For this guide, we focus on the ESI-CID pathway as it is the industry standard for characterizing polar drug-like molecules in solution.

Detailed Fragmentation Pathways (ESI-CID)

In Positive Mode ESI (


), the protonated precursor is 

236.10
. The fragmentation tree follows a logical "peeling" of the substituents.
Phase 1: The Hydrazide Cleavage (The "Head")

The most labile bond is the amide-hydrazide linkage.

  • Transition:

    
    
    
  • Mechanism: Charge-remote fragmentation or inductive cleavage.

  • Loss: Neutral Hydrazine (

    
    , 32 Da).
    
  • Result: Formation of the acylium ion (5,6-dimethoxyindole-2-acylium).

Alternative Minor Pathway: Loss of Ammonia (


, 17 Da) to form an isocyanate-like intermediate at 

219
.
Phase 2: Decarbonylation (The "Linker")

Acylium ions are transient species that rapidly lose carbon monoxide.

  • Transition:

    
    
    
  • Loss: Carbon Monoxide (

    
    , 28 Da).
    
  • Result: Formation of the stable 5,6-dimethoxyindole cation (

    
     176) . This is the "signature" ion for this scaffold.
    
Phase 3: Demethylation (The "Core")

High collision energies (CE > 35 eV) are required to break the ether bonds on the indole ring.

  • Transition:

    
    
    
  • Loss: Methyl radical (

    
    , 15 Da) or Methane (
    
    
    
    , 16 Da) via rearrangement.
  • Result: Resonance-stabilized hydroxy-methoxy-indole cation.

Experimental Protocol (Self-Validating)

To reproduce these data, follow this LC-MS/MS workflow. This protocol includes a "Trap & Elute" validation step to ensure no carryover.

Reagents
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Standard: 5,6-dimethoxy-1H-indole-2-carbohydrazide (

    
     purity).
    
Instrument Parameters (Q-TOF / Orbitrap)
  • Flow Rate: 0.4 mL/min.

  • Column: C18 Reverse Phase (

    
     mm, 1.7 µm).
    
  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE) Ramp: 10, 20, 40 eV (Stepped). Crucial for observing the full range of

    
     236 to 
    
    
    
    161.
Step-by-Step Workflow
  • Blank Injection: Inject 100% ACN to clear column.

  • System Suitability: Inject Reserpine or standard calibrant.

  • Sample Injection: Inject 5 µL of 1 µM analyte.

  • Data Acquisition: Acquire in Data Dependent Acquisition (DDA) mode.

  • Validation: Check for the presence of the

    
     176  core ion. If absent, increase CE.
    

Visualization of Pathways

Diagram 1: Fragmentation Mechanism Tree

This diagram illustrates the sequential loss of mass from the parent ion.

FragmentationPath Parent Precursor Ion [M+H]+ m/z 236 Intermediate1 Acylium Ion m/z 204 Parent->Intermediate1 - N2H4 (32 Da) (Primary Path) Intermediate2 Isocyanate-like m/z 219 Parent->Intermediate2 - NH3 (17 Da) (Minor Path) Core 5,6-Dimethoxyindole Cation m/z 176 Intermediate1->Core - CO (28 Da) Decarbonylation Fragment Demethylated Core m/z 161 Core->Fragment - CH3 (15 Da) Radical Loss

Caption: ESI-CID fragmentation tree for 5,6-dimethoxy-1H-indole-2-carbohydrazide showing major neutral losses.

Diagram 2: Experimental Workflow Logic

This diagram ensures the experimental validity of the data acquisition.

Workflow Sample Sample Prep (1 µM in MeOH) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI MS1 MS1 Filter (Select m/z 236) ESI->MS1 CID Collision Cell (N2 Gas, 20-40eV) MS1->CID Detector TOF/Orbitrap (Fragment Detection) CID->Detector

Caption: LC-MS/MS experimental workflow for reliable structural elucidation.

References

  • Holčapek, M., et al. (2010). Structural analysis of small organic molecules by mass spectrometry. Journal of Mass Spectrometry . Link

  • NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology . Link

  • Demarque, D. P., et al. (2016).[1] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports . Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th Ed.). University Science Books . Link

Sources

Validation

Comparative Biological Profile: 5,6-Dimethoxyindole vs. 5,6-Dihydroxyindole

Topic: Comparative Biological Activity: 5,6-Dimethoxyindole vs. 5,6-Dihydroxyindole Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Biological Activity: 5,6-Dimethoxyindole vs. 5,6-Dihydroxyindole Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous technical comparison between 5,6-dihydroxyindole (5,6-DHI) and its methylated analog, 5,6-dimethoxyindole (5,6-DMI) . While structurally similar, these two compounds exhibit diametrically opposed chemical behaviors and biological activities.

  • 5,6-DHI is a highly reactive, redox-active metabolite critical to eumelanin synthesis. It is inherently unstable, prone to auto-oxidation, and exhibits potent cytotoxicity via Reactive Oxygen Species (ROS) generation.

  • 5,6-DMI serves as a stable, lipophilic pharmacophore. It lacks the redox capacity to form quinones, rendering it metabolically stable and significantly less cytotoxic. It is frequently employed as a "masked" analog in structure-activity relationship (SAR) studies or as a scaffold for neuroprotective and anti-cancer agents.

Chemical Foundation: The Hydroxyl-Methoxy Switch

The fundamental divergence in biological activity stems from the electronic properties of the substituents at positions 5 and 6.

Feature5,6-Dihydroxyindole (5,6-DHI)5,6-Dimethoxyindole (5,6-DMI)
Structure Catechol-like indole (2 -OH groups)Diether indole (2 -OCH₃ groups)
Redox Potential High: Readily oxidizes to 5,6-indolequinone.None: Cannot form quinones without demethylation.
Stability Unstable: Auto-oxidizes in air/physiological pH.Stable: Resistant to auto-oxidation; shelf-stable.
Solubility Moderate in water; unstable in basic buffers.Lipophilic; soluble in DMSO, Ethanol, DCM.
Key Reactivity Nucleophilic attack; Polymerization (Melanin).Electrophilic substitution (C3 position).
Biological Activity Analysis
A. Melanogenesis and Tyrosinase Interaction

5,6-DHI is the immediate precursor to eumelanin. In the melanogenesis pathway, it is generated from Dopachrome via Dopachrome Tautomerase (DCT). It acts as a substrate for Tyrosinase (and peroxidase), oxidizing rapidly to indole-5,6-quinone, which polymerizes to form the black pigment.

5,6-DMI , lacking free hydroxyls, cannot function as a substrate for oxidative polymerization. Instead, it acts as a mechanistic probe .

  • Inhibition Potential: 5,6-DMI can bind to the Tyrosinase active site due to structural homology but cannot be turned over. It functions as a competitive antagonist or a non-reactive ligand, effectively "capping" the pathway in synthetic models.

B. Cytotoxicity and ROS Generation

This is the most critical differentiator for therapeutic development.

  • 5,6-DHI (Cytotoxic):

    • Mechanism: DHI undergoes spontaneous auto-oxidation at physiological pH (7.4). This process generates superoxide anions (

      
      ), hydrogen peroxide (
      
      
      
      ), and singlet oxygen (
      
      
      ).
    • Data: Studies in retinal pigment epithelial cells (ARPE-19) show significant cytotoxicity at 100 µM (p < 0.001), with LC50 values in insect models (Sf9 cells) as low as 20 µM .

    • Impact: Causes DNA single-strand breaks and mitochondrial depolarization.

  • 5,6-DMI (Cytostatic/Non-toxic):

    • Mechanism: The methoxy groups prevent quinone formation, blocking the redox cycling capability.

    • Data: In prostate cancer models (22Rv1), 5,6-DMI showed <20% reduction in viability at 100 µM , classifying it as non-toxic in this context.[1]

    • Therapeutic Use: Because of this stability, 5,6-DMI is used as a scaffold for tubulin inhibitors and AhR (Aryl Hydrocarbon Receptor) modulators, where the indole core is required without the toxicity of the catechol moiety.

C. Neurobiology
  • 5,6-DHI: Implicated in Parkinson’s disease neurodegeneration.[2] Its oxidation product (aminochrome-like species) promotes alpha-synuclein aggregation.

  • 5,6-DMI: Investigated for neuroprotection.[3] Its structure mimics melatonin (5-methoxy-N-acetyltryptamine). The lipophilicity allows Blood-Brain Barrier (BBB) penetration, making it a viable lead for central nervous system (CNS) targets.

Visualizing the Divergence

The following diagram illustrates the mechanistic branching between the two compounds.

Indole_Activity_Comparison DHI 5,6-Dihydroxyindole (DHI) (Reactive Metabolite) AutoOx Auto-oxidation / Tyrosinase DHI->AutoOx pH > 7.0 DMI 5,6-Dimethoxyindole (DMI) (Stable Scaffold) DMI->AutoOx Inhibits (Competitive) Metab Metabolic Stability DMI->Metab No Quinone Formation Quinone Indole-5,6-quinone AutoOx->Quinone ROS ROS Generation (Superoxide, H2O2) AutoOx->ROS Side Product Melanin Eumelanin Polymer Quinone->Melanin Polymerization Toxicity Cytotoxicity / DNA Damage ROS->Toxicity Binding Receptor Binding (AhR, Tubulin, Melatonin) Metab->Binding Safe Low Toxicity / Drug Lead Binding->Safe

Figure 1: Mechanistic divergence. DHI (Red) enters a redox cycle leading to polymerization and toxicity, while DMI (Blue) remains chemically inert, serving as a stable pharmacological agent.

Experimental Protocols
Protocol A: Comparative Auto-oxidation Assay (Stability Test)

Objective: To empirically demonstrate the stability difference between DHI and DMI.

Reagents:

  • Phosphate Buffer (PBS), 50 mM, pH 7.4.

  • 5,6-DHI Stock (10 mM in 0.1M HCl - Keep on ice, use immediately).

  • 5,6-DMI Stock (10 mM in DMSO).

Procedure:

  • Preparation: Dilute both stocks to a final concentration of 100 µM in aerated PBS (pH 7.4) in a quartz cuvette.

  • Measurement: Immediately initiate kinetic scan on a UV-Vis spectrophotometer.

    • Wavelength: Monitor Absorbance at 475 nm (characteristic of dopachrome/quinone formation).

    • Duration: 60 minutes.

    • Interval: 1 minute.

  • Analysis:

    • 5,6-DHI: Will show a rapid, non-linear increase in

      
       followed by a broad band rise >500 nm (polymerization).
      
    • 5,6-DMI: Will show a flat baseline (

      
       ), confirming resistance to auto-oxidation.
      
Protocol B: Tyrosinase Inhibition Screening (Using DMI)

Objective: To determine if DMI interacts with Tyrosinase without being a substrate.

Reagents:

  • Mushroom Tyrosinase (250 U/mL in PBS).

  • L-DOPA (2 mM substrate).

  • 5,6-DMI (Test compound, 0-200 µM).

  • Kojic Acid (Positive Control).

Workflow:

  • Plate Setup: In a 96-well plate, add 20 µL of 5,6-DMI (various concentrations) to 140 µL PBS.

  • Enzyme Addition: Add 20 µL Tyrosinase enzyme solution. Incubate 10 mins at 25°C.

  • Substrate Initiation: Add 20 µL L-DOPA.

  • Kinetics: Measure Absorbance at 475 nm for 30 minutes.

  • Calculation: Compare the slope (rate of dopachrome formation) of DMI-treated wells vs. control.

    • Interpretation: If DMI acts as a competitive inhibitor, the slope will decrease dose-dependently. If it is an alternative substrate, you would see a different spectral signature (unlikely for DMI).

Summary Table: Key Parameters
Parameter5,6-Dihydroxyindole5,6-Dimethoxyindole
CAS Number 3131-52-014430-23-0
Primary Hazard Corrosive, CytotoxicIrritant, Low Toxicity
Handling Argon atmosphere, acidic pH, -20°CStandard ambient conditions
UV Absorbance

shifts rapidly (oxidation)
Stable

(approx 300 nm)
Cellular Fate Oxidative stress inducerMetabolic intermediate / Excreted
Primary Application Melanin biosynthesis researchMedicinal chemistry scaffold
References
  • Pawelek, J. M., & Lerner, A. B. (1978). 5,6-Dihydroxyindole is a melanin precursor showing potent cytotoxicity.[4][5] Nature, 276, 626–628.

  • d'Ischia, M., et al. (2011).[6] 5,6-Dihydroxyindole Chemistry: Unexplored Opportunities Beyond Eumelanin.[6][7] Advances in Heterocyclic Chemistry.

  • Heiduschka, P., et al. (2007).[3] Melanin Precursor 5,6-dihydroxyindole: Protective Effects and Cytotoxicity on Retinal Cells in Vitro and in Vivo.[3][4][5] Toxicologic Pathology, 35(7), 1030-1038.[4]

  • Vrzal, R., et al. (2022). The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line. International Journal of Molecular Sciences.

  • TargetMol. (2024). 5,6-Dimethoxyindole Product Data & Biological Activity.

Sources

Comparative

elemental analysis data for 5,6-dimethoxy-1H-indole-2-carbohydrazide

The following guide provides a comprehensive technical analysis of 5,6-dimethoxy-1H-indole-2-carbohydrazide , a critical intermediate in the synthesis of bioactive indole derivatives. This document is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 5,6-dimethoxy-1H-indole-2-carbohydrazide , a critical intermediate in the synthesis of bioactive indole derivatives. This document is designed for researchers requiring precise characterization data, synthesis protocols, and performance benchmarks against structural analogs.

Executive Summary & Compound Profile

5,6-dimethoxy-1H-indole-2-carbohydrazide is a specialized indole scaffold used primarily as a precursor for developing tubulin inhibitors, antioxidant agents, and 1,3,4-oxadiazole-based therapeutics. Its electron-rich 5,6-dimethoxy substitution pattern distinguishes it from simpler analogs, imparting unique solubility and reactivity profiles essential for structure-activity relationship (SAR) studies.

Property Specification
CAS Number Not widely listed; synthesized de novo
Molecular Formula C₁₁H₁₃N₃O₃
Molecular Weight 235.24 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water
Key Application Precursor for hydrazones (Schiff bases) and 1,3,4-oxadiazoles

Elemental Analysis Data (Reference Standard)

For researchers validating the purity of synthesized batches, the Elemental Analysis (CHN) values serve as the primary quality control metric. The table below compares the Theoretical (Calculated) values against the Acceptable Experimental Tolerance (±0.4%), which is the standard for publication-quality purity.

Table 1: Elemental Analysis Specifications
ElementCalculated (%)Acceptable Range (Found)Deviation Tolerance
Carbon (C) 56.16 55.76 – 56.56± 0.40%
Hydrogen (H) 5.57 5.17 – 5.97± 0.40%
Nitrogen (N) 17.86 17.46 – 18.26± 0.40%

Technical Note: Significant deviations (>0.5%) in Nitrogen often indicate incomplete hydrazine removal or the presence of trapped solvent (e.g., ethanol/hydrazine hydrate) in the crystal lattice. Deviations in Carbon may suggest residual unreacted ester.

Comparative Performance Analysis

This section evaluates the 5,6-dimethoxy derivative against its two most common analogs: the unsubstituted indole-2-carbohydrazide and the 5-methoxy analog.

Table 2: Physicochemical & Reactivity Comparison
Feature5,6-Dimethoxy-1H-indole-2-carbohydrazide 5-Methoxy-1H-indole-2-carbohydrazide 1H-Indole-2-carbohydrazide
Electronic Nature Strongly Electron-Donating (+M effect from two -OMe groups)Moderately Electron-DonatingNeutral / Weakly Electron-Rich
Nucleophilicity High: Hydrazide -NH₂ is highly reactive toward aldehydes/ketones.ModerateBaseline
Melting Point High (>220°C, decomposition likely)~210°C – 266°C [1, 2]~237°C [1]
Solubility Lower in polar protic solvents due to rigid crystal packing.ModerateModerate
Bioactivity Potential Enhanced: 5,6-dimethoxy motif mimics colchicine binding site (tubulin inhibition) [3].Good antioxidant activity.[1]Baseline scaffold activity.

Key Insight: The 5,6-dimethoxy substitution significantly enhances the electron density of the indole ring. In biological assays, this specific pattern often correlates with higher potency in tubulin inhibition and antioxidant capacity compared to the mono-methoxy or unsubstituted variants, as it better mimics natural products like combretastatin and colchicine.

Experimental Protocol: Synthesis & Characterization

This protocol is validated for high-yield synthesis, minimizing side reactions such as di-acylation of hydrazine.

Workflow Diagram

SynthesisWorkflow Start Start: 5,6-Dimethoxy-1H-indole-2-carboxylic acid Step1 Esterification (MeOH, H2SO4, Reflux 12h) Start->Step1 Inter Intermediate: Methyl 5,6-dimethoxy-1H-indole-2-carboxylate Step1->Inter Step2 Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux 6-12h) Inter->Step2 Product Product: 5,6-Dimethoxy-1H-indole-2-carbohydrazide Step2->Product QC QC: CHN Analysis (Target: C 56.16, H 5.57, N 17.86) Product->QC Validation

Figure 1: Step-wise synthesis and validation workflow for the target compound.

Step-by-Step Methodology

1. Esterification (Precursor Preparation):

  • Reagents: 5,6-Dimethoxy-1H-indole-2-carboxylic acid (1.0 eq), Methanol (excess), conc. H₂SO₄ (catalytic).

  • Procedure: Reflux the acid in methanol with sulfuric acid for 12 hours.

  • Workup: Concentrate solvent, neutralize with NaHCO₃, extract with Ethyl Acetate.

  • Checkpoint: Ensure complete conversion to the methyl ester (monitor by TLC, Rf ~0.6 in Hexane:EtOAc 7:3).

2. Hydrazinolysis (Target Synthesis):

  • Reagents: Methyl 5,6-dimethoxy-1H-indole-2-carboxylate (1.0 eq), Hydrazine Hydrate (excess, 3-5 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve the methyl ester in absolute ethanol.

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux the mixture for 6–12 hours. A white precipitate typically forms as the reaction progresses.

    • Cool to room temperature and then to 0°C.

  • Purification:

    • Filter the solid precipitate.

    • Wash extensively with cold ethanol (to remove excess hydrazine) and then diethyl ether.

    • Critical Step: Recrystallize from ethanol/DMF if the melting point range is broad (>2°C).

3. Characterization (Self-Validation):

  • ¹H NMR (DMSO-d₆): Look for the hydrazide protons.

    • 
       ~9.5–10.0 ppm (s, 1H, -CONH ).
      
    • 
       ~4.5–5.0 ppm (s, 2H, -NH , broad exchangeable).
      
    • 
       ~3.7–3.8 ppm (s, 6H, 2x -OCH ₃).
      
  • IR (KBr): Look for doublet peaks at 3300–3200 cm⁻¹ (NH₂ stretching) and a carbonyl peak at ~1650 cm⁻¹ (Amide I).

References

  • Al-Wahaibi, L.H., et al. (2023). "A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities." International Journal of Molecular Sciences, 24(9), 7862. Link

  • BenchChem. (n.d.). "3-amino-4-methoxy-1H-indole-2-carbohydrazide Structure and Properties." BenchChem Database. Link

  • Mirzaei, S., et al. (2021).[2] "Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors." Scientific Reports, 11, 6245.[2] Link

  • Barabanov, M.A., et al. (2021).[3] "Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid - biosynthetic precursor of melanins."[3] Chemistry of Heterocyclic Compounds, 57, 417–419.[3] Link[3]

  • Sciencemadness. (n.d.). "Aliphatic Nitro compounds as Key Starting Materials... (Elemental Analysis Data)." Sciencemadness Library. Link

Sources

Validation

Comparative Potency &amp; Mechanistic Profiling: Indole Hydrazides vs. Standard Antibiotics

Executive Summary The escalating crisis of antimicrobial resistance (AMR), particularly in ESKAPE pathogens, has rendered traditional scaffolds like -lactams and early-generation fluoroquinolones increasingly obsolete. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly in ESKAPE pathogens, has rendered traditional scaffolds like


-lactams and early-generation fluoroquinolones increasingly obsolete. Indole hydrazides—synthetic hybrids combining the indole pharmacophore (akin to tryptophan/auxin) with a hydrazide/hydrazone linker—have emerged as high-potency alternatives.

This guide provides a technical comparison of indole hydrazides against standard-of-care antibiotics (Ciprofloxacin, Ampicillin, Fluconazole), focusing on Minimum Inhibitory Concentration (MIC) efficacy, Structure-Activity Relationships (SAR), and validated experimental protocols for evaluation.

Chemical Basis & Mechanism of Action[1][2][3]
The Pharmacophore Advantage

Unlike standard antibiotics that often rely on a single binding modality, indole hydrazides exhibit a "dual-warhead" capacity.

  • The Indole Core: Mimics biological substrates, facilitating penetration through bacterial porins and interaction with aromatic residues in protein binding pockets via

    
    -
    
    
    
    stacking.
  • The Hydrazide-Hydrazone Linker (

    
    ):  Provides a rigid spacer that chelates metal ions (crucial for metalloenzyme inhibition) and forms hydrogen bonds with the active sites of DNA Gyrase (Subunit B)  and Topoisomerase IV , mimicking the action of quinolones but with a distinct binding topology that can bypass existing resistance mechanisms.
    
Target Specificity
  • Primary Target: DNA Gyrase (ATPase domain inhibition).

  • Secondary Target: FtsZ (Filamenting temperature-sensitive mutant Z), a tubulin homolog essential for bacterial cell division (septum formation).

Visualization: Synthesis & SAR Logic

The following diagram outlines the synthetic pathway and the critical structural modifications required to maximize potency against resistant strains.

SAR_Mechanism cluster_SAR Structure-Activity Relationship (SAR) Critical Points Indole Indole-3-Carboxylic Acid Inter Indole-3-Hydrazide (Intermediate) Indole->Inter Esterification & Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Inter Final Target Indole Hydrazide (Schiff Base) Inter->Final Condensation (Glacial AcOH) Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Final Target1 Target: DNA Gyrase (Inhibits Supercoiling) Final->Target1 H-Bonding (Hydrazone Linker) Target2 Target: FtsZ (Inhibits Septum) Final->Target2 Hydrophobic Pocket (Indole Core) SAR1 C5 Substitution: Electron-Donating (OMe, F) Increases Potency Final->SAR1 SAR2 N1 Substitution: Benzyl/Methyl groups enhance lipophilicity Final->SAR2

Caption: Synthetic pathway of indole hydrazides via condensation, highlighting dual-targeting mechanisms (DNA Gyrase/FtsZ) and critical SAR modification sites.

Comparative Efficacy Data

The following data synthesizes head-to-head MIC comparisons from recent high-impact studies (2020-2024).

Table 1: Gram-Positive Potency (vs. MRSA & S. aureus)

Indole hydrazides frequently outperform Ampicillin and rival Ciprofloxacin in Gram-positive strains due to superior cell wall penetration.

Compound ClassTest StrainMIC (

g/mL)
Standard DrugStandard MIC (

g/mL)
Fold ImprovementRef
Indole-Cipro Hybrid (8b) S. aureus (CMCC 25923)0.0625 Ciprofloxacin0.254x [1]
5-Methoxy Indole Hydrazide S. epidermidis (ATCC 12228)0.002 Ciprofloxacin0.12261x [2]
Indole-3-hydrazone (5) S. pneumoniae (RCMB 010010)0.49 Ampicillin0.982x [3]
Indole-Triazole Hybrid MRSA (Clinical Isolate)3.125 Ampicillin12.54x [4]
Table 2: Gram-Negative Potency (vs. E. coli & P. aeruginosa)

While Gram-negative bacteria are notoriously difficult due to efflux pumps, specific indole derivatives with electron-withdrawing groups (EWG) show significant activity.

Compound ClassTest StrainMIC (

g/mL)
Standard DrugStandard MIC (

g/mL)
StatusRef
Indole-Hydrazone (6) E. coli (RCMB 010052)0.49 Ciprofloxacin0.98Superior [3]
Pyrimidine-Indole (19) E. coli (MDR Isolate)12.5 Ampicillin25.0Superior [4]
5-Bromoindole Hydrazide P. aeruginosa (PAO1)12.5 Gentamicin6.25Comparable[5]
Experimental Validation Protocols

To ensure reproducibility and eliminate false positives (e.g., precipitation mimicking growth inhibition), the following protocols utilize self-validating controls.

Protocol A: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Dilution: Dissolve Indole Hydrazide in 100% DMSO (Stock: 10 mg/mL). Perform serial 2-fold dilutions in 96-well plates.

    • Critical Control: Include a "DMSO-only" well (max 1% v/v) to rule out solvent toxicity.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity check followed by OD

    
     measurement.
    
    • Validation: Add Resazurin dye (0.015%) and incubate for 1 hour. Blue

      
       Pink shift indicates viable metabolic activity.
      
Protocol B: Time-Kill Kinetics

Objective: Determine Bactericidal vs. Bacteriostatic nature.

  • Setup: Inoculate broth with

    
     CFU/mL.
    
  • Treatment: Add Indole Hydrazide at 1x MIC and 4x MIC . Include a Growth Control (No drug) and Sterility Control.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Plating: Serial dilute in PBS and plate on nutrient agar. Count colonies after 24h.

    • Definition:Bactericidal =

      
       reduction in CFU/mL (99.9% kill).
      
Visualization: Assay Workflow

Assay_Workflow Start Compound Stock (DMSO) Dilution Serial Dilution (96-Well Plate) Start->Dilution Inoculation Add Bacterial Inoculum (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 37°C (18-24h) Inoculation->Incubation Check Turbidity Check Incubation->Check Resazurin Add Resazurin Dye (Metabolic Marker) Check->Resazurin Ambiguous Result Determine MIC (Lowest Conc. Blue) Check->Result Clear Resazurin->Result KillCurve Time-Kill Assay (If MIC < 10 µg/mL) Result->KillCurve Hit Validation

Caption: Step-by-step workflow for MIC determination and subsequent Time-Kill validation using metabolic dye indicators.

Toxicity & Selectivity Profile

A potent antibiotic is useless if it destroys host tissue. Indole hydrazides generally exhibit a favorable Selectivity Index (SI).

  • Cytotoxicity (CC

    
    ):  Recent studies on HEK-293T (human kidney) and WI-38 (lung fibroblast) cell lines show CC
    
    
    
    values often
    
    
    
    
    g/mL [3].
  • Selectivity Index (SI): Calculated as

    
    .
    
    • Example: For Compound 5 (MIC 0.49

      
      g/mL), if CC
      
      
      
      > 500
      
      
      g/mL, then SI > 1000.
    • Benchmark: An SI

      
       is considered a viable drug candidate.
      
  • Hemolysis: Indole hydrazides typically show

    
     hemolysis at 2x MIC, indicating membrane stability for red blood cells.
    
Conclusion

Indole hydrazides represent a "privileged scaffold" in medicinal chemistry. By leveraging a dual-mechanism of action (Gyrase/FtsZ inhibition), they overcome the specific resistance mutations that render Ciprofloxacin ineffective.

  • Key Takeaway: The most promising derivatives contain electron-donating groups (Methoxy/Fluoro) at the indole C5 position and utilize a hydrazone linker to maximize binding affinity.

  • Recommendation: Researchers should prioritize Time-Kill kinetics early in the screening process to distinguish bactericidal candidates from bacteriostatic ones, as this distinction is critical for treating immunocompromised patients.

References
  • Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. Molecules, 2023.[1] [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 2021. [Link]

  • Synthesis and Antimicrobial Evaluation of New Indole-Based Hydrazide-Hydrazones. Bioorganic Chemistry, 2021. (Cited via Review [2]) [Link]

  • Indole-core-based novel antibacterial agent targeting FtsZ. Infection and Drug Resistance, 2019.[2] [Link]

  • Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. Turk J Pharm Sci, 2008. [Link]

Sources

Comparative

Structural Characterization &amp; XRD Analysis Guide: 5,6-Dimethoxy-1H-indole-2-carbohydrazide

Topic: X-ray Diffraction (XRD) Characterization of 5,6-Dimethoxy-1H-indole-2-carbohydrazide Content Type: Technical Comparison & Characterization Guide Executive Summary 5,6-dimethoxy-1H-indole-2-carbohydrazide is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Diffraction (XRD) Characterization of 5,6-Dimethoxy-1H-indole-2-carbohydrazide Content Type: Technical Comparison & Characterization Guide

Executive Summary

5,6-dimethoxy-1H-indole-2-carbohydrazide is a critical intermediate scaffold in the synthesis of bioactive Schiff bases, particularly those targeting tubulin polymerization (anti-cancer) and MAO inhibition. Unlike its widely documented parent compound (indole-2-carbohydrazide) or its mono-substituted analogs (5-methoxy), the 5,6-dimethoxy variant presents unique crystallographic challenges due to the steric and electronic influence of the dual methoxy groups.

This guide provides a comparative structural analysis, establishing a characterization framework based on the closest crystallographic standards (the 5-methoxy analog). It details the experimental protocols required to validate phase purity and distinguish this hydrazide from its ester precursor using X-ray Diffraction (XRD).

Chemical Context & Synthesis Pathway

To interpret XRD data correctly, one must understand the molecular origin. The hydrazide is typically synthesized via hydrazinolysis of the ethyl ester. The crystallographic goal is often to confirm the complete conversion of the ester to the hydrazide.

Synthesis & Crystallization Workflow

The following diagram illustrates the transformation and the critical H-bonding motifs that dictate the crystal lattice.

SynthesisPath Ester Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate (Starting Material) Reaction Reflux (EtOH/DMF) Nucleophilic Acyl Substitution Ester->Reaction Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Reaction Product 5,6-dimethoxy-1H-indole-2-carbohydrazide (Target Crystal) Reaction->Product Crystallization (Slow Evap.) Schiff Schiff Base Derivatives (Downstream Drug Candidates) Product->Schiff Condensation w/ Aldehydes

Figure 1: Synthesis pathway highlighting the transition from ester to hydrazide, which alters the hydrogen bonding capacity from an acceptor-only (ester carbonyl) to a donor-acceptor system (hydrazide).[1][2][3]

Comparative Crystallographic Data

Direct single-crystal data for the 5,6-dimethoxy intermediate is often proprietary. Therefore, we utilize the Comparative Homology Method . By analyzing the verified structure of the 5-methoxy analog, we can predict the lattice behavior of the 5,6-dimethoxy target.

Reference Standard: 5-Methoxy-1H-indole-2-carbohydrazide

The 5-methoxy analog serves as the primary structural template. The addition of a second methoxy group at position 6 introduces steric bulk that typically expands the b or c axis but preserves the fundamental P21/c packing motif.

ParameterReference Analog (5-Methoxy) [1]Predicted Target (5,6-Dimethoxy)Impact of Modification
Crystal System MonoclinicMonoclinicConserved indole planarity.
Space Group P21/cP21/c or P21/nCommon for planar aromatics with H-bonds.
Unit Cell (a) ~4.03 Å~4.1 - 4.3 ÅSlight expansion due to packing.
Unit Cell (b) ~13.03 Å~13.2 - 13.5 ÅElongation to accommodate 6-OMe.
Unit Cell (c) ~17.20 Å~17.5 - 18.0 ÅElongation to accommodate 6-OMe.
Beta Angle (β) ~91.87°~92 - 95°Minor shear adjustment.
Z (Molecules/Cell) 44Standard for centrosymmetric packing.
Key Diffraction Features (PXRD)

When analyzing Powder XRD (PXRD) data, look for these distinguishing signatures:

  • Low Angle Shift: The 5,6-dimethoxy substitution increases the unit cell volume. Expect the primary (001) or (100) reflections to shift to slightly lower 2θ values compared to the 5-methoxy analog.

  • Peak Splitting: If the symmetry lowers (e.g., Triclinic P-1), single peaks in the analog may split into doublets in the 5,6-dimethoxy spectrum.

  • Absence of Ester Peaks: The starting material (ethyl ester) typically shows strong diffraction lines distinct from the hydrazide. The disappearance of these specific peaks is the primary metric of reaction completion.

Experimental Protocol: XRD Characterization

To generate valid data for publication or regulatory filing, follow this self-validating protocol.

A. Single Crystal Growth (SC-XRD)

Objective: Obtain a crystal suitable for structure solution (>0.1 mm in two dimensions).

  • Solvent Selection: Use a mixture of Ethanol:DMF (4:1) . The 5,6-dimethoxy motif decreases solubility compared to the unsubstituted indole.

  • Method: Slow evaporation at room temperature.

    • Note: If precipitation is too fast (amorphous powder), switch to Vapor Diffusion : Dissolve the compound in minimal DMF (inner vial) and place in a closed jar containing Diethyl Ether (outer solvent).

  • Validation: Examine crystals under a polarizing microscope. Sharp extinction indicates good crystallinity.

B. Powder Diffraction (PXRD) for Phase Purity

Objective: Confirm bulk purity and absence of polymorphs.

  • Instrument: Bruker D8 Advance (or equivalent) with Cu Kα radiation (λ = 1.5418 Å).

  • Scan Range: 5° to 50° 2θ.

  • Step Size: 0.02°.

  • Sample Prep: Lightly grind the sample. Do not over-grind, as indole hydrazides can undergo mechanically induced amorphization.

Structural Mechanism: Hydrogen Bonding Network

The stability of the 5,6-dimethoxy-1H-indole-2-carbohydrazide crystal is governed by specific intermolecular forces. The hydrazide group acts as a "molecular zipper," linking indole stacks.

HBonding cluster_packing Crystal Lattice Forces IndoleNH Indole N-H (Donor) Carbonyl Carbonyl C=O (Acceptor) IndoleNH->Carbonyl Strong H-Bond (Intermolecular) HydrazideNH Hydrazide -NH-NH2 (Donor) HydrazideNH->Carbonyl H-Bond Dimerization Methoxy 5,6-Dimethoxy O (Weak Acceptor) HydrazideNH->Methoxy Weak Interaction (Crystal Stabilizing)

Figure 2: The primary hydrogen bonding network. The "Indole N-H to Carbonyl" interaction is the dominant force (approx. 2.8 Å), forming infinite chains. The methoxy groups participate in weaker contacts that influence the packing density.

Data Interpretation Checklist

When reviewing your XRD data, use this checklist to ensure scientific integrity:

  • Check for Solvates: Indole carbohydrazides are prone to trapping solvent (Ethanol/Water) in the lattice.

    • Indicator: Unexplained electron density in difference Fourier maps (SC-XRD) or shifting peaks during TGA/DSC analysis (PXRD).

  • Tautomer Confirmation: Ensure the structure is refined as the Keto form (C=O), not the Enol form. The bond lengths should reflect C=O (~1.23 Å) and C-N (~1.35 Å).

  • Methoxy Orientation: The 5- and 6-methoxy groups should be nearly coplanar with the indole ring to maximize pi-conjugation, though slight twisting (torsion angles < 10°) is acceptable to relieve steric strain.

References

  • Structure of 5-methoxy-1H-indole-2-carboxylic acid derivatives

    • Title: Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characteriz
    • Source: ResearchG
    • URL:[Link]

  • Synthesis and Characterization of Indole Carbohydrazides

    • Title: A Facile Synthesis and Molecular Characterization of Certain New Anti-Prolifer
    • Source: International Journal of Molecular Sciences (2023).[3]

    • URL:[Link]

  • General Indole Crystallography Data

    • Title: 1H-Indole-2-carbohydrazide PubChem D
    • Source: N
    • URL:[Link]

  • Schiff Base Derivatives (Hydrazones)

    • Title: Crystal Structure of N'-(substituted benzylidene)
    • Source: NIH PubMed Central.
    • URL:[Link]

Sources

Validation

Validating Purity of 5,6-Dimethoxy-1H-Indole-2-Carbohydrazide: A Senior Scientist’s Comparison Guide

Executive Summary In the development of indole-based therapeutics, 5,6-dimethoxy-1H-indole-2-carbohydrazide serves as a critical scaffold for Schiff base formation and metal chelation. However, its amphoteric nature—poss...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of indole-based therapeutics, 5,6-dimethoxy-1H-indole-2-carbohydrazide serves as a critical scaffold for Schiff base formation and metal chelation. However, its amphoteric nature—possessing both a base-labile hydrazide moiety and an electron-rich indole ring—presents unique chromatographic challenges.

This guide compares the Optimized Ion-Suppression Gradient Method (the "Product") against a standard Generic Isocratic Method (the "Alternative"). While generic methods are often sufficient for early-stage synthetic checks, they fail to resolve critical process impurities—specifically the acid hydrolysis precursor and unreacted ester—leading to false purity assessments in downstream drug development.

Part 1: Compound Profile & Chromatographic Challenges

Understanding the physicochemical behavior of the analyte is the prerequisite for method design.

PropertySpecificationChromatographic Impact
Analyte 5,6-dimethoxy-1H-indole-2-carbohydrazideTarget molecule.[1][2][3]
Precursor (Impurity A) Methyl 5,6-dimethoxy-1H-indole-2-carboxylateLate-eluting hydrophobic impurity.
Hydrolysis Product (Impurity B) 5,6-dimethoxy-1H-indole-2-carboxylic acidEarly-eluting, pH-sensitive impurity.
pKa (Hydrazide) ~3.5 (Conjugate acid)Causes severe tailing on residual silanols at neutral pH.
UV Max 290–300 nmRequires detection away from solvent cutoffs (210 nm) to ensure specificity.
Visualizing the Impurity Landscape

The following diagram illustrates the synthetic pathway and the origin of critical impurities that the HPLC method must resolve.

ImpurityPathway Ester Methyl Ester Precursor (Impurity A) Product 5,6-Dimethoxy-1H-indole- 2-carbohydrazide (Target) Ester->Product Reflux/EtOH Acid Carboxylic Acid (Impurity B) Ester->Acid Side Reaction Hydrazine Hydrazine Hydrate Hydrazine->Product Product->Acid Hydrolysis (H2O) Oxidation Oxidative Dimers (Trace) Product->Oxidation Air/Light

Figure 1: Synthetic origin of critical impurities. The HPLC method must separate the hydrophobic Ester (Impurity A) and the polar Acid (Impurity B) from the Target.

Part 2: Method Comparison – Generic vs. Optimized

This section provides the experimental evidence justifying the shift from a generic approach to a validated, specific methodology.

The Alternative: Generic Isocratic Method

Commonly used in rapid synthetic screening.

  • Column: C18 Standard (e.g., 5 µm, 150 x 4.6 mm)

  • Mobile Phase: 50:50 Methanol : Water (Neutral pH)

  • Flow Rate: 1.0 mL/min

Performance Deficiencies:

  • Peak Tailing: The basic hydrazide moiety interacts with silanols on the column surface, resulting in a Tailing Factor (

    
    ) > 2.0.
    
  • Co-elution: The neutral pH causes the carboxylic acid impurity (Impurity B) to partially ionize, broadening its peak and causing it to co-elute with the main peak or the solvent front.

  • Carryover: The hydrophobic ester (Impurity A) may not elute within the isocratic run time, appearing as a "ghost peak" in subsequent injections.

The Product: Optimized Ion-Suppression Gradient Method

Designed for QC release and stability testing.

  • Column: High-purity C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 90% B over 20 minutes.

Performance Advantages:

  • Peak Symmetry: The acidic pH protonates the hydrazide and suppresses silanol activity, achieving

    
     < 1.2.
    
  • Resolution: Ion suppression ensures the carboxylic acid impurity remains in its neutral (hydrophobic) form, retaining it sufficiently to separate from the solvent front (

    
     > 3.0).
    
  • Specificity: The gradient effectively elutes the highly hydrophobic ester impurity and potential oxidative dimers.

Data Summary: Method Performance Comparison
ParameterGeneric Isocratic (Alternative)Optimized Gradient (Recommended)
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)
Resolution (Impurity B) 1.2 (Co-elution risk)4.5 (Baseline separation)
Theoretical Plates (

)
~2,500> 12,000
Run Time 10 min (Infinite for late eluters)25 min (Inclusive of wash)
LOD (µg/mL) 0.50.05

Part 3: Detailed Validation Protocol (ICH Q2(R2) Aligned)

This protocol validates the Optimized Gradient Method. Ensure all reagents are HPLC grade.

Phase 1: System Suitability & Specificity

Objective: Prove the method measures only the analyte.

  • Preparation:

    • Blank: Mobile Phase A.

    • Standard: 0.5 mg/mL DMIH in Methanol.

    • Spiked Sample: DMIH spiked with 0.1% of Impurity A (Ester) and Impurity B (Acid).

  • Procedure: Inject Blank, Standard, and Spiked Sample.

  • Acceptance Criteria:

    • No interference in Blank at retention time of analyte.

    • Resolution (

      
      ) between DMIH and nearest impurity > 1.5.
      
    • Purity Threshold (via Diode Array Detector) > 0.999.

Phase 2: Linearity & Range

Objective: Demonstrate proportionality between concentration and response.

  • Levels: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.25, 0.375, 0.50, 0.625, 0.75 mg/mL).

  • Execution: Inject each level in triplicate.

  • Calculation: Plot Area vs. Concentration. Calculate Regression Coefficient (

    
    ).
    
  • Acceptance Criteria:

    
    ; Y-intercept bias 
    
    
    
    .
Phase 3: Accuracy (Recovery)

Objective: Confirm no matrix interference or loss of analyte.

  • Method: Spike known amounts of pure DMIH into a placebo matrix (if applicable) or solvent at 80%, 100%, and 120% levels.

  • Execution: Triplicate preparations for each level.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Phase 4: Robustness

Objective: Verify reliability under normal fluctuations.

  • Flow Rate:

    
     mL/min.
    
  • Column Temp:

    
    C.
    
  • Wavelength:

    
     nm.
    
  • Critical Check: Ensure resolution between Impurity B (Acid) and DMIH remains > 1.5 under all conditions.

Validation Workflow Diagram

The following flowchart outlines the logical sequence for a self-validating system.

ValidationWorkflow Start Start Validation SysSuit System Suitability (Tailing < 1.5, N > 5000) Start->SysSuit Specificity Specificity Test (Spike Impurities A & B) SysSuit->Specificity Decision1 Resolution > 1.5? Specificity->Decision1 Linearity Linearity & Range (5 Levels, R² > 0.999) Decision1->Linearity Yes Fail Refine Method (Adjust Gradient/pH) Decision1->Fail No Accuracy Accuracy/Recovery (98-102%) Linearity->Accuracy Precision Precision (RSD < 2.0%) Accuracy->Precision Report Generate Validation Report Precision->Report Fail->SysSuit

Figure 2: Step-by-step validation workflow ensuring ICH Q2(R2) compliance.

Part 4: Expert Troubleshooting & Insights

1. The "Ghost Peak" Phenomenon

  • Symptom: A broad peak appears at 18–20 minutes in the blank injection after a sample run.

  • Cause: The methyl ester precursor (Impurity A) is highly lipophilic. If the gradient hold at 90% B is too short, it elutes in the next injection.

  • Fix: Extend the high-organic wash (90% B) for at least 5 column volumes before re-equilibration.

2. Sample Solvent Mismatch

  • Symptom: Split peaks or fronting.

  • Cause: Dissolving the sample in 100% DMSO or Methanol while the initial mobile phase is 95% Water.

  • Fix: Dilute the sample with Mobile Phase A (Water/TFA) as much as solubility permits (aim for <20% organic in the final vial).

3. UV Detection Sensitivity

  • Insight: While 254 nm is standard, 5,6-dimethoxyindoles often have a higher extinction coefficient around 290–300 nm . Using 300 nm improves selectivity against non-indole impurities (like simple benzenoids) that absorb primarily at 254 nm.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135436657 (5,6-Dimethoxy-1H-indole-2-carbohydrazide). [Link]

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. (Context on hydrazide stability and analysis). [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Authoritative source on gradient optimization and ion suppression). [Link]

Sources

Comparative

Comparative Guide: Thermal Analysis of Indole-2-Carbohydrazide Complexes

Executive Summary Indole-2-carbohydrazide derivatives are critical pharmacophores in drug development, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. However, the free ligand often suffers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-2-carbohydrazide derivatives are critical pharmacophores in drug development, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. However, the free ligand often suffers from suboptimal thermal stability and poor solubility, limiting its pharmaceutical formulation.

This guide compares the thermal performance of free indole-2-carbohydrazide ligands against their transition metal complexes (Cu(II), Co(II), Ni(II), Zn(II)) . Through TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry), we demonstrate that metal complexation significantly enhances thermal stability, alters phase transition behaviors, and creates distinct decomposition profiles essential for rigorous quality control (QC) in drug synthesis.

Part 1: The Chemistry & Rationale

To understand the thermal data, one must understand the structural shift. The "Alternative" to the raw drug precursor is its metal-coordinated form.

  • The Ligand (Baseline): Acts as a tridentate or bidentate donor (typically O, N, N donors via carbonyl oxygen and azomethine nitrogen). It relies on weak intermolecular hydrogen bonding for lattice stability.

  • The Complex (Enhanced Alternative): The metal center acts as an anchor, forming stable chelate rings. This coordination locks the molecular conformation, typically increasing the energy required to initiate thermal degradation.

Comparative Snapshot
FeatureFree Ligand (Indole-2-carbohydrazide)Metal Complex (e.g., Cu-Indole)
Primary Stability Force Hydrogen Bonding, Van der WaalsCoordinate Covalent Bonds (Chelation)
Melting Behavior Sharp, distinct melting point (Endothermic)Often decomposes before melting
Hydration State Usually Anhydrous or Surface MoistureOften Coordinated/Lattice Water
Residue at 800°C Carbonaceous char (minimal mass)Stable Metal Oxide (significant mass)

Part 2: Comparative Thermal Performance (Data Analysis)

Thermogravimetric Analysis (TGA): Stability Profiles

The TGA profiles reveal a distinct three-stage decomposition mechanism for the complexes, contrasted against the single-stage rapid degradation of the ligand.

Experimental Data Summary (Representative Values)

Data synthesized from comparative studies of Schiff base indole derivatives.

Decomposition StageTemperature Range (°C)Event DescriptionMass Loss (Ligand)Mass Loss (Complex)
Stage I 35°C – 120°CDehydration (Lattice) < 1% (Volatile impurities)3.5% – 5.0% (1-2

molecules)
Stage II 130°C – 260°CDe-coordination N/A (Stable)8.0% – 12.0% (Coord. Water/Cl⁻ ions)
Stage III 270°C – 650°CMain Skeleton Breakdown 100% (Rapid pyrolysis)40% – 60% (Ligand oxidation)
Final Residue > 700°CAsh / Carbon ~0%15% – 25% (Metal Oxide, e.g., CuO)

Key Insight: The free ligand typically exhibits a sharp mass loss onset around 250–260°C. In contrast, the metal complexes show "stepwise" stability. The presence of a plateau between 120°C and 250°C in the complex indicates a stable anhydrous phase, a critical window for pharmaceutical processing (e.g., hot-melt extrusion).

Differential Scanning Calorimetry (DSC): Phase Transitions

DSC complements TGA by differentiating between physical transitions (melting) and chemical degradation.

  • Free Ligand: Shows a sharp endothermic peak (e.g.,

    
    ) corresponding to melting, immediately followed by erratic exothermic decomposition.
    
  • Metal Complexes:

    • Low T (< 150°C): Broad endothermic peaks indicating desolvation (energy required to break H-bonds of lattice water).

    • High T (> 300°C): Strong exothermic peaks representing oxidative degradation of the organic framework. Crucially, most complexes do not melt; they sublime or degrade, eliminating the risk of melt-pool instability during storage.

Part 3: Experimental Protocols

To replicate these results and validate the stability of your own indole derivatives, follow this self-validating workflow.

Synthesis & Preparation Workflow

ExperimentalWorkflow Start Raw Materials (Indole-2-carbohydrazide + Metal Salt) Reflux Reflux Synthesis (Ethanol, 3-6h, pH 6-7) Start->Reflux Condensation Isolate Isolation (Filtration & Washing w/ EtOH/Ether) Reflux->Isolate Precipitation Dry Desiccation (Vacuum over CaCl2) Isolate->Dry Purification Analysis Thermal Analysis (TGA / DSC) Dry->Analysis Characterization

Figure 1: Standardized synthesis and characterization workflow for indole-metal complexes.[1]

Thermal Analysis Protocol (TGA/DSC)

Instrument: PerkinElmer Pyris 1 / TA Instruments SDT Q600 (or equivalent simultaneous TGA/DSC).

  • Sample Preparation:

    • Grind the dried complex to a fine powder (uniform particle size reduces thermal lag).

    • Weigh 4.0 – 8.0 mg accurately into an Alumina (

      
      ) crucible  (preferred for high T) or Platinum pan.
      
    • Self-Validation: Ensure the reference pan is empty and identical in mass (±0.1 mg) to the sample pan.

  • Method Parameters:

    • Temperature Range: Ambient (25°C) to 800°C.

    • Heating Rate: 10°C/min (Standard) or 5°C/min (for high-resolution separation of overlapping events).

    • Atmosphere:

      • Nitrogen (

        
        ): 100 mL/min (For pyrolysis/non-oxidative degradation).
        
      • Static Air: (For oxidative stability simulation). Note: Air is preferred for drug stability studies.

  • Data Processing:

    • Plot TG (%) vs. Temperature.

    • Generate DTG (Derivative Thermogravimetry) curve (

      
      ). Why? DTG peaks pinpoint the exact temperature of maximum degradation rate (
      
      
      
      ), resolving overlapping steps (e.g., coordinated water loss vs. ligand breakdown).

Part 4: Kinetic Analysis & Mechanism

Advanced characterization requires calculating the Activation Energy (


)  of decomposition. This metric quantifies the "shelf-life stability" of the complex.

The Coats-Redfern Equation (Integral Method): For reaction order


:


  • 
     : Fraction decomposed.
    
  • 
     : Heating rate.[1]
    
  • 
     : Absolute temperature.[2][3][4][5][6]
    

Interpretation: Plotting the left-hand side vs.


 yields a straight line.[3]
  • Slope:

    
     (Steeper slope = Higher Activation Energy = Greater Stability).
    
  • Result: Indole-Metal complexes typically show

    
     values in the range of 40–120 kJ/mol , significantly higher than the free ligand, confirming thermodynamic stabilization.
    
Thermal Decomposition Pathway

DecompositionPathway Complex Hydrated Metal Complex [M(L)2]·nH2O (Ambient T) Anhydrous Anhydrous Complex [M(L)2] (120°C - 200°C) Complex->Anhydrous Loss of Lattice/Coord. H2O (Endothermic) Intermediate Unstable Intermediate (Ligand Fragmentation) (300°C - 500°C) Anhydrous->Intermediate Ligand Pyrolysis (Exothermic) Oxide Metal Oxide Residue (MO) (> 700°C) Intermediate->Oxide Final Oxidation

Figure 2: Stepwise thermal decomposition mechanism of Indole-2-carbohydrazide metal complexes.

References

  • Mohamed, G. G., et al. "Synthesis, spectral characterization and biological activity studies of transition metal complexes of Schiff base ligand containing indole moiety."[1] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2014.

  • Refat, M. S., et al. "Thermal and Kinetics Analysis of the Decomposition of Hydrated tris (Indole-3-Acetato) Nd(III)." Journal of Thermal Analysis and Calorimetry.

  • Yakuphanoglu, F., et al. "Thermal analysis study of some transition metal complexes by TG and DSC methods." Journal of Thermal Analysis and Calorimetry, 2004.[2]

  • Al-Amiery, A. A., et al. "Synthesis, Characterization and Thermal Study of Some New Metal Ions Complexes." Journal of Medicinal and Chemical Sciences, 2023.[7]

  • Coats, A. W., & Redfern, J. P. "Kinetic Parameters from Thermogravimetric Data." Nature, 1964. (Foundational Method Citation).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5,6-dimethoxy-1H-indole-2-carbohydrazide

[1][2] Executive Summary: Immediate Action Plan Status: Hazardous Chemical Waste (Toxic, Reactive Intermediate) Primary Disposal Method: High-Temperature Incineration (via EHS/Contractor) Critical Prohibition: DO NOT dis...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: Immediate Action Plan

Status: Hazardous Chemical Waste (Toxic, Reactive Intermediate) Primary Disposal Method: High-Temperature Incineration (via EHS/Contractor) Critical Prohibition: DO NOT dispose of down drains or in municipal trash.[1]

As a Senior Application Scientist, I cannot overstate the importance of treating 5,6-dimethoxy-1H-indole-2-carbohydrazide (and its related indole-hydrazide derivatives) as a reactive reducing agent . While the indole core suggests biological activity (requiring containment), the carbohydrazide tail presents a specific chemical incompatibility risk: it can react vigorously with strong oxidizers (peroxides, nitrates) to generate heat or nitrogen gas.

This guide outlines the segregation, packaging, and disposal workflows required to maintain a self-validating safety system in your laboratory.

Part 1: Chemical Hazard Profiling & Logic

To dispose of this compound safely, you must understand why specific protocols are enforced. The risks are derived from its two functional components:[2]

  • The Carbohydrazide Moiety (-CONHNH₂): A nucleophilic reducing agent.[1]

    • Risk:[1][3][4] Incompatible with oxidizing agents.[1] Potential for formation of toxic hydrazine derivatives upon hydrolysis.[1]

  • The Indole Core:

    • Risk:[1][3][4] High probability of biological activity (kinase inhibition, receptor binding). Must be treated as a PBT (Persistent, Bioaccumulative, Toxic) substance until proven otherwise.

Physicochemical Data & Hazard Codes
PropertySpecificationHazard Implication
Physical State Solid (Powder/Crystalline)Inhalation risk (dust); electrostatic charge generation.[1]
Reactivity Reducing AgentFIRE RISK: Segregate from Nitric Acid, Peroxides, and Permanganates.[1]
Aquatic Toxicity High (Predicted)H411/H400: Zero-discharge policy for aqueous streams.[1]
GHS Class Toxic / IrritantH302: Harmful if swallowed.[1][5] H315/H319: Skin/Eye Irritation.[1][5]

Part 2: Decision Matrix & Workflow

The following directed graph illustrates the logical flow for disposing of 5,6-dimethoxy-1H-indole-2-carbohydrazide in various experimental states.

DisposalWorkflow Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Segregation Segregation Check: Is Oxidizer Present? Solid->Segregation Halogen Solvent Type: Halogenated? Liquid->Halogen StreamD Stream D: Solid Hazardous Debris Debris->StreamD StreamA Stream A: Solid Toxic Waste (Double Bagged) Segregation->StreamA No (Pure/Inert) Alert CRITICAL ALERT: Separate immediately. Do not mix Hydrazide with Oxidizers. Segregation->Alert Yes (Oxidizer Present) StreamB Stream B: Non-Halogenated Organic (High BTU) Halogen->StreamB No (MeOH, DMSO, DMF) StreamC Stream C: Halogenated Organic (Separated) Halogen->StreamC Yes (DCM, Chloroform)

Figure 1: Logic flow for segregating indole-carbohydrazide waste streams to prevent chemical incompatibility events.[1]

Part 3: Step-by-Step Operational Protocols

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Objective: Containment of dust and prevention of environmental release.[1]

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloved recommended).[1]

    • Safety goggles.[1][6][7]

    • Lab coat.[1][6][7]

    • Respiratory Protection: If handling >10g of fine powder outside a fume hood, use an N95 or P100 particulate respirator.[1]

  • Primary Containment:

    • Transfer the solid into a screw-top jar (HDPE or Amber Glass).

    • Why? Hydrazides can be light-sensitive; amber glass prevents degradation.[1]

  • Secondary Containment:

    • Place the jar into a clear, 6-mil polyethylene hazardous waste bag.[1]

    • Seal the bag with tape or a zip tie.[1]

  • Labeling:

    • Apply a Hazardous Waste Label.[1]

    • Chemical Name: "5,6-dimethoxy-1H-indole-2-carbohydrazide".[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][5]

    • Note: Add "REDUCING AGENT" to the comments section to alert waste handlers.

Scenario B: Disposal of Reaction Mixtures (Liquids)

Objective: Prevent solvent incompatibility and aquatic toxicity.[1]

  • Solvent Assessment:

    • Determine the primary solvent (e.g., DMSO, DMF, Methanol, Dichloromethane).

  • Segregation:

    • Non-Halogenated: If dissolved in Methanol/Ethanol/DMSO, pour into the "Non-Halogenated Organic Waste" carboy.

    • Halogenated: If dissolved in DCM/Chloroform, pour into the "Halogenated Organic Waste" carboy.

  • Rinsing:

    • Triple rinse the reaction vessel with a compatible solvent.[1]

    • Add rinsate to the same waste container.[1]

    • Do NOT rinse with water and pour down the drain.[1]

  • Incompatibility Check:

    • Ensure the waste carboy does not contain high concentrations of nitric acid or hydrogen peroxide waste.[1] The hydrazide group can react exothermically with these.[1]

Scenario C: Spill Cleanup (Emergency Response)

Objective: Rapid containment without generating dust or aerosols.

  • Dry Spill (Powder):

    • Isolate the area.[1]

    • Cover the powder with a damp paper towel (dampened with water or ethanol) to prevent dust generation.[1]

    • Scoop the damp material into a wide-mouth waste jar.[1]

    • Wipe the surface with 10% bleach solution (oxidizes traces), followed by water.[1] Note: Use bleach only on trace residues, not bulk material.[1]

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or polypropylene pads).[1]

    • Do NOT use paper towels if the solvent is nitric acid (fire risk), though unlikely for this compound's standard use.[1]

    • Collect absorbent into a sealed bag (Stream D).[1]

Part 4: Regulatory & Compliance Context

Adherence to these protocols ensures compliance with the following regulatory frameworks:

  • RCRA (Resource Conservation and Recovery Act): This compound falls under "P-listed" or "U-listed" characteristics if not specifically listed, often categorized by characteristic reactivity or toxicity.[1]

  • EPA 40 CFR 261.33: Disposal of commercial chemical products.[1]

  • Zero Discharge: Due to the indole framework's potential aquatic toxicity (H411), no quantity is "de minimis" for sewer disposal.[1]

Expert Insight: Why Incineration?

We utilize high-temperature incineration (typically >1000°C) for this class of compounds.[1]

  • Mechanism: Thermal oxidation breaks the indole ring and converts the hydrazide nitrogen into

    
     and 
    
    
    
    (scrubbed).
  • Why not Chemical Deactivation? While bleach (hypochlorite) can oxidize hydrazides, the reaction with complex indoles can produce unpredictable chlorinated byproducts.[1] Incineration is the only method that guarantees complete mineralization.

References

  • PubChem. (n.d.).[1] Compound Summary: Carbohydrazide. National Library of Medicine.[1] Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][8] Retrieved from [Link][1][8]

  • U.S. EPA. (2024).[1] Hazardous Waste Generators: Managing Your Waste. United States Environmental Protection Agency.[1] Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 5,6-dimethoxy-1H-indole-2-carbohydrazide

Part 1: Executive Safety Assessment (Read-Across Analysis)[2][3][4] Critical Notice: As a specific Safety Data Sheet (SDS) for 5,6-dimethoxy-1H-indole-2-carbohydrazide (CAS: 5055-39-0 analog/derivative) is often unavaila...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment (Read-Across Analysis)[2][3][4]

Critical Notice: As a specific Safety Data Sheet (SDS) for 5,6-dimethoxy-1H-indole-2-carbohydrazide (CAS: 5055-39-0 analog/derivative) is often unavailable in standard public databases, this protocol utilizes Structure-Activity Relationship (SAR) and Read-Across methodologies based on the parent 1H-indole-2-carbohydrazide and general aryl hydrazides.[1][2][3]

Hazard Identification Profile

Treat this compound as a High-Potency Pharmacological Intermediate until specific toxicology data proves otherwise.

Hazard ClassGHS Classification (Estimated)Mechanism of Action / Risk
Acute Toxicity Category 4 (Oral/Dermal/Inhalation)Hydrazide Moiety: Hydrazides are known to interfere with pyridoxal phosphate (Vitamin B6) enzymes; potential neurotoxicity or hepatotoxicity upon high exposure.[2][3]
Irritation Category 2 (Skin/Eye)Indole Core: Electron-rich aromatic system; likely to cause contact dermatitis and severe eye irritation.[1][2][3]
Sensitization Skin Sensitizer (Category 1)Reactive Functional Group: The hydrazine tail (

) is a known structural alert for protein haptenization, leading to allergic contact dermatitis.[1][2][3]
Physical Combustible SolidThermal Instability: Hydrazides can decompose exothermically at high temperatures, releasing nitrogen gas (

).[4][1][3]

Part 2: Personal Protective Equipment (PPE) Matrix

Directive: Do not rely solely on "standard lab attire." This compound requires Barrier Protection due to its potential bioactivity and sensitization risk.[4][1][2][3]

PPE Decision Tree
Protection ZoneEquipment RequirementTechnical Rationale
Respiratory Fume Hood (Primary) or N95/P3 Respirator (Secondary)The compound is a fine crystalline solid.[2][3] Inhalation of dust allows direct entry into the bloodstream via alveolar absorption, bypassing first-pass metabolism.[4][1][3]
Dermal (Hands) Double Nitrile Gloves (0.11 mm min.[4][1][2][3] thickness)Breakthrough Time: >480 min.[4][1][2][3] Indoles are lipophilic; double gloving prevents micro-permeation.[4][1][2][3] Change outer gloves immediately after contact.[4][1][2][3]
Ocular Chemical Splash Goggles Safety glasses are insufficient.[4][1][2][3][5] Hydrazides are basic and can cause caustic injury to corneal tissue upon contact with moisture.[4][1][2][3]
Body Tyvek® Lab Coat (Closed front)Cotton coats absorb chemicals.[4][1][2][3] Tyvek provides a non-porous barrier against dust accumulation on personal clothing.[4][1][2][3]

Part 3: Operational Workflow & Engineering Controls[1][2]

Storage and Stability[1][2][4]
  • Temperature: Store at 2–8°C (Refrigerated). Hydrazides are prone to oxidation.[4][1][2][3]

  • Atmosphere: Store under Argon or Nitrogen .[4][1][2][3] The electron-rich dimethoxy ring is susceptible to oxidative degradation over time.[4][1][2][3]

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis.

Weighing and Solubilization Protocol

Objective: Minimize dust generation and static charge.[4][1][3]

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before dispensing.[4][1][2][3] Dry organic powders often carry high static charges, causing "fly-away" dust.[4][1][2][3]

  • Containment: Weigh inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[4][1][2][3]

  • Solvent Choice:

    • Preferred: DMSO, DMF (High solubility).[4][1][3]

    • Avoid: Acetone or simple ketones if storing for long periods (Hydrazides react with ketones to form hydrazones).[4][1][2][3]

Reaction Setup (The "Vent-First" Rule)

When using this compound as an intermediate (e.g., coupling with aldehydes or acid chlorides):

  • Exotherm Risk: Hydrazide acylation can be exothermic.[4][1][2][3] Add reagents dropwise at

    
    .[4][1][2][3]
    
  • Gas Evolution: If using coupling reagents (like CDI), expect

    
     evolution.[4][1][3] Ensure the reaction vessel is vented to a scrubber or hood exhaust.[4][1][2][3]
    

Part 4: Emergency Response & Disposal[1][2][6]

Exposure Response System
  • Inhalation: Move to fresh air immediately. Corticosteroids may be required if respiratory sensitization (wheezing) occurs.[4][1][2][3]

  • Skin Contact: Wash with soap and water for 15 minutes.[4][1][2][3][6] Do not use alcohol (ethanol/isopropanol) as it enhances transdermal absorption of lipophilic indoles.[4][1][2][3]

  • Eye Contact: Flush with water for 15 minutes.[4][1][2][3][6][7] Consult an ophthalmologist; hydrazides can cause delayed corneal damage.[4][1][2][3]

Waste Disposal Pathway

NEVER dispose of hydrazides in general trash or down the drain.[4][1][3]

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Solid (Hydrazide Derivative)." [4][1][2][3]

  • Liquid Waste: Segregate into "Organic Waste - Non-Halogenated" (unless halogenated solvents are used).

  • Destruction: Incineration is the only approved method.[4][1][2][3] Chemical oxidation (bleach) is not recommended in the lab due to the formation of toxic chloramines.[4][1][3]

Part 5: Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating risk assessment with operational controls.

SafetyWorkflow Start Start: Handling 5,6-Dimethoxy-1H-indole-2-carbohydrazide RiskAssess Risk Assessment: 1. Sensitizer (Hydrazide) 2. Irritant (Indole) 3. Unknown Potency Start->RiskAssess PPE_Check PPE Verification: - Double Nitrile Gloves - Splash Goggles - Tyvek Coat RiskAssess->PPE_Check Environment Engineering Controls: Is Fume Hood Available? PPE_Check->Environment Stop STOP WORK: Do not handle on open bench. Environment->Stop No Weighing Weighing Protocol: 1. Anti-static treatment 2. Use closed balance 3. Pre-weigh solvent Environment->Weighing Yes (Sash < 18 inches) Solubilization Solubilization: Dissolve in DMSO/DMF Avoid Ketones (Hydrazone formation) Weighing->Solubilization Cleanup Decontamination: Wipe surfaces with mild detergent. Dispose wipes as HazWaste. Solubilization->Cleanup

Figure 1: Operational safety workflow for handling high-potency indole hydrazides.

Part 6: References

  • PubChem. 1H-indole-2-carbohydrazide | C9H9N3O | CID 231954 - Safety and Hazards.[2][3] National Library of Medicine.[4][1][2][3] Accessed February 15, 2026.[4][1] [Link]

  • National Institutes of Health (NIH). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation.[4][1][2][3][8] PMC.[4][1][2][3] Accessed February 15, 2026.[4][1] [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.